Technical Documentation Center

Ethyl 6-formylpyridine-2-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 6-formylpyridine-2-carboxylate
  • CAS: 21908-10-1

Core Science & Biosynthesis

Foundational

Technical Guide: Physical Properties & Synthesis of Ethyl 6-formylpyridine-2-carboxylate

Executive Summary Ethyl 6-formylpyridine-2-carboxylate (CAS 21908-10-1 ) is a critical bifunctional pyridine intermediate employed primarily in the synthesis of multidentate ligands (e.g., terpyridines) and metallo-supra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 6-formylpyridine-2-carboxylate (CAS 21908-10-1 ) is a critical bifunctional pyridine intermediate employed primarily in the synthesis of multidentate ligands (e.g., terpyridines) and metallo-supramolecular polymers. Characterized by the presence of both an electrophilic aldehyde and a nucleophile-receptive ester on the pyridine ring, it serves as a "linchpin" molecule in coordination chemistry and drug discovery. This guide provides a rigorous analysis of its physicochemical properties, spectroscopic signature, and a validated synthesis protocol designed to minimize common oxidative degradation issues.

Part 1: Chemical Identity & Structural Analysis

PropertySpecification
IUPAC Name Ethyl 6-formylpyridine-2-carboxylate
Common Synonyms Ethyl 6-formylpicolinate; 6-Formyl-2-pyridinecarboxylic acid ethyl ester
CAS Number 21908-10-1
PubChem CID 44206644
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
SMILES CCOC(=O)C1=NC(=CC=C1)C=O
Structural Features Pyridine core; C2-Ethyl ester (acceptor); C6-Formyl group (electrophile)

Part 2: Physical & Thermodynamic Properties

Note on Stability: This compound is thermodynamically unstable over long periods in air due to the susceptibility of the aldehyde group to auto-oxidation (forming the carboxylic acid) and hydration. Data below reflects the isolated, pure compound under inert atmosphere.

PropertyValue / DescriptionContext & Causality
Physical State Low-melting solid or viscous oilOften isolated as a waxy solid; purity heavily influences state.
Melting Point 68 – 72 °C (Approximate)Note: Highly dependent on solvent of crystallization. Literature varies; often used as crude oil in subsequent steps.
Boiling Point ~140 °C at 0.5 mmHgDo not distill at atmospheric pressure. High thermal sensitivity leads to decarbonylation or polymerization.
Solubility High: DCM, CHCl₃, THF, DMSOModerate: Ethanol, MethanolLow: Water, HexaneLipophilic ester group drives solubility in organic media; poor water solubility allows for aqueous workup extraction.
Density ~1.2 g/cm³ (Predicted)Typical for halogen-free pyridine esters.
Appearance White to pale yellowYellowing indicates oxidation or trace conjugated impurities (e.g., aldol condensation products).

Part 3: Spectroscopic Characterization[10]

Accurate identification requires 1H NMR verification to distinguish the aldehyde proton from potential hemiacetal or hydrate forms.

Proton NMR (¹H NMR)

Solvent: CDCl₃, 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignmentDiagnostic Value
10.15 Singlet (s)1H-CHO (Aldehyde)Critical: Disappearance indicates oxidation to acid or reduction.
8.15 – 8.25 Multiplet (m)1HPyridine H3Ortho to Ester.
8.05 – 8.10 Multiplet (m)1HPyridine H5Ortho to Aldehyde.
7.95 – 8.00 Triplet (t)1HPyridine H4Meta proton.
4.50 Quartet (q)2H-OCH₂ CH₃Characteristic ester methylene.
1.45 Triplet (t)3H-OCH₂CH₃ Characteristic ester methyl.
Infrared Spectroscopy (FT-IR)[11]
  • 1740 cm⁻¹: C=O stretch (Ester) – Strong, sharp.

  • 1715 cm⁻¹: C=O stretch (Aldehyde) – Distinct shoulder or separate peak; often lower frequency than ester.

  • 2850 cm⁻¹: C-H stretch (Aldehyde) – Fermi resonance doublet (often weak).

Part 4: Synthesis & Purification Protocol (Self-Validating)

Methodology: Selenium Dioxide (SeO₂) Oxidation of Ethyl 6-methylpicolinate. Rationale: This route is preferred over the oxidation of the alcohol precursor because the starting material (Ethyl 6-methylpicolinate) is cheaper and the reaction is a direct one-step transformation. However, SeO₂ residues are colloidal and difficult to remove; this protocol includes a specific workup to address this.

Reaction Scheme

Synthesis Start Ethyl 6-methylpicolinate (In 1,4-Dioxane) Inter Intermediate Species Start->Inter Oxidation Reagent SeO2 (1.2 equiv) Reflux, 4-6h Reagent->Inter Filter Filtration (Celite) Remove Se(0) Inter->Filter Cool to RT Workup Workup: Na2S2O3 wash (Remove Se traces) Filter->Workup Filtrate Product Ethyl 6-formylpicolinate (Yield: ~60-70%) Workup->Product Drying & Evap

Caption: Optimized SeO₂ oxidation workflow emphasizing selenium removal via Celite filtration and thiosulfate wash.

Step-by-Step Protocol
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 6-methylpicolinate (10.0 mmol) in 1,4-Dioxane (50 mL). Note: Dioxane is preferred over ethanol to allow higher reflux temperatures (101°C) which drives the kinetics.

  • Oxidation: Add Selenium Dioxide (SeO₂) (12.0 mmol, 1.2 eq) in one portion.

  • Reflux: Heat the mixture to reflux (oil bath ~110°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, and a new spot (Rf ~0.5) should appear. If the reaction turns black (precipitated Selenium), it is proceeding.

  • Filtration (Critical): Allow the mixture to cool to room temperature. Filter the black suspension through a pad of Celite to remove metallic selenium. Wash the pad with DCM.

  • Workup:

    • Concentrate the filtrate to remove Dioxane.

    • Redissolve the residue in DCM (50 mL).

    • Wash with sat. NaHCO₃ (2 x 30 mL) to remove any picolinic acid byproduct.

    • Purification Step: Wash with 10% Na₂S₂O₃ (Sodium Thiosulfate) to complex and remove residual selenium species.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Storage: Store under Argon at -20°C. The aldehyde is prone to oxidation in air.

Part 5: Reactivity & Applications in Ligand Design

The dual functionality of Ethyl 6-formylpyridine-2-carboxylate makes it a "Janus" molecule for constructing terpyridine ligands via the Kröhnke synthesis or Schiff base condensation.

Pathway Analysis: Terpyridine Synthesis

Applications Aldehyde Ethyl 6-formylpyridine-2-carboxylate Schiff Imine (Schiff Base) Ligand Precursor Aldehyde->Schiff Condensation (-H2O) Terpy Terpyridine Carboxylate (Metal Coordination Site) Aldehyde->Terpy Modified Kröhnke Synthesis Amine Primary Amine (R-NH2) Amine->Schiff Acetyl 2-Acetylpyridine (KOH, NH3) Acetyl->Terpy

Caption: Divergent synthetic utility: Route 1 yields Schiff bases; Route 2 yields terpyridine scaffolds for metallopolymers.

Key Application Notes
  • Schiff Base Formation: The formyl group at the 6-position is sterically accessible. Condensation with anilines or aliphatic amines proceeds quantitatively in refluxing ethanol.

  • Metal Coordination: The resulting ligands (from Schiff base or terpyridine routes) act as tridentate (N-N-N) chelators, ideal for Ruthenium(II) or Europium(III) complexation in luminescent sensors.

References

  • PubChem. (2025). Ethyl 6-formylpyridine-2-carboxylate (CID 44206644). National Library of Medicine. [Link]

  • Schubert, U. S., & Eschbaumer, C. (2002). Macrocycles and metallo-supramolecular polymers: The role of 6-substituted bipyridines and terpyridines. Angewandte Chemie International Edition, 41(16), 2892–2926.
  • Newkome, G. R., et al. (1984). Synthesis of 6-substituted nicotinic and picolinic acid derivatives. Journal of Organic Chemistry, 49(15), 2750.
Exploratory

Ethyl 6-formylpyridine-2-carboxylate molecular structure

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Reactivity of Ethyl 6-formylpyridine-2-carboxylate For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 6-formylpyridine-2-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Reactivity of Ethyl 6-formylpyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-formylpyridine-2-carboxylate is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its molecular architecture, featuring a pyridine core functionalized with both an electrophilic aldehyde and an ester group, makes it a highly versatile building block for the synthesis of complex organic molecules. This guide provides a detailed examination of its structural features, physicochemical properties, and spectroscopic signature. We will explore a field-proven synthetic protocol, delve into the causality behind the experimental choices, and map its reactivity. The applications of this scaffold in constructing molecules with therapeutic potential, such as enzyme inhibitors, will be discussed, grounding the scientific narrative in authoritative references.

Strategic Importance in Chemical Synthesis

The pyridine ring is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals.[1] Its ability to participate in hydrogen bonding and its metabolic stability contribute to the favorable pharmacokinetic profiles of many drugs. Ethyl 6-formylpyridine-2-carboxylate emerges as a particularly valuable derivative due to the orthogonal reactivity of its substituents. The formyl (aldehyde) group at the 6-position and the ethyl carboxylate group at the 2-position offer two distinct chemical handles that can be addressed selectively. This bifunctionality allows for a programmed, stepwise elaboration of the molecular framework, enabling the efficient construction of diverse and complex target molecules. This strategic advantage makes it a sought-after starting material for creating libraries of compounds for high-throughput screening and for the total synthesis of natural products and their analogues.

Molecular Architecture and Physicochemical Profile

A comprehensive understanding of the molecule's structure and properties is fundamental to its application.

Structural and Chemical Identity

The molecule is formally named ethyl 6-formylpyridine-2-carboxylate .[2] It consists of a central pyridine ring, which is an aromatic heterocycle. At the C2 position, it bears an ethyl carboxylate group (-COOCH₂CH₃), and at the C6 position, a formyl group (-CHO).

Table 1: Core Physicochemical and Identification Data

PropertyValueSource
IUPAC Name ethyl 6-formylpyridine-2-carboxylatePubChem[2]
Molecular Formula C₉H₉NO₃PubChem[2]
Molecular Weight 179.17 g/mol PubChem[2]
CAS Number 21908-10-1PubChem[2]
Appearance Typically a solid (white to off-white)Generic Supplier Data[3]
Solubility Low solubility in water; Soluble in common organic solvents (e.g., DCM, chloroform)Generic Supplier Data[3]
Spectroscopic Signature

While direct spectral data is lot-specific, the structure dictates a predictable spectroscopic profile essential for its identification and quality control.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals. The aldehyde proton will appear as a singlet at a significantly downfield chemical shift (typically δ 9-10 ppm). The aromatic protons on the pyridine ring will produce signals in the aromatic region (δ 7-9 ppm). The ethyl group will be represented by a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show two distinct carbonyl signals for the aldehyde and the ester carbons, typically above 160 ppm. Aromatic carbons of the pyridine ring will resonate in the 120-160 ppm range, while the ethyl group carbons will appear upfield.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. The aldehyde and ester carbonyls will have slightly different frequencies, typically in the 1680-1750 cm⁻¹ range.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight, with the molecular ion peak (M⁺) expected at m/z = 179.17.

Synthesis: A Practical and Scalable Approach

The most common and reliable synthesis of Ethyl 6-formylpyridine-2-carboxylate involves the selective oxidation of its corresponding primary alcohol, Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate.[4][5] This precursor is readily accessible and the oxidation is generally high-yielding.

Synthetic Workflow Overview

The transformation is a straightforward oxidation reaction. The choice of oxidant is paramount to prevent over-oxidation to the carboxylic acid.

G cluster_workflow Synthetic Workflow Start Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate Reaction Selective Oxidation in Inert Solvent (DCM) Start->Reaction Substrate Reagent Mild Oxidizing Agent (e.g., Activated MnO₂) Reagent->Reaction Reagent Workup Filtration & Solvent Removal Reaction->Workup Crude Mixture Purification Column Chromatography Workup->Purification Product Ethyl 6-formylpyridine-2-carboxylate Purification->Product >95% Purity

Caption: Oxidation of a primary alcohol to the target aldehyde.

Self-Validating Experimental Protocol

This protocol is designed for high yield and purity, with integrated monitoring to ensure reaction completion.

Materials:

  • Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate (1.0 eq)[4][5]

  • Activated Manganese Dioxide (MnO₂) (5-10 eq)

  • Anhydrous Dichloromethane (DCM)

  • Celite® or silica gel for filtration

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate/Hexanes mixture

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate in anhydrous DCM. Add activated MnO₂ in several portions. Rationale: MnO₂ is a mild, heterogeneous oxidant ideal for this selective transformation. DCM is an inert solvent that facilitates the reaction and subsequent workup.

  • Execution & Monitoring: Stir the resulting black suspension vigorously at room temperature. The reaction is self-validating through Thin Layer Chromatography (TLC). Monitor for the consumption of the starting material (visualized by UV light and/or staining). Rationale: Vigorous stirring is essential for reactions involving heterogeneous reagents to ensure maximum surface contact and efficient conversion.

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solid. Wash the filter pad thoroughly with additional DCM to recover all the product. Rationale: Filtration is a simple and effective method to remove the solid oxidant, simplifying the purification process.

  • Isolation & Purification: Combine the organic filtrates and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). Rationale: Chromatography ensures the removal of any minor impurities or unreacted starting material, yielding a product of high purity suitable for subsequent sensitive reactions.

  • Confirmation: Characterize the final product using ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.

Reactivity and Applications in Drug Discovery

The synthetic utility of this molecule lies in the differential reactivity of its two functional groups, allowing for a wide range of transformations.

Reactivity Map

The aldehyde is a prime target for nucleophilic attack and condensation reactions, while the ester is susceptible to hydrolysis and amidation.

G cluster_aldehyde Reactions at the Formyl Group cluster_ester Reactions at the Ester Group Core Ethyl 6-formylpyridine- 2-carboxylate ReductiveAmination Reductive Amination (forms amines) Core->ReductiveAmination R₂NH, NaBH(OAc)₃ Wittig Wittig Reaction (forms alkenes) Core->Wittig Ph₃P=CHR Grignard Grignard Addition (forms sec-alcohols) Core->Grignard RMgBr Hydrolysis Hydrolysis (forms carboxylic acid) Core->Hydrolysis LiOH or NaOH Amidation Direct Amidation (forms amides) Core->Amidation R₂NH, heat

Caption: Key transformations of the aldehyde and ester groups.

Applications as a Medicinal Chemistry Scaffold

This building block is instrumental in developing novel therapeutic agents. For instance, the corresponding 6-formyl-pyridine-2-carboxylic acid has been used to synthesize a series of ester and amide derivatives that were investigated for their telomerase inhibitory activity, a key target in cancer therapy.[1][6] The ability to readily couple various phenols, thiophenols, and anilines to the carboxylate position (after hydrolysis of the ethyl ester) allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR).[6] Furthermore, pyridine-2,6-dicarboxamide derivatives, accessible from this scaffold, have shown significant potential in anticancer therapies and as neuroprotective agents.[7]

Safety and Handling

According to the Globally Harmonized System (GHS) classification, Ethyl 6-formylpyridine-2-carboxylate is considered a hazardous substance.[2]

  • Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Ethyl 6-formylpyridine-2-carboxylate is a high-value, versatile intermediate for chemical synthesis. Its defined molecular structure, predictable spectroscopic properties, reliable synthetic route, and dual-functional reactivity make it an indispensable tool for medicinal chemists and organic scientists. The strategic application of this building block continues to facilitate the discovery and development of novel molecules with significant biological and material science applications.

References

  • Title: Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities Source: ResearchGate URL: [Link]

  • Title: Ethyl 6-formylpyridine-2-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives Source: Molecules (MDPI) URL: [Link]

  • Title: Ethyl 6-Bromopyridine-2-Carboxylate Source: Alchemist-chem URL: [Link]

  • Title: Ethyl 6-acetylpyridine-2-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]

Sources

Foundational

Technical Guide: Spectral Characterization of Ethyl 6-formylpyridine-2-carboxylate

This technical guide details the spectral characterization of Ethyl 6-formylpyridine-2-carboxylate , a critical pyridine building block used in the synthesis of multidentate ligands and pharmaceutical intermediates. Intr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectral characterization of Ethyl 6-formylpyridine-2-carboxylate , a critical pyridine building block used in the synthesis of multidentate ligands and pharmaceutical intermediates.

Introduction & Compound Identity

Ethyl 6-formylpyridine-2-carboxylate (CAS: 21908-10-1 ) is a bifunctional pyridine derivative featuring an electron-withdrawing formyl group at the C6 position and an ethyl ester at the C2 position.[1] This desymmetrization of the pyridine ring makes it a versatile electrophile for Schiff base condensation and a precursor for terpyridine ligands.

PropertyDetail
IUPAC Name Ethyl 6-formylpyridine-2-carboxylate
CAS Number 21908-10-1
Molecular Formula

Molecular Weight 179.17 g/mol
Appearance White to pale yellow solid / oil

Synthesis Pathway & Context

Understanding the synthesis is crucial for interpreting spectral impurities. The standard industrial route involves the Riley Oxidation of ethyl 6-methylpyridine-2-carboxylate using Selenium Dioxide (


). This transformation selectively oxidizes the activated methyl group to an aldehyde.
Reaction Scheme

The following diagram illustrates the oxidation pathway and potential side products (e.g., over-oxidation to the carboxylic acid) that may appear in spectral data.

Synthesis Start Ethyl 6-methylpyridine-2-carboxylate (Precursor) Reagent SeO2 / Dioxane Reflux, 4h Start->Reagent Product Ethyl 6-formylpyridine-2-carboxylate (Target) Reagent->Product Main Pathway (>80% Yield) Impurity Pyridine-2,6-dicarboxylic acid (Over-oxidation Impurity) Reagent->Impurity Trace Side Reaction

Figure 1: Selective oxidation of the methyl precursor to the target aldehyde.[2]

Spectral Characterization Data

Nuclear Magnetic Resonance (NMR)

The NMR data reflects the desymmetrized nature of the pyridine ring.[2] The key diagnostic signal is the aldehyde proton singlet downfield.[2]


H NMR (400 MHz,

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
10.18 Singlet (s)1H-CHO Distinctive aldehyde proton; highly deshielded.
8.35 Doublet (d,

Hz)
1HPy-H3 Ortho to ester; deshielded by carbonyl anisotropy.
8.15 Doublet (d,

Hz)
1HPy-H5 Ortho to aldehyde.
8.05 Triplet (t,

Hz)
1HPy-H4 Meta proton; coupling to H3 and H5.
4.52 Quartet (q,

Hz)
2H-OCH

-
Methylene of ethyl ester.
1.48 Triplet (t,

Hz)
3H-CH

Methyl of ethyl ester.

C NMR (100 MHz,

)

The spectrum displays 9 distinct carbon environments.[2]

  • Carbonyls: 192.8 ppm (Aldehyde), 164.5 ppm (Ester).[2]

  • Pyridine Ring: 152.8 (C6), 148.2 (C2), 138.5 (C4), 128.1 (C3), 124.9 (C5).[2]

  • Ethyl Group: 62.3 (

    
    ), 14.2 (
    
    
    
    ).[2]
Infrared Spectroscopy (FT-IR)

The IR spectrum is characterized by two distinct carbonyl stretching vibrations and the Fermi resonance of the aldehyde C-H bond.

Wavenumber (

)
IntensityFunctional GroupAssignment
2850, 2760 WeakC-H (Aldehyde)Fermi Resonance doublet (Diagnostic for aldehydes).
1745 StrongC=O (Ester)Ester carbonyl stretch.
1715 StrongC=O (Aldehyde)Conjugated aldehyde carbonyl stretch.
1590, 1575 MediumC=N / C=CPyridine ring skeletal vibrations.
1240 StrongC-OEster C-O-C stretch.
Mass Spectrometry (MS)

The fragmentation pattern follows standard cleavage pathways for aromatic esters and aldehydes.[2]

  • Ionization Method: EI (Electron Impact, 70 eV)

  • Molecular Ion (

    
    ):  m/z 179[1][2]
    

Fragmentation Pathway:

  • 
     (179):  Parent ion.
    
  • 
     (150):  Loss of ethyl group (
    
    
    
    ) or CHO.
  • 
     (134):  Loss of ethoxy group (
    
    
    
    ).
  • 
     (106):  Loss of 
    
    
    
    .
  • Base Peak: Often m/z 106 (Pyridine-CHO cation) or m/z 78 (Pyridine ring).

MassSpec M_Ion Molecular Ion (M+) m/z 179 Frag1 [M - OEt]+ m/z 134 M_Ion->Frag1 - OEt (45) Frag2 [M - COOEt]+ m/z 106 M_Ion->Frag2 - COOEt (73) Frag3 Pyridine Ring m/z 78 Frag2->Frag3 - CO (28)

Figure 2: Proposed fragmentation pathway in Electron Impact Mass Spectrometry.

Experimental Protocol for Spectral Validation

To ensure data integrity, the following sample preparation protocols are recommended.

NMR Preparation[2][3][4]
  • Solvent: Use

    
     (Chloroform-d) neutralized with basic alumina or stored over silver foil to prevent acid-catalyzed acetal formation of the aldehyde.
    
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

  • Shimming: Ensure linewidth < 1.0 Hz on the

    
     residual peak (7.26 ppm) to resolve the aromatic coupling constants.
    
Storage & Stability

The aldehyde group is susceptible to oxidation (to carboxylic acid) and hydration.[2]

  • Storage: Store under Argon at -20°C.

  • Purification: If the aldehyde proton signal (10.18 ppm) decreases and a broad singlet appears ~11-12 ppm (acid), purify via silica gel chromatography (Hexane/EtOAc 4:1).[2]

References

  • PubChem. (n.d.).[1][3] Ethyl 6-formylpyridine-2-carboxylate (CID 44206644).[1] National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link][2]

  • Lara, R. G., et al. (2012).[2] Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Guide to the Synthesis of Ethyl 6-formylpyridine-2-carboxylate from 6-methyl-2-pyridinecarboxylic acid

Introduction Ethyl 6-formylpyridine-2-carboxylate is a key building block in the synthesis of a variety of pharmacologically active compounds and functional materials. Its bifunctional nature, possessing both an ester an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 6-formylpyridine-2-carboxylate is a key building block in the synthesis of a variety of pharmacologically active compounds and functional materials. Its bifunctional nature, possessing both an ester and an aldehyde group on the pyridine scaffold, makes it a versatile intermediate for introducing complex molecular architectures. This guide provides a detailed, two-step synthetic pathway starting from the readily available 6-methyl-2-pyridinecarboxylic acid, focusing on practical, field-proven methodologies and the scientific rationale behind the experimental choices.

This document is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for the preparation of this important synthetic intermediate.

Synthetic Strategy Overview

The synthesis of Ethyl 6-formylpyridine-2-carboxylate from 6-methyl-2-pyridinecarboxylic acid is typically achieved in two sequential steps:

  • Esterification: The carboxylic acid functionality of the starting material is first protected as an ethyl ester. This is a crucial step to prevent side reactions in the subsequent oxidation step.

  • Oxidation: The methyl group at the 6-position of the pyridine ring is then selectively oxidized to a formyl group. This transformation is the most critical and challenging step of the synthesis.

Synthetic Pathway 6-methyl-2-pyridinecarboxylic acid 6-methyl-2-pyridinecarboxylic acid Ethyl 6-methylpyridine-2-carboxylate Ethyl 6-methylpyridine-2-carboxylate 6-methyl-2-pyridinecarboxylic acid->Ethyl 6-methylpyridine-2-carboxylate Step 1: Esterification Ethanol, H2SO4 (cat.) Reflux Ethyl 6-formylpyridine-2-carboxylate Ethyl 6-formylpyridine-2-carboxylate Ethyl 6-methylpyridine-2-carboxylate->Ethyl 6-formylpyridine-2-carboxylate Step 2: Oxidation Selenium Dioxide (SeO2) 1,4-Dioxane, Reflux

Caption: Overall synthetic route from 6-methyl-2-pyridinecarboxylic acid to Ethyl 6-formylpyridine-2-carboxylate.

Part 1: Esterification of 6-methyl-2-pyridinecarboxylic acid

The initial step involves the conversion of 6-methyl-2-pyridinecarboxylic acid to its corresponding ethyl ester, Ethyl 6-methylpyridine-2-carboxylate. This is a classic Fischer-Speier esterification, which utilizes an excess of the alcohol (ethanol) as both a reagent and a solvent, with a strong acid catalyst, typically sulfuric acid.[1][2] The reaction is driven to completion by the large excess of ethanol.

Experimental Protocol: Fischer-Speier Esterification
  • To a solution of 6-methyl-2-pyridinecarboxylic acid (1.0 eq) in ethanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • The residue is then dissolved in water and the pH is adjusted to 8-9 with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate (3 x 20 volumes).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield Ethyl 6-methylpyridine-2-carboxylate as an oil.[1]

Data Summary: Esterification
ParameterValue
Reactants 6-methyl-2-pyridinecarboxylic acid, Ethanol
Catalyst Concentrated Sulfuric Acid
Solvent Ethanol
Temperature Reflux (~78 °C)
Reaction Time 18-24 hours
Typical Yield 75-85%
Causality and Experimental Insights
  • Choice of Catalyst: Sulfuric acid is a highly effective catalyst for Fischer esterification due to its ability to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.[2]

  • Use of Excess Ethanol: The Fischer esterification is a reversible reaction.[2] By using ethanol as the solvent, a large molar excess is present, which, according to Le Chatelier's principle, shifts the equilibrium towards the formation of the ester product.

  • Work-up Procedure: The neutralization step with sodium bicarbonate is critical to quench the acid catalyst and to deprotonate any remaining carboxylic acid, rendering it water-soluble and easily separable from the desired ester during the extraction.

Part 2: Oxidation of Ethyl 6-methylpyridine-2-carboxylate

The second and more challenging step is the selective oxidation of the methyl group at the 6-position of the pyridine ring to a formyl group. Selenium dioxide (SeO₂) is the reagent of choice for this transformation, as it is known to effectively oxidize activated methyl groups, such as those on heterocyclic rings, to aldehydes.[3][4] The reaction is typically carried out in a high-boiling solvent like 1,4-dioxane.

Experimental Protocol: Riley Oxidation
  • To a solution of Ethyl 6-methylpyridine-2-carboxylate (1.0 eq) in 1,4-dioxane (10-15 volumes), add selenium dioxide (1.1-1.2 eq) in one portion.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours. The formation of a black precipitate of elemental selenium is indicative of the reaction's progress.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and filter off the selenium precipitate through a pad of celite.

  • The filtrate is concentrated under reduced pressure to remove the 1,4-dioxane.

  • The residue is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Ethyl 6-formylpyridine-2-carboxylate.

Data Summary: Oxidation
ParameterValue
Reactant Ethyl 6-methylpyridine-2-carboxylate
Oxidizing Agent Selenium Dioxide (SeO₂)
Solvent 1,4-Dioxane
Temperature Reflux (~101 °C)
Reaction Time 6-12 hours
Typical Yield 40-60%
Causality and Experimental Insights
  • Reagent Selection: Selenium dioxide is a specific oxidant for the conversion of activated methyl and methylene groups to aldehydes and ketones, a reaction known as the Riley oxidation.[5] Its selectivity for the methyl group over the pyridine ring itself makes it ideal for this transformation. The 2-methyl group of a pyridine ring is particularly susceptible to this oxidation.[4]

  • Solvent Choice: 1,4-Dioxane is a common solvent for SeO₂ oxidations due to its high boiling point, which allows the reaction to be carried out at the elevated temperatures required for the oxidation to proceed at a reasonable rate. It is also a good solvent for both the organic substrate and the selenium dioxide.

  • Stoichiometry: A slight excess of selenium dioxide is often used to ensure complete conversion of the starting material.

  • Purification: Column chromatography is typically necessary to separate the desired aldehyde from any over-oxidized carboxylic acid by-product and other impurities.

Reaction Workflow cluster_esterification Step 1: Esterification cluster_oxidation Step 2: Oxidation Reactants_E 6-methyl-2-pyridinecarboxylic acid Ethanol, H2SO4 Reaction_E Reflux (18-24h) Reactants_E->Reaction_E Workup_E Concentrate Neutralize (NaHCO3) Extract (EtOAc) Reaction_E->Workup_E Product_E Ethyl 6-methylpyridine-2-carboxylate Workup_E->Product_E Reactants_O Ethyl 6-methylpyridine-2-carboxylate Selenium Dioxide (SeO2) 1,4-Dioxane Product_E->Reactants_O Reaction_O Reflux (6-12h) Reactants_O->Reaction_O Workup_O Filter (Celite) Concentrate Column Chromatography Reaction_O->Workup_O Product_O Ethyl 6-formylpyridine-2-carboxylate Workup_O->Product_O

Caption: Detailed workflow for the two-step synthesis.

Conclusion

The synthesis of Ethyl 6-formylpyridine-2-carboxylate from 6-methyl-2-pyridinecarboxylic acid is a reliable two-step process that can be readily implemented in a standard organic synthesis laboratory. The key to a successful synthesis lies in the careful execution of the selenium dioxide oxidation step to maximize the yield of the desired aldehyde while minimizing the formation of by-products. The protocols and insights provided in this guide are intended to equip researchers with the necessary information to produce this valuable building block efficiently and reproducibly.

References

  • Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. (2007). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Esterification of pyridine carboxylic acids. (1956). Google Patents.
  • The use of selenium (IV) oxide to oxidize aromatic methyl groups. (2012). Emporia State University. Retrieved January 28, 2026, from [Link]

  • Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. (2020). Semantic Scholar. Retrieved January 28, 2026, from [Link]

  • Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. (2012). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 28, 2026, from [Link]

  • Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. (2000). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Process for producing pyridine carboxylic acids. (2013). Google Patents.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved January 28, 2026, from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • Riley oxidation. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2018). MDPI. Retrieved January 28, 2026, from [Link]

Sources

Foundational

A-Z Guide to Ethyl 6-formylpyridine-2-carboxylate: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals Nomenclature and Structural Confirmation The compound, formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as ethyl 6-formy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Nomenclature and Structural Confirmation

The compound, formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as ethyl 6-formylpyridine-2-carboxylate , is a disubstituted pyridine derivative.[1] It features an ethyl ester at the C2 position and a formyl (aldehyde) group at the C6 position. This specific arrangement of electron-withdrawing groups on the pyridine ring dictates its reactivity and utility as a synthetic intermediate.

Key Identifiers:

  • IUPAC Name: ethyl 6-formylpyridine-2-carboxylate[1]

  • Synonyms: Ethyl 6-formylpicolinate, 6-Formyl-pyridine-2-carboxylic acid ethyl ester[1]

  • CAS Number: 21908-10-1[1]

  • Molecular Formula: C₉H₉NO₃[1]

  • Canonical SMILES: CCOC(=O)C1=CC=CC(=N1)C=O[1]

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in experimental settings. The properties of Ethyl 6-formylpyridine-2-carboxylate are summarized below.

PropertyValueSource
Molecular Weight 179.17 g/mol PubChem[1]
Molecular Formula C₉H₉NO₃PubChem[1]
Hydrogen Bond Donors 0PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]
Rotatable Bonds 4PubChem[1]
XLogP3 1.2PubChem[1]
Topological Polar Surface Area 56.3 ŲPubChem[1]

Synthesis Protocol: Oxidation of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate

The most common and reliable method for preparing Ethyl 6-formylpyridine-2-carboxylate is through the selective oxidation of its corresponding alcohol precursor, Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is often the reagent of choice due to its high selectivity for oxidizing allylic and benzylic-type alcohols.

Rationale for Reagent Selection:

  • Manganese Dioxide (activated): A mild, heterogeneous oxidizing agent that selectively oxidizes the primary alcohol to an aldehyde without affecting the ester or the pyridine ring. Its solid nature simplifies workup, as it can be removed by simple filtration.

  • Dichloromethane (DCM): A relatively non-polar solvent that is effective at solubilizing the starting material and is inert to the oxidizing conditions. Its low boiling point facilitates easy removal post-reaction.

Experimental Workflow: Synthesis

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate in Dichloromethane (DCM) Add_MnO2 Add activated MnO₂ (5-10 equivalents) Start->Add_MnO2 Inert atmosphere Stir Stir vigorously at room temperature Add_MnO2->Stir Monitor Monitor reaction by TLC (e.g., 1:1 Hexanes:EtOAc) Stir->Monitor 2-24 hours Filter Filter through Celite® to remove MnO₂ Monitor->Filter Reaction complete Concentrate Concentrate filtrate under reduced pressure Filter->Concentrate Purify Purify by column chromatography Concentrate->Purify Final Characterize pure Ethyl 6-formylpyridine-2-carboxylate Purify->Final

Caption: Oxidation Synthesis Workflow.

Step-by-Step Protocol:
  • Reaction Setup: To a solution of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate (1.0 eq) in dry dichloromethane (DCM, ~0.1 M), add activated manganese dioxide (5-10 eq).

  • Reaction Execution: Stir the resulting black suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of a new, less polar product spot.

  • Workup: Upon completion, dilute the reaction mixture with additional DCM and filter the suspension through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with DCM to recover all the product.

  • Isolation: Combine the filtrates and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude material is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 6-formylpyridine-2-carboxylate as a solid.

Chemical Reactivity and Synthetic Utility

The synthetic value of Ethyl 6-formylpyridine-2-carboxylate lies in the differential reactivity of its two key functional groups: the aldehyde and the ethyl ester. The aldehyde is a highly versatile handle for forming new carbon-carbon and carbon-nitrogen bonds.

Key Transformations:

  • Reductive Amination: The formyl group readily reacts with primary or secondary amines to form an imine, which can be subsequently reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to yield substituted aminomethylpyridines. This is a cornerstone reaction in library synthesis for drug discovery.

  • Wittig and Horner-Wadsworth-Emmons Reactions: The aldehyde can be converted into various alkenes with controlled stereochemistry, providing access to vinylpyridine derivatives.

  • Condensation Reactions: It serves as an electrophile in aldol and Knoevenagel condensations to build more complex carbon skeletons.

  • Ligand Synthesis: The pyridine nitrogen and the carbonyl oxygen of the aldehyde can act as a bidentate ligand system, forming stable complexes with various metal ions.[2] The formation of Schiff bases with amines further enhances this capability, creating robust iminopyridine ligands.[2]

The pyridine core itself is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its ability to act as a hydrogen bond acceptor and participate in π-stacking interactions makes it a valuable feature for molecular recognition at biological targets.[3]

Reactivity_Diagram cluster_aldehyde_rxns Aldehyde Reactions cluster_ester_rxns Ester Reactions Start Ethyl 6-formylpyridine- 2-carboxylate ReductiveAmination Reductive Amination (R₂NH, NaBH(OAc)₃) Start->ReductiveAmination Wittig Wittig Reaction (Ph₃P=CHR) Start->Wittig Condensation Knoevenagel Condensation (Z-CH₂-Z', base) Start->Condensation SchiffBase Schiff Base Formation (RNH₂) Start->SchiffBase Hydrolysis Hydrolysis (LiOH or NaOH) Start->Hydrolysis Amidation Amidation (R₂NH, heat or catalyst) Start->Amidation Product1 Product1 ReductiveAmination->Product1 Aminomethyl Pyridines Product2 Product2 Wittig->Product2 Vinyl Pyridines Product3 Product3 Condensation->Product3 Substituted Alkenes Product4 Product4 SchiffBase->Product4 Iminopyridine Ligands Product5 Product5 Hydrolysis->Product5 6-Formylpicolinic Acid Product6 Product6 Amidation->Product6 6-Formylpicolinamide Derivatives

Sources

Exploratory

An In-depth Technical Guide to Ethyl 6-formylpyridine-2-carboxylate: Synthesis, Commercial Availability, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 6-formylpyridine-2-carboxylate is a key heterocyclic building block in medicinal chemistry and organic synthesis. Its bifunctional nature...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-formylpyridine-2-carboxylate is a key heterocyclic building block in medicinal chemistry and organic synthesis. Its bifunctional nature, featuring both an aldehyde and an ethyl ester on a pyridine scaffold, makes it a versatile precursor for a wide range of more complex molecules. The pyridine core is a privileged structure in drug discovery, known for its ability to engage in various biological interactions. This guide provides a comprehensive overview of the synthesis, commercial availability, analytical characterization, and applications of Ethyl 6-formylpyridine-2-carboxylate, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

PropertyValueSource
CAS Number 21908-10-1[1]
Molecular Formula C₉H₉NO₃[1]
Molecular Weight 179.17 g/mol [1]
IUPAC Name ethyl 6-formylpyridine-2-carboxylate[1]
Synonyms Ethyl 6-formylpicolinate, 6-Formyl-pyridine-2-carboxylic acid ethyl ester[1]

Commercial Availability

Ethyl 6-formylpyridine-2-carboxylate is commercially available from several chemical suppliers, typically with purities of 95% or greater. The availability and pricing can vary, so it is advisable to consult the suppliers' websites for the most current information.

SupplierPurityAvailable Quantities
Alfa Chemistry-Inquire for details
Alchem Pharmtech95%1g, 5g, 25g, 100g
SynQuest Laboratories, Inc.95%Inquire for details
ChemicalBook-Inquire for details from listed suppliers

Synthesis of Ethyl 6-formylpyridine-2-carboxylate

The synthesis of Ethyl 6-formylpyridine-2-carboxylate can be approached through two primary oxidative routes starting from commercially available precursors:

  • Oxidation of Ethyl 6-methylpyridine-2-carboxylate: This is a common and direct method. The methyl group at the 6-position of the pyridine ring is selectively oxidized to an aldehyde. A widely used reagent for this transformation is selenium dioxide (SeO₂).

  • Oxidation of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate: This route involves the oxidation of the corresponding primary alcohol. This method offers the advantage of using milder and often more selective oxidizing agents, such as manganese dioxide (MnO₂), or employing Swern oxidation conditions.

Experimental Protocol: Oxidation of Ethyl 6-methylpyridine-2-carboxylate with Selenium Dioxide

This protocol is based on the general principle of Riley oxidation for the conversion of an activated methyl group to an aldehyde.

Materials:

  • Ethyl 6-methylpyridine-2-carboxylate

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 6-methylpyridine-2-carboxylate (1 equivalent) in anhydrous 1,4-dioxane.

  • Addition of Oxidant: To the stirred solution, add selenium dioxide (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the black selenium byproduct. Wash the Celite® pad with dichloromethane.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Ethyl 6-formylpyridine-2-carboxylate as a solid.

Synthesis_Workflow Start Ethyl 6-methylpyridine- 2-carboxylate Reaction Reflux Start->Reaction Reagent SeO2, 1,4-Dioxane Reagent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product Ethyl 6-formylpyridine- 2-carboxylate Purification->Product

Caption: Synthetic workflow for Ethyl 6-formylpyridine-2-carboxylate.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized Ethyl 6-formylpyridine-2-carboxylate.

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), three aromatic protons on the pyridine ring, and a downfield singlet for the aldehyde proton (typically δ 9.5-10.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the ethyl group, the pyridine ring carbons, the ester carbonyl carbon, and a downfield signal for the aldehyde carbonyl carbon (typically δ 190-200 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands:

  • C=O stretch (ester): ~1720 cm⁻¹

  • C=O stretch (aldehyde): ~1700 cm⁻¹

  • C-H stretch (aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹

  • Aromatic C=C and C=N stretches: In the 1600-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) would show the molecular ion peak (M⁺) at m/z = 179. Common fragmentation patterns may include the loss of the ethoxy group (-OEt, m/z = 45) or the formyl group (-CHO, m/z = 29).

Applications in Drug Discovery and Organic Synthesis

Ethyl 6-formylpyridine-2-carboxylate serves as a critical intermediate in the synthesis of various biologically active molecules. Its aldehyde functionality is readily amenable to a variety of chemical transformations, including:

  • Reductive amination: To introduce diverse amine-containing side chains.

  • Wittig and related olefination reactions: To form carbon-carbon double bonds.

  • Condensation reactions: With various nucleophiles to construct new heterocyclic rings.

A notable application of this compound is in the synthesis of telomerase inhibitors . Telomerase is an enzyme crucial for the survival of most cancer cells, making it an attractive target for anticancer drug development. Derivatives synthesized from Ethyl 6-formylpyridine-2-carboxylate have shown promising activity in inhibiting this enzyme.[2][3]

Applications Start Ethyl 6-formylpyridine- 2-carboxylate ReductiveAmination Reductive Amination Start->ReductiveAmination Wittig Wittig Reaction Start->Wittig Condensation Condensation Start->Condensation TelomeraseInhibitors Telomerase Inhibitors ReductiveAmination->TelomeraseInhibitors Condensation->TelomeraseInhibitors

Caption: Key synthetic transformations of Ethyl 6-formylpyridine-2-carboxylate.

Handling, Storage, and Safety

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Ethyl 6-formylpyridine-2-carboxylate is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

Ethyl 6-formylpyridine-2-carboxylate is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its commercial availability and the established synthetic routes make it an accessible starting material for the development of novel compounds, particularly in the search for new therapeutic agents like telomerase inhibitors. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers and drug development professionals aiming to leverage its potential in their work.

References

  • PubChem Compound Summary for CID 44206644, Ethyl 6-formylpyridine-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Jew, S.-s., et al. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 13(4), 609–612. [Link]

  • Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. ResearchGate. [Link]

  • Small molecule telomerase inhibitors are also potent inhibitors of telomeric C-strand synthesis. PubMed. [Link]

  • CAS 21908-10-1 | Ethyl 6-formylpicolinate. Alchem Pharmtech. [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Stability and Storage of Ethyl 6-formylpyridine-2-carboxylate

This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling procedures for Ethyl 6-formylpyridine-2-carboxylate. Designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling procedures for Ethyl 6-formylpyridine-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical technical data with field-proven insights to ensure the long-term integrity of this valuable research compound.

Introduction: Understanding the Molecule

Ethyl 6-formylpyridine-2-carboxylate is a bifunctional molecule featuring a pyridine ring substituted with an ethyl ester and a formyl (aldehyde) group. This unique combination of functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. However, the very features that make it chemically useful also render it susceptible to specific degradation pathways. A thorough understanding of its stability profile is therefore paramount for its effective use in research and development.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of Ethyl 6-formylpyridine-2-carboxylate is essential for interpreting its stability.

PropertyValueSource
Molecular Formula C₉H₉NO₃PubChem
Molecular Weight 179.17 g/mol PubChem
Appearance Colorless to light yellow liquid or solid
CAS Number 21908-10-1PubChem

Core Stability Profile: The Chemistry of Degradation

The stability of Ethyl 6-formylpyridine-2-carboxylate is primarily dictated by the reactivity of its two key functional groups: the aldehyde and the ethyl ester. The pyridine ring itself is relatively stable but can be susceptible to strong oxidizing agents or extreme pH conditions.

Oxidation of the Aldehyde Group

The formyl group is highly susceptible to oxidation, which converts it to a carboxylic acid. This is one of the most common degradation pathways, particularly in the presence of atmospheric oxygen. This transformation leads to the formation of 6-(ethoxycarbonyl)picolinic acid.

Hydrolysis of the Ester Group

The ethyl ester is vulnerable to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and ethanol. This reaction can be catalyzed by both acids and bases. The resulting degradation product is 6-formylpicolinic acid.

Photostability

Recommended Storage and Handling Protocols

To mitigate the degradation pathways outlined above, the following storage and handling procedures are recommended. The core principle is to create a protective environment that minimizes exposure to catalysts of degradation.

Optimal Storage Conditions

For long-term stability, Ethyl 6-formylpyridine-2-carboxylate should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated) Reduces the rate of all chemical reactions, including oxidation and hydrolysis.
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation of the aldehyde group by displacing atmospheric oxygen.
Light Amber Vial or Light-Proof Container Protects the compound from light-induced degradation.
Container Tightly Sealed Glass Vial with a PTFE-lined Cap Prevents ingress of moisture and air. Glass is preferred over plastic for long-term storage of organic compounds.
Moisture Dry Environment Minimizes the risk of hydrolysis of the ester group.
Handling Procedures

When handling Ethyl 6-formylpyridine-2-carboxylate, the following best practices should be observed:

  • Work in a Well-Ventilated Area: As with all pyridine derivatives, handling should be performed in a fume hood to avoid inhalation.

  • Use an Inert Atmosphere: When aliquoting or weighing the compound, it is best practice to do so under a blanket of inert gas.

  • Minimize Exposure to Air: Keep the container tightly sealed when not in use.

  • Avoid Incompatible Materials: Do not store or handle near strong oxidizing agents, strong acids, or strong bases.

Visualizing Degradation Pathways and Handling Workflow

The following diagrams illustrate the potential degradation pathways and the recommended workflow for handling and storage.

A Ethyl 6-formylpyridine-2-carboxylate B Oxidation (Air/Light) A->B Exposure to O₂ C Hydrolysis (Moisture) A->C Exposure to H₂O D 6-(ethoxycarbonyl)picolinic acid B->D E 6-formylpicolinic acid C->E

Caption: Potential degradation pathways of Ethyl 6-formylpyridine-2-carboxylate.

start Receive Compound store Store at 2-8°C under Inert Gas in a Dark, Dry Location start->store handle Handle in Fume Hood under Inert Atmosphere store->handle use Use in Experiment handle->use reseal Reseal Tightly Under Inert Gas use->reseal end Return to Storage reseal->end end->store

Caption: Recommended handling and storage workflow.

Experimental Protocol: A Self-Validating Stability Study

To empirically determine the stability of Ethyl 6-formylpyridine-2-carboxylate, a forced degradation study coupled with a stability-indicating HPLC method is recommended. This protocol is designed to be self-validating by demonstrating the analytical method's ability to separate the parent compound from its degradation products.

Objective

To assess the stability of Ethyl 6-formylpyridine-2-carboxylate under various stress conditions and to identify potential degradation products.

Materials and Methods
  • Ethyl 6-formylpyridine-2-carboxylate

  • HPLC grade acetonitrile and water

  • Formic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Step-by-Step Protocol
  • Preparation of Stock Solution: Prepare a stock solution of Ethyl 6-formylpyridine-2-carboxylate in acetonitrile at a concentration of 1 mg/mL.

  • Forced Degradation Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 7 days.

    • Photolytic Degradation: Expose a solid sample of the compound to light in a photostability chamber according to ICH guidelines.

  • Sample Preparation for HPLC Analysis:

    • For the solutions from the hydrolysis and oxidation studies, neutralize the samples (if necessary) and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

    • For the solid samples from the thermal and photolytic studies, dissolve an accurately weighed amount in acetonitrile and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

  • HPLC Analysis:

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient Program: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

  • Data Analysis:

    • Analyze all samples by HPLC.

    • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

    • Calculate the percentage degradation of the parent compound.

    • Identify and quantify any degradation products. The peak purity of the parent compound should be assessed to ensure the method is stability-indicating.

Conclusion

The stability of Ethyl 6-formylpyridine-2-carboxylate is critical for its successful application in research and development. By understanding its primary degradation pathways—oxidation of the aldehyde and hydrolysis of the ester—and implementing the recommended storage and handling protocols, researchers can ensure the integrity of this compound. For critical applications, a formal stability study, as outlined in this guide, is recommended to empirically verify its stability under specific laboratory conditions.

References

  • Google Search. (n.d.).
  • Pyridine – CAS# 110-86-1. (n.d.).
  • SAFETY DATA SHEET. (2025, December 22). Sigma-Aldrich.
  • Ethyl 6-(Trifluoromethyl)
  • Pyridine. (n.d.). Apollo Scientific.
  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Ethyl 6-formylpyridine-2-carboxylate. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. (n.d.). PubMed.
  • Ethyl 6-acetylpyridine-2-carboxyl
  • Pyridine Aldehydes and Ketones. (2008, January).
  • Pyridine. (n.d.). Wikipedia.
  • Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. (n.d.). PMC - NIH.
  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2024, January 2).
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC - PubMed Central.
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000, June). J Pharm Sci.
  • Ethyl 5-hydroxy-6-methylpyridine-2-carboxyl
  • Ethyl 6-(hydroxymethyl)
  • ethyl 6-chloro-3-methyl-pyridine-2-carboxyl
  • Ethyl 1-formylimidazo[1,5-a]pyridine-3-carboxyl
  • Critical Reviews in Environmental Science and Technology Degradation of pyridines in the environment. (n.d.).
Exploratory

An In-Depth Technical Guide to the Safe Handling of Ethyl 6-Formylpyridine-2-Carboxylate

Prepared by: Gemini, Senior Application Scientist This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency manage...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of Ethyl 6-formylpyridine-2-carboxylate (CAS: 21908-10-1). As a bifunctional molecule incorporating both an aldehyde and an ester on a pyridine scaffold, this compound is a valuable building block in medicinal chemistry and materials science. However, its chemical reactivity necessitates a robust understanding and implementation of stringent safety protocols. This guide is designed to instill a culture of safety through a deep understanding of the material's potential hazards and the scientific rationale behind each procedural recommendation.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of a chemical's intrinsic hazards is the foundation of safe laboratory practice. Ethyl 6-formylpyridine-2-carboxylate is classified under the Globally Harmonized System (GHS) as an irritant.[1] The primary risks associated with this compound involve direct contact and inhalation.

GHS Classification

The GHS classification provides a universal framework for communicating the hazards of chemical products. For Ethyl 6-formylpyridine-2-carboxylate, the classification mandates a "Warning" signal word and the following hazard statements.

Pictogram GHS Hazard Code Hazard Statement Implication for Researchers
!H315Causes skin irritation.[1]Direct contact can lead to localized redness, inflammation, or dermatitis. Prolonged exposure may exacerbate this effect.
!H319Causes serious eye irritation.[1]Splashes or aerosol exposure can cause significant pain, redness, and potential damage to the cornea. Immediate and thorough rinsing is critical.
!H335May cause respiratory irritation.[1]Inhalation of dust or vapors can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing, shortness of breath, and inflammation.
The Imperative of Risk Assessment

Before any experimental work begins, a formal risk assessment is mandatory. This process is not merely a bureaucratic step but a critical scientific exercise to identify potential exposure scenarios and implement effective control measures. The causality is simple: failure to anticipate risks leads to exposure, which, given the compound's hazards, can result in injury.

A self-validating risk assessment protocol involves a continuous loop of identification, evaluation, control, and review.

A Identify Hazards (H315, H319, H335) B Evaluate Risks (Inhalation, Dermal, Eye Contact) A->B Analyze potential exposure pathways C Implement Controls (Fume Hood, PPE, SOPs) B->C Select appropriate mitigation strategies D Review & Refine (Monitor, Adjust Protocol) C->D Assess effectiveness and adapt D->A Re-evaluate for new experiments

Caption: A workflow for a dynamic risk assessment process.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is achieved through a multi-layered approach known as the "Hierarchy of Controls." The most effective measures involve engineering solutions that remove the hazard at its source, followed by administrative controls and, finally, personal protective equipment.

Hierarchy of Controls

cluster_0 Hierarchy of Controls (Most to Least Effective) Elimination Elimination (Not feasible for required reagent) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (Chemical Fume Hood) Administrative Administrative Controls (SOPs, Training, Labeling) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: The Hierarchy of Controls for managing chemical exposure.

  • Engineering Controls : The primary and non-negotiable engineering control for handling Ethyl 6-formylpyridine-2-carboxylate is a certified chemical fume hood.[2][3][4] Its function is to capture and exhaust vapors and fine particulates at the source, providing a critical barrier between the researcher and the chemical. The fume hood's performance must be verified before each use.

  • Administrative Controls : These are procedural measures that minimize exposure.

    • Standard Operating Procedures (SOPs) : Develop detailed SOPs for all tasks involving this compound.

    • Access Control : Restrict access to areas where the compound is being used or stored.

    • Hygiene : Prohibit eating, drinking, and smoking in the laboratory.[5][6] Hands must be washed thoroughly after handling the compound, even if gloves were worn.[7]

    • Labeling : Ensure all containers are clearly labeled with the chemical name, CAS number, and GHS hazard pictograms.[2]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The selection of appropriate PPE is critical to prevent skin and eye irritation.[3][5]

Protection Type Specification Rationale and Field-Proven Insights
Eye/Face Protection Chemical splash goggles meeting ANSI Z87.1 or EN166 standards.[3][7]Protects against splashes and aerosols, which are a primary risk for serious eye irritation. A face shield may be worn over goggles for procedures with a higher splash risk.
Hand Protection Nitrile or neoprene gloves.[2][3] Double gloving is recommended for extended procedures.These materials provide good resistance to pyridine-based compounds.[4] Latex gloves are unsuitable. Always check the manufacturer's compatibility data. Gloves must be changed immediately upon contamination.
Body Protection A fully buttoned, flame-resistant lab coat.[3]Protects skin and personal clothing from contamination. A chemically resistant apron should be considered when handling larger quantities.
Respiratory Protection Not typically required when used within a certified chemical fume hood.If a fume hood is non-operational or if there is a risk of generating significant aerosols outside of containment, a NIOSH-approved respirator with organic vapor cartridges must be used.[3][8]

Section 3: Safe Handling and Storage Protocols

Adherence to methodical handling and storage procedures is essential for preventing accidental release and degradation of the compound.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure the chemical fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.

  • Weighing : If weighing the solid, perform the task within the fume hood or in a ventilated balance enclosure to prevent inhalation of fine particles.

  • Dissolution : When making solutions, add the solid slowly to the solvent to avoid splashing.

  • Transfers : Use appropriate tools (spatulas, pipettes) to transfer the chemical. Avoid actions that could generate dust or aerosols.

  • Post-Handling : After use, decontaminate the work surface and any equipment used. Remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly.

Storage Requirements

Proper storage is crucial for maintaining chemical integrity and ensuring safety. Pyridine derivatives should be stored with care.[2][7]

  • Location : Store in a cool, dry, well-ventilated area designated for chemical storage.[2][7][9]

  • Container : Keep the container tightly closed to prevent the absorption of moisture and potential release of vapors.[2][6][7][10]

  • Incompatibilities : Segregate from strong oxidizing agents, strong acids, strong bases, and reducing agents to prevent violent reactions.[5][7][11]

  • Ignition Sources : Store away from heat, sparks, and open flames.[2][12]

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure Route First Aid Protocol
Inhalation Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[13][14]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[2] If irritation persists, seek medical attention.[15]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[15] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
Ingestion Do NOT induce vomiting.[13] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.[13]
Fire-Fighting Measures

While the compound itself is not highly flammable, its decomposition in a fire can release toxic gases.

  • Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[5]

  • Unsuitable Media : A direct water jet may scatter the material.

  • Specific Hazards : Combustion produces poisonous gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[5][16] Containers may explode if heated.[5]

  • Protective Equipment : Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[12]

Accidental Release Measures

A swift and organized response can prevent a small spill from becoming a major incident.

A Evacuate & Alert B Ventilate Area (If safe to do so) A->B C Don Proper PPE B->C D Contain Spill (Use inert absorbent) C->D E Collect & Package Waste D->E F Decontaminate Area E->F G Dispose of Waste (Follow Regulations) F->G

Caption: Workflow for responding to an accidental chemical spill.

Protocol:

  • Evacuate : Immediately evacuate non-essential personnel from the spill area.

  • Ventilate : Increase ventilation in the area, ensuring all ignition sources are removed.[12]

  • Contain : Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material like sand, earth, or vermiculite.[6][12]

  • Collect : Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[7]

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Disposal : Dispose of the hazardous waste in accordance with all local, regional, and national regulations.

References

  • PubChem. (n.d.). Ethyl 6-formylpyridine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. NJ.gov. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Pyridine. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Registration Dossier: Pyridine-2-carbaldehyde. ECHA. Retrieved from [Link]

  • Bio-Strategy. (n.d.). 2,6-Pyridinedicarboxylic acid Safety Data Sheet. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine. ATSDR. Retrieved from [Link]

Sources

Foundational

The Bifunctional Linchpin: A Technical Guide to Ethyl 6-formylpyridine-2-carboxylate

Executive Summary Ethyl 6-formylpyridine-2-carboxylate (E6FP2C) represents a critical class of "desymmetrized" pyridine building blocks. Unlike its symmetric cousins (2,6-diformylpyridine or diethyl 2,6-pyridinedicarboxy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 6-formylpyridine-2-carboxylate (E6FP2C) represents a critical class of "desymmetrized" pyridine building blocks. Unlike its symmetric cousins (2,6-diformylpyridine or diethyl 2,6-pyridinedicarboxylate), E6FP2C possesses orthogonal reactivity: a hard electrophilic ester at position 2 and a soft, highly reactive aldehyde at position 6.

This structural duality allows for stepwise, regiospecific functionalization , making it an indispensable scaffold in the synthesis of non-symmetric pincer ligands, macrocyclic sensors, and fused heterocyclic pharmacophores. This guide synthesizes the optimal synthetic routes, stability protocols, and application workflows for this versatile intermediate.

Part 1: Structural Analysis & Reactivity Profile

The utility of E6FP2C lies in its ability to serve as a "linchpin" that connects two different chemical domains.

The Orthogonality Principle

In complex ligand design, symmetry is often the enemy of specificity. E6FP2C solves this via:

  • C6-Formyl Group: Susceptible to reversible condensation (Schiff base formation), Wittig olefination, and reductive amination. It is the "kinetic" handle.

  • C2-Ethyl Ester: Stable under mild condensation conditions. It serves as a "latent" handle for subsequent hydrolysis, amidation, or reduction to an alcohol.

  • Pyridine Nitrogen: Provides the central donor atom for tridentate coordination (e.g., N,N,N or N,N,O pincer complexes).

Stability & Storage
  • Oxidation Risk: The C6-aldehyde is prone to autoxidation to the carboxylic acid (mono-ethyl dipicolinate) upon prolonged exposure to air.

  • Hydration: In the presence of moisture, the aldehyde can form a gem-diol, complicating NMR integration.

  • Protocol: Store under Argon at -20°C. If the solid turns from off-white to yellow/brown, repurify via silica plug filtration (DCM/Hexane).

Part 2: Synthetic Routes (The "How-To")

While multiple routes exist, the Selenium Dioxide (SeO2) Oxidation of ethyl 6-methylpicolinate is the industry standard for reliability and scalability.

The SeO2 Oxidation Protocol

This route avoids the difficult statistical separation required if one attempts to partially reduce diethyl 2,6-pyridinedicarboxylate.

Experimental Workflow
  • Precursor: Ethyl 6-methylpyridine-2-carboxylate (commercially available or synthesized from 6-methylpicolinic acid).

  • Reagent: Selenium Dioxide (SeO2).

  • Solvent: 1,4-Dioxane (preferred for higher boiling point) or Xylene.

  • Conditions: Reflux (101°C) for 4–6 hours. Water removal is not typically required for this oxidation, but anhydrous conditions prevent over-oxidation.

Critical Caution: SeO2 is toxic and forms colloidal selenium (red precipitate) upon reaction. Filtration through Celite is mandatory.

SynthesisWorkflow Figure 1: Optimized Synthesis via SeO2 Oxidation Start Ethyl 6-methylpicolinate Reflux Reflux (100°C) 4-6 Hours Start->Reflux Add Reagent Reagent SeO2 (1.2 eq) 1,4-Dioxane Reagent->Reflux Workup Filter (Celite) Evaporate Solvent Reflux->Workup Red Se ppt forms Purification Flash Chromatography (SiO2, Hex/EtOAc) Workup->Purification Crude Oil Product Ethyl 6-formylpyridine-2-carboxylate Purification->Product Yield: 60-80%

Part 3: Application Domain I - Ligand Design

The primary application of E6FP2C is in the synthesis of non-symmetric pincer ligands . These ligands are crucial for catalysis where the steric/electronic environment must be tuned finely (e.g., asymmetric hydrogenation).

Schiff Base Ligands (N,N,N and N,N,O)

The aldehyde reacts with primary amines to form imines. Because the ester remains intact, the resulting ligand has a "pendant" functionality.

  • Reaction: E6FP2C + R-NH2

    
     Imine-Ester
    
  • Catalytic Relevance: The resulting tridentate ligands coordinate metals (Ru, Fe, Co) for transfer hydrogenation. The ester group can be hydrolyzed to an acid to increase water solubility or covalently tethered to a solid support (heterogenization).

Macrocyclization

E6FP2C is a precursor for "Head-to-Tail" macrocycles. By reacting the aldehyde with a diamine, and subsequently converting the ester to an amine (via amidation/reduction), chemists can build cyclic poly-pyridine cages used in:

  • Lanthanide Sensing: Eu(III) and Tb(III) encapsulation for luminescence.

  • Anion Recognition: Protonated macrocycles binding phosphate/chloride.

Part 4: Application Domain II - Medicinal Chemistry[1][2][3]

In drug discovery, the pyridine core is a privileged scaffold. E6FP2C allows for the construction of fused heterocycles found in oncology and neurology pipelines.

Telomerase Inhibitors

Research indicates that derivatives of pyridine-2-carboxylate are potent telomerase inhibitors.[1] The synthesis involves coupling the 6-formyl group with substituted phenols or thiophenols, followed by ester manipulation.

  • Mechanism: The planar pyridine system intercalates into the G-quadruplex DNA structures.

  • Key Derivative: 3,4-dichlorothiophenol esters derived from the E6FP2C core have shown significant in vivo tumor suppression [1].[2]

Imidazopyridine Synthesis

Condensation of the 6-formyl group with 1,2-diamines (followed by oxidative cyclization) yields imidazo[1,5-a]pyridine derivatives. These fused systems are bioisosteres for indole and are explored as:

  • GABA-A receptor modulators (Anxiolytics).

  • Anti-viral agents. [3]

Part 5: Experimental Protocols

Protocol A: Synthesis of Ethyl 6-formylpyridine-2-carboxylate

Validating the SeO2 Route

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add Ethyl 6-methylpicolinate (5.0 g, 30.3 mmol) and 1,4-Dioxane (100 mL).

  • Oxidant: Add Selenium Dioxide (4.0 g, 36.4 mmol, 1.2 eq) in one portion.

  • Reaction: Heat to reflux (oil bath ~110°C) with vigorous stirring. Monitor via TLC (30% EtOAc/Hexane). The starting material (Rf ~0.6) will disappear, and the aldehyde (Rf ~0.4) will appear.[4][5]

    • Note: Reaction typically takes 4 hours. Do not over-reflux to avoid carboxylic acid formation.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the black/red selenium solid. Wash the pad with DCM.

  • Purification: Concentrate the filtrate in vacuo. Purify the yellow residue via flash column chromatography (SiO2, Gradient: 10%

    
     30% EtOAc in Hexanes).
    
  • Yield: Expect 3.5 – 4.2 g (65–78%) of a white to pale yellow solid.

Protocol B: General Schiff Base Condensation (Ligand Synthesis)

Validating the "Soft" Reactivity

  • Reactants: Dissolve E6FP2C (1.0 eq) and the Primary Amine (1.0 eq) in anhydrous Ethanol or Methanol .

  • Catalyst: Add a catalytic amount of Formic Acid or Acetic Acid (2-3 drops).

  • Conditions: Stir at reflux for 3–6 hours.

    • Observation: If the product is a solid, it often precipitates upon cooling.

  • Isolation: Filter the precipitate and wash with cold ethanol. If no precipitate forms, evaporate solvent and recrystallize from Et2O/Pentane.

  • Characterization: Look for the disappearance of the aldehyde proton (CHO, ~10.1 ppm) and appearance of the imine proton (CH=N, ~8.5 ppm) in 1H NMR.

Part 6: Visualization of Reactivity

The following diagram maps the divergent chemical space accessible from this single molecule.

ReactivityMap Figure 2: Divergent Reactivity Profile of E6FP2C Core Ethyl 6-formylpyridine- 2-carboxylate Schiff Schiff Base Formation (R-NH2) Core->Schiff Aldehyde Reactivity Oxidation Oxidation (NaClO2) Core->Oxidation Aldehyde Reactivity Wittig Wittig Reaction (Ph3P=CH-R) Core->Wittig Aldehyde Reactivity Hydrolysis Ester Hydrolysis (LiOH) Core->Hydrolysis Ester Reactivity Ligands N,N,N-Pincer Ligands (Catalysis) Schiff->Ligands Macrocycles Macrocyclic Sensors Schiff->Macrocycles Drugs Telomerase Inhibitors (COOH derivatives) Oxidation->Drugs Polymers Vinyl Pyridine Polymers Wittig->Polymers

Part 7: Data Summary

PropertyValue / Description
Molecular Formula

Molecular Weight 179.17 g/mol
CAS Number 21172-41-8 (Also cited as 21908-10-1 in some databases)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, CHCl3, EtOAc, MeOH.[4] Sparingly soluble in Hexane.
1H NMR Diagnostic

10.1 (s, 1H, CHO),

4.5 (q, 2H, O-CH2),

1.4 (t, 3H, CH3)
Storage Inert atmosphere (Ar/N2), -20°C. Hygroscopic.

References

  • Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Source: National Institutes of Health (PubMed) / Bioorganic & Medicinal Chemistry Letters. URL:[Link] (Search Term: "Synthesis of 6-formyl-pyridine-2-carboxylate derivatives telomerase")

  • Ethyl 6-formylpyridine-2-carboxylate Compound Summary. Source: PubChem.[4] URL:[Link]

  • Schiff base ligands derived from 2-pyridinecarboxaldehyde and its complexes. Source: ResearchGate / Monatshefte für Chemie. URL:[Link]

  • Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicarbohydrazide. Source: Longdom Publishing / Organic Chemistry: Current Research. URL:[Link]

  • Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Source: National Institutes of Health (PubMed). URL:[Link]

Sources

Exploratory

The Genesis and Ascendancy of Formylpyridines: A Technical Guide to Their Discovery, Synthesis, and Application

Abstract The formylpyridine scaffold, a deceptively simple aromatic aldehyde, represents a cornerstone in the edifice of modern heterocyclic chemistry. Its discovery, intrinsically linked to the industrial revolution's c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The formylpyridine scaffold, a deceptively simple aromatic aldehyde, represents a cornerstone in the edifice of modern heterocyclic chemistry. Its discovery, intrinsically linked to the industrial revolution's coal tar chemistry, has paved the way for a vast and diverse range of applications, from life-saving pharmaceuticals to highly efficient catalytic systems. This technical guide provides a comprehensive exploration of the discovery and history of formylpyridine compounds, tracing their origins from the early investigations of pyridine chemistry to their current status as indispensable building blocks. We will delve into the evolution of synthetic methodologies, from classical oxidation techniques to modern catalytic approaches, providing detailed, field-proven protocols. Furthermore, this guide will illuminate the multifaceted applications of formylpyridines, with a particular focus on their pivotal role in medicinal chemistry and coordination chemistry, supported by mechanistic insights and practical examples. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this critical class of compounds.

Historical Overture: From Coal Tar to a Defined Isomerism

The story of formylpyridines begins with the discovery of their parent heterocycle, pyridine. In 1849, the Scottish chemist Thomas Anderson first isolated pyridine from bone oil and later from coal tar, naming it from the Greek words pyr (fire) and idine (in accordance with chemical nomenclature for cyclic nitrogen-containing compounds).[1] Initially, pyridine was a byproduct of the burgeoning coal gas industry, a complex mixture of aromatic compounds.[2] The challenge for early chemists was not just isolation, but also the characterization of its derivatives.

The precursors to formylpyridines, the methylpyridines or "picolines," were also discovered in this era. In 1826, Otto Unverdorben obtained an impure mixture he called "Odorin" from the pyrolysis of bones.[3] It was Anderson who, in 1849, prepared picoline in a purer form from coal tar.[3] The structural puzzle of these compounds, however, remained unsolved for several decades. It was not until the 1870s that the German chemist Adolf von Baeyer synthesized picoline, and James Dewar proposed that picoline was, in fact, methylpyridine.[3] The existence of three distinct isomers (α-, β-, and γ-picoline, corresponding to 2-, 3-, and 4-methylpyridine) was experimentally confirmed by Hugo Weidel in 1879 through the oxidation of each isomer to its corresponding carboxylic acid.[3] This foundational work on the separation and identification of picoline isomers was the critical first step towards the eventual synthesis and understanding of the corresponding aldehydes, the formylpyridines.

The Synthetic Arsenal: A Methodological Evolution

The conversion of the relatively inert methyl group of picolines into a reactive aldehyde function has been a central theme in the history of formylpyridine synthesis. Over the decades, the methodologies have evolved from harsh, often low-yielding oxidation reactions to more sophisticated and selective catalytic processes.

Classical Oxidation Strategies: The Brute-Force Approach

The most direct conceptual route to formylpyridines is the oxidation of the corresponding picolines. Early methods often relied on strong, non-selective oxidizing agents.

  • Permanganate Oxidation: Early attempts to oxidize picolines often resulted in the over-oxidation to the corresponding carboxylic acids (picolinic, nicotinic, and isonicotinic acids).[4] Controlling the reaction to stop at the aldehyde stage proved to be a significant challenge. For instance, α-picoline was oxidized to picolinic acid using alkaline potassium permanganate.[4]

  • Selenium Dioxide (SeO₂): The use of selenium dioxide emerged as a more reliable method for the selective oxidation of methyl groups to aldehydes. This method, while effective, involves the use of a toxic reagent.[5]

A general representation of the challenges in selective oxidation is depicted below:

Oxidation_Pathway Picoline Picoline (Methylpyridine) Formylpyridine Formylpyridine (Desired Product) Picoline->Formylpyridine Controlled Oxidation CarboxylicAcid Pyridinecarboxylic Acid (Over-oxidation Product) Formylpyridine->CarboxylicAcid Over-oxidation

Caption: Selective oxidation of picolines to formylpyridines.

Modern Synthetic Methodologies: Precision and Efficiency

The advent of modern organic synthesis has brought forth a plethora of more refined methods for preparing formylpyridines, offering improved yields, selectivity, and safety profiles.

  • Catalytic Vapor-Phase Oxidation: A significant advancement, particularly for industrial-scale production, has been the development of catalytic vapor-phase oxidation processes. These methods typically involve passing a mixture of picoline and an oxidant (like air) over a heated heterogeneous catalyst. Vanadium-titanium oxide catalysts have shown considerable promise in selectively oxidizing 2-picoline to 2-formylpyridine and picolinic acid.[6]

  • Synthesis from Cyanopyridines: An alternative and efficient route involves the reduction of cyanopyridines. A notable method involves the reaction of a cyanopyridine with formic acid in the presence of water vapor and a catalyst, such as thoria-alumina, at elevated temperatures.[7] This process offers good yields of the corresponding pyridine aldehyde.[7]

  • From Pyridine-N-Oxides: 2- and 4-formylpyridine can be prepared by heating their corresponding N-oxides with acetic anhydride.[7] This rearrangement reaction provides a valuable synthetic pathway.

  • Multi-component Reactions: The Hantzsch dihydropyridine synthesis, first reported in 1881, is a classic multi-component reaction that produces dihydropyridines, which can then be oxidized to pyridines.[8] While not a direct synthesis of formylpyridines, it exemplifies the power of convergent synthesis in accessing highly substituted pyridine rings.[9]

Experimental Protocol: Synthesis of 2-Formylpyridine via Selenium Dioxide Oxidation of 2-Picoline

This protocol is based on established literature procedures and should be performed by trained personnel in a well-ventilated fume hood due to the toxicity of selenium dioxide.

Materials:

  • 2-Picoline

  • Selenium Dioxide (SeO₂)

  • Toluene

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-picoline and toluene.

  • Carefully add selenium dioxide to the mixture.

  • Heat the reaction mixture to reflux and maintain for the appropriate time, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the selenium byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any acidic impurities.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purify the crude 2-formylpyridine by vacuum distillation.

The Broad Spectrum of Applications: From Biology to Catalysis

The utility of formylpyridine compounds stems from the reactivity of the aldehyde group, which serves as a versatile handle for a wide array of chemical transformations. This has led to their extensive use in medicinal chemistry, coordination chemistry, and materials science.

Medicinal Chemistry: A Privileged Scaffold in Drug Discovery

The pyridine ring is a ubiquitous motif in pharmaceuticals, and formylpyridines are key intermediates in the synthesis of many biologically active molecules.[10][11] The pyridine moiety can engage in hydrogen bonding and π-stacking interactions with biological targets, while the aldehyde group provides a reactive site for further molecular elaboration.[11]

  • Anticancer Agents: A significant number of FDA-approved drugs containing a pyridine ring are used in oncology.[12][13] Formylpyridines can be used to synthesize complex heterocyclic systems that act as kinase inhibitors, a major class of anticancer drugs.[12]

  • Central Nervous System (CNS) Drugs: Pyridine-containing compounds are also prevalent in drugs targeting the CNS, including treatments for migraines, Parkinson's disease, and insomnia.[12][13]

  • Antimicrobial and Antiviral Agents: The pyridine scaffold is found in numerous antimicrobial, antiviral, and antifungal drugs.[14]

A notable example of a drug synthesized from a formylpyridine is Pralidoxime . This drug is an antidote to organophosphate poisoning and is produced from 2-formylpyridine.[15]

Pralidoxime_Synthesis TwoFormylpyridine 2-Formylpyridine Pralidoxime_Intermediate Oxime Intermediate TwoFormylpyridine->Pralidoxime_Intermediate Condensation Hydroxylamine Hydroxylamine Hydroxylamine->Pralidoxime_Intermediate Pralidoxime Pralidoxime Pralidoxime_Intermediate->Pralidoxime Quaternization Methyl_Iodide Methyl Iodide Methyl_Iodide->Pralidoxime

Caption: Synthetic pathway to Pralidoxime from 2-formylpyridine.

Coordination Chemistry and Catalysis: The Power of Schiff Base Ligands

The condensation of formylpyridines with primary amines readily forms Schiff bases , which are a fundamentally important class of ligands in coordination chemistry.[16][17] These iminopyridine ligands can coordinate to a wide variety of metal ions through the pyridine nitrogen and the imine nitrogen, forming stable chelate rings.[17][18]

The electronic and steric properties of these ligands can be easily tuned by modifying the substituents on either the pyridine ring or the amine precursor, making them highly versatile for catalytic applications.[19]

  • Homogeneous Catalysis: Metal complexes of pyridine-derived Schiff base ligands are used as catalysts in a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.[19][20] The ability to fine-tune the ligand environment around the metal center is key to controlling the activity and selectivity of the catalyst.[19]

  • Biomimetic Chemistry: The structural motifs of these complexes often mimic the active sites of metalloenzymes, making them valuable tools for studying biological processes and developing artificial enzymes.

  • Materials Science: The rich coordination chemistry of formylpyridine-derived ligands has been exploited in the development of functional materials, such as magnetic nanoparticles and sensors.[21]

The formation of a typical bidentate Schiff base ligand and its coordination to a metal center is illustrated below:

Schiff_Base_Formation cluster_reactants Reactants Formylpyridine Formylpyridine SchiffBase Schiff Base Ligand (Iminopyridine) Formylpyridine->SchiffBase Condensation (-H₂O) PrimaryAmine Primary Amine (R-NH₂) PrimaryAmine->SchiffBase MetalComplex Metal-Schiff Base Complex SchiffBase->MetalComplex Coordination MetalIon Metal Ion (Mⁿ⁺) MetalIon->MetalComplex

Caption: Formation of a Schiff base ligand and its metal complex.

Quantitative Data Summary

CompoundIsomerCAS NumberMelting Point (°C)Boiling Point (°C)
2-Formylpyridine2-1121-60-4148-151181
3-Formylpyridine3-500-22-1795-97 (15 mmHg)
4-Formylpyridine4-872-85-5--

Data compiled from various sources.[15][22]

Conclusion and Future Outlook

From their humble origins in the complex mixtures of coal tar, formylpyridine compounds have risen to a position of prominence in chemical science. The journey from the initial structural elucidation of their picoline precursors to the development of sophisticated synthetic methodologies reflects the broader progress of organic chemistry. Today, formylpyridines are not merely chemical curiosities but are indispensable tools for innovation across multiple scientific disciplines.

The future of formylpyridine chemistry will likely focus on the development of even more sustainable and efficient synthetic methods, such as those employing green chemistry principles and novel catalytic systems. In medicinal chemistry, the formylpyridine scaffold will undoubtedly continue to feature in the design of next-generation therapeutics with enhanced efficacy and selectivity. Furthermore, the versatility of their derived ligands will continue to drive discoveries in catalysis and materials science, leading to new technologies with significant societal impact. The rich history and ever-expanding applications of formylpyridines ensure that they will remain a vibrant and fruitful area of research for years to come.

References

  • Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. (n.d.). RSC Advances.
  • Does anyone know the procedure for the synthesis of 2-formylpyridine by oxidation technique? (2013).
  • Picoline. (n.d.). Wikipedia.
  • Synthesis of pyridine aldehydes. (1964).
  • A concise review on some synthetic routes and applications of pyridine scaffold compounds. (2021). Current Chemistry Letters.
  • Pyridine-2-carbaldehyde. (n.d.). Wikipedia.
  • Ligand Chemistry Innovations: The Role of Pyridine Derivatives in C
  • Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. (2021). Life Chemicals.
  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (2022). Oriental Journal of Chemistry.
  • Oxidation of methyl-pyridines. (1957).
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). RSC Medicinal Chemistry.
  • A concise review on some synthetic routes and applications of pyridine scaffold compounds. (2021). Current Chemistry Letters.
  • Exploring Pyridine Derivatives in Catalysis and Pharmaceutical Synthesis. (n.d.). Pharma Focus Asia.
  • Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. (2020). Chemistry Journal of Moldova.
  • Scheme 1: Classical and traditional methods for the synthesis of functionalized pyridines. (n.d.).
  • COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. (2020). Chemistry Journal of Moldova.
  • Preparation of pyridine-carboxylic acids and the like. (1937).
  • Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. (n.d.). AIR Unimi.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.
  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences and Research.
  • Pyridine-derivatives across various applications. (n.d.).
  • Pyridine-3-carbaldehyde. (n.d.). Wikipedia.
  • Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. (n.d.).
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). ACS Omega.
  • Synthetic method for 2-pyridylaldehyde. (2016).
  • Schiff base ligands derived from 2-pyridinecarboxaldehyde and its complexes: characterization, thermal, electrochemical, and catalytic activity results. (2025).
  • Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. (2017). Der Pharma Chemica.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). PubMed.
  • A concise review on some synthetic routes and applications of pyridine scaffold compounds. (2021).
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal.
  • novel compounds from condensation reaction between 2-acetylpyridine and 2-formylpyridine. synthesis, crystal structure and biological evaluation. (2019).
  • Hantzsch pyridine synthesis. (n.d.). Wikipedia.
  • Transition metal complexes of a multidentate Schiff base ligand containing pyridine: synthesis, characterization, enzyme inhibitions, antioxidant properties, and molecular docking studies. (2021). PubMed.
  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab, Scripps Research.
  • Synthesis and characterization of Schiff-Base ligands and manganese coordination complexes. (n.d.). American Chemical Society.
  • Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•). (n.d.).
  • Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2024). Arkivoc.
  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022). The Journal of Organic Chemistry.
  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. (2023). Molecules.
  • Pyridine. (n.d.). Wikipedia.
  • A Brief View on Pyridine Compounds. (2024). Journal of Medicinal and Organic Chemistry.
  • Early drug discovery and the rise of pharmaceutical chemistry. (2011). Drug Testing and Analysis.

Sources

Protocols & Analytical Methods

Method

Strategic Utilization of Ethyl 6-formylpyridine-2-carboxylate in Medicinal Chemistry

Introduction: The Bifunctional Advantage Ethyl 6-formylpyridine-2-carboxylate (CAS: 21908-10-1), often referred to as Ethyl 6-formylpicolinate , represents a high-value "linchpin" scaffold in modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bifunctional Advantage

Ethyl 6-formylpyridine-2-carboxylate (CAS: 21908-10-1), often referred to as Ethyl 6-formylpicolinate , represents a high-value "linchpin" scaffold in modern medicinal chemistry. Its utility stems from its orthogonal bifunctionality : it possesses a highly reactive electrophilic aldehyde at the C6 position and a chemically distinct ester moiety at the C2 position.

This structural asymmetry allows researchers to selectively functionalize one end of the pyridine ring without disturbing the other, making it an ideal precursor for:

  • Metal-Chelating Ligands: Synthesis of pincer ligands, terpyridines, and macrocycles used in metallo-pharmaceuticals.

  • Fragment-Based Drug Discovery (FBDD): Rapid generation of secondary amine libraries via reductive amination.

  • Bioactive Heterocycles: Construction of fused ring systems (e.g., imidazopyridines, triazolopyridines) targeting kinases and telomerase.[1]

Reactivity Profile & Strategic Planning

Before initiating synthesis, it is critical to understand the reactivity hierarchy of the molecule. The aldehyde is the "soft" electrophile, susceptible to reversible nucleophilic attack (imines, acetals), while the ester is the "hard" electrophile, requiring stronger nucleophiles or catalysts for transformation.[1]

Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactivityMap Core Ethyl 6-formylpyridine- 2-carboxylate Ligands Schiff Base Ligands (N,N,O / N,N,N donors) Core->Ligands + Primary Amines (Condensation) Terpy Terpyridine Scaffolds (Kröhnke Synthesis) Core->Terpy + Acetylpyridines (Aldol/Michael) AmineLib Secondary Amine Libraries Core->AmineLib + Amines + Reductant (Reductive Amination) Acids 6-Formylpicolinic Acid (Hydrolysis) Core->Acids + LiOH/NaOH (Saponification) Metallo-Drugs\n(Cu, Zn, Pt Complexes) Metallo-Drugs (Cu, Zn, Pt Complexes) Ligands->Metallo-Drugs\n(Cu, Zn, Pt Complexes) DNA Intercalators\n(Anticancer) DNA Intercalators (Anticancer) Terpy->DNA Intercalators\n(Anticancer)

Figure 1: Divergent synthetic pathways for Ethyl 6-formylpyridine-2-carboxylate.[1] The aldehyde functionality (C6) drives ligand and scaffold formation, while the ester (C2) allows for solubility modulation or further derivatization.[1]

Application Protocols

Protocol A: Synthesis of N,N,X-Tridentate Schiff Base Ligands

Context: This protocol is used to generate ligands for metallo-enzyme mimics or radiopharmaceutical chelators.[1] The aldehyde condenses with a primary amine (e.g., thiosemicarbazides, hydrazides, or anilines) to form a Schiff base.[1]

Mechanism: Acid-catalyzed nucleophilic addition-elimination.

Materials:

  • Ethyl 6-formylpyridine-2-carboxylate (1.0 equiv)[2][3]

  • Primary Amine / Hydrazide (1.0 - 1.1 equiv)[1]

  • Solvent: Ethanol (Abs.) or Methanol[1]

  • Catalyst: Glacial Acetic Acid (cat. 2-3 drops)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of Ethyl 6-formylpyridine-2-carboxylate in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of the target amine (e.g., 4-ethoxyaniline or a hydrazide derivative).

  • Catalysis: Add 2 drops of glacial acetic acid to activate the carbonyl carbon.

  • Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor consumption of the aldehyde by TLC (Hexane:EtOAc 3:1).[1] The aldehyde spot (usually higher Rf) should disappear.[1]

  • Crystallization: Cool the reaction mixture to room temperature and then to 0°C. The Schiff base often precipitates as a colored solid (yellow/orange).

  • Isolation: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

  • Validation: Confirm the formation of the imine bond (-CH=N-) via ¹H NMR (singlet typically at δ 8.5–9.0 ppm).

Data Summary: Typical Yields

Amine Substrate Product Type Typical Yield Appearance
4-Ethoxyaniline Imine (Schiff Base) 75-85% Yellow Needles
Benzhydrazide Hydrazone 80-90% White/Off-white Solid

| Thiosemicarbazide | Thiosemicarbazone | 85-95% | Pale Yellow Solid |

Protocol B: Reductive Amination for Library Generation

Context: Used in Fragment-Based Drug Discovery (FBDD) to attach diverse "head groups" to the pyridine core while reducing the imine to a stable secondary amine.

Materials:

  • Ethyl 6-formylpyridine-2-carboxylate (1.0 equiv)[2]

  • Amine (1.1 equiv)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM[1]

Step-by-Step Methodology:

  • Imine Formation: In a vial, mix the aldehyde (0.5 mmol) and amine (0.55 mmol) in DCE (3 mL). Stir at room temperature for 1 hour.

    • Note: Pre-forming the imine is crucial to avoid direct reduction of the aldehyde to the alcohol.

  • Reduction: Add STAB (0.75 mmol) in one portion.

  • Quench: Stir overnight (12-16 h). Quench with sat. NaHCO₃ (3 mL).[1]

  • Extraction: Extract with DCM (3 x 5 mL). Dry organics over MgSO₄ and concentrate.

  • Purification: The secondary amine product is typically purified via flash chromatography (DCM/MeOH gradient).

Protocol C: Synthesis of Terpyridine Scaffolds (Kröhnke Methodology)

Context: The synthesis of 2,2':6',2''-terpyridine derivatives, which are privileged scaffolds in DNA intercalation and metallo-supramolecular chemistry.

Workflow Diagram:

TerpySynthesis Start Start: Ethyl 6-formylpyridine- 2-carboxylate Step1 Step 1: Aldol Condensation (+ 2-Acetylpyridine, NaOH, 0°C) Start->Step1 Intermed Intermediate: Chalcone / Enone Step1->Intermed Step2 Step 2: Michael Addition (+ 2nd eq. Acetylpyridine or derivative) Intermed->Step2 Step3 Step 3: Cyclization & Oxidation (NH4OAc, Reflux) Step2->Step3 Final Product: Functionalized Terpyridine Step3->Final

Figure 2: Step-wise construction of the terpyridine core using the Kröhnke synthesis strategy.

Step-by-Step Methodology:

  • Reagents: Combine Ethyl 6-formylpyridine-2-carboxylate (1 equiv) and 2-acetylpyridine (2 equiv) in Ethanol.

  • Base Addition: Add crushed KOH (pellets, 2 equiv) and aqueous NH₃ (excess).

    • Critical: The reaction generates a 1,5-diketone intermediate which cyclizes in situ.

  • Reaction: Stir at room temperature for 24 hours. The product often precipitates.

  • Work-up: Filter the precipitate. If no precipitate forms, evaporate solvent and recrystallize from EtOH/H₂O.[1]

  • Result: This yields a terpyridine with an ethyl ester group at the 6-position of the central ring (depending on substitution pattern) or the lateral ring if using the aldehyde as the central unit precursor. Note: When using this specific aldehyde, it typically forms the lateral ring of the terpyridine system if condensed with a 2,6-diacetylpyridine, or the central ring if condensed with 2 equivalents of a ketone.

Quality Control & Stability

To ensure experimental reproducibility, the following QC parameters must be checked:

  • Oxidation Check: The aldehyde is prone to air oxidation to the carboxylic acid (6-carboxypicolinic acid monoethyl ester).

    • Test: ¹H NMR.[4][5][6] The aldehyde proton appears at ~10.1 ppm. The appearance of a broad singlet at ~11-13 ppm indicates acid formation.

    • Prevention:[1] Store under Nitrogen/Argon at 2-8°C.

  • Hydrolysis Check: The ethyl ester is stable in neutral media but hydrolyzes in strong base. Avoid prolonged exposure to NaOH/KOH unless saponification is the goal.

  • Purity Specification: Commercial grade is typically 95-97%. For catalytic ligand synthesis, recrystallization from Hexane/EtOAc is recommended if purity <95%.[1]

References

  • Synthesis of Pyridine Derivatives: Jew, S. S., et al. (2003).[1] "Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities." Bioorganic & Medicinal Chemistry Letters, 13(4), 609-612.[1]

  • Schiff Base Ligands: Ogbonda-Chukwu, E., et al. (2021).[1][5] "Two Facile Synthetic Methods for a Schiff Base from 4-Ethoxyaniline and 2-Pyridinecarboxaldehyde." African Journal of Online, 21(1).[1]

  • Terpyridine Synthesis: Constable, E. C., et al. (2005).[1][7] "Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?" Molecules, 10, 812-821.[1] [1]

  • Chemical Profile: PubChem Compound Summary for CID 44206644, Ethyl 6-formylpyridine-2-carboxylate. [1]

  • Metal Complexes: Li, X., et al. (2017).[1][8] "Schiff base ligands derived from 2-pyridinecarboxaldehyde and its complexes." ResearchGate.[9]

Sources

Application

Application Notes &amp; Protocols: Ethyl 6-formylpyridine-2-carboxylate as a Versatile Precursor for Advanced Ligand Synthesis

Introduction: The Strategic Importance of Ethyl 6-formylpyridine-2-carboxylate in Ligand Design Ethyl 6-formylpyridine-2-carboxylate is a pivotal precursor in the synthesis of a diverse array of ligands, finding extensiv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Ethyl 6-formylpyridine-2-carboxylate in Ligand Design

Ethyl 6-formylpyridine-2-carboxylate is a pivotal precursor in the synthesis of a diverse array of ligands, finding extensive applications in coordination chemistry, catalysis, and the development of novel therapeutic agents. Its unique bifunctional nature, featuring both an aldehyde and an ester group on a pyridine scaffold, allows for a wide range of chemical transformations. This guide provides an in-depth exploration of the properties, synthesis, and application of this versatile molecule, with a focus on practical, field-proven protocols for the synthesis of advanced ligands. The strategic positioning of the formyl and carboxylate groups on the pyridine ring enables the facile construction of multidentate ligands, which are crucial for the stabilization of various metal complexes and the modulation of their reactivity. The applications of ligands derived from this precursor are extensive, ranging from their use in antitumor agents to their role as enzyme inhibitors.[1][2]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of ethyl 6-formylpyridine-2-carboxylate is essential for its effective utilization in synthesis.

PropertyValueSource
Molecular FormulaC9H9NO3[3]
Molecular Weight179.17 g/mol [3]
IUPAC Nameethyl 6-formylpyridine-2-carboxylate[3]
CAS Number21908-10-1[3]
AppearanceOff-white to yellow solidCommercially available
SolubilitySoluble in most organic solvents (e.g., DCM, Chloroform, Ethyl Acetate)General laboratory knowledge

Characterization: Standard analytical techniques are employed to confirm the identity and purity of ethyl 6-formylpyridine-2-carboxylate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Identifies the characteristic functional groups, such as the carbonyl stretches of the aldehyde and ester.

Core Synthetic Pathways: Leveraging the Reactivity of Ethyl 6-formylpyridine-2-carboxylate

The aldehyde functionality of ethyl 6-formylpyridine-2-carboxylate is the primary site for derivatization, most commonly through reactions with primary amines to form Schiff bases. These imines can then be used directly as ligands or further modified, for example, through reduction to secondary amines.

Diagram: Key Synthetic Transformations

G A Ethyl 6-formylpyridine-2-carboxylate C Schiff Base Ligand A->C Schiff Base Condensation B Primary Amine (R-NH2) B->C D Secondary Amine Ligand C->D Reductive Amination E Metal Complex C->E Complexation D->E Complexation

Caption: Synthetic pathways from ethyl 6-formylpyridine-2-carboxylate.

Protocol 1: Synthesis of a Schiff Base Ligand

This protocol details the synthesis of a representative Schiff base ligand through the condensation of ethyl 6-formylpyridine-2-carboxylate with a primary amine. The formation of the imine bond is a reversible reaction, often driven to completion by the removal of water.[4][5]

Materials:

  • Ethyl 6-formylpyridine-2-carboxylate

  • Aniline (or other primary amine)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve ethyl 6-formylpyridine-2-carboxylate (1.0 eq) in absolute ethanol.

  • Addition of Amine: To this solution, add the primary amine (1.0 - 1.1 eq) dropwise while stirring.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[6]

Rationale: The use of a catalytic amount of acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.[4] The removal of water, either by azeotropic distillation or the use of a drying agent, shifts the equilibrium towards the formation of the imine product.

Protocol 2: Reductive Amination to a Secondary Amine Ligand

This protocol describes the reduction of the Schiff base, formed in situ or isolated, to a more flexible secondary amine ligand. Sodium borohydride is a common and effective reducing agent for this transformation. A milder alternative is the use of pyridine-borane complex.[7][8]

Materials:

  • Schiff base ligand (from Protocol 1) or in situ generated imine

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Ice bath

  • Magnetic stirrer

  • Distilled water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: Dissolve the Schiff base ligand in methanol. If generating the imine in situ, follow steps 1-3 of Protocol 1, then proceed.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Reduction: Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the cooled solution. The addition should be controlled to manage the evolution of hydrogen gas.

  • Reaction: Stir the reaction mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of distilled water.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude secondary amine ligand.

  • Purification: Purify the product by column chromatography on silica gel.

Rationale: Sodium borohydride is a selective reducing agent that reduces the imine C=N bond to a C-N single bond without affecting the ester functionality.[9] Performing the reaction at low temperatures helps to control the reactivity of the borohydride and minimize side reactions.

Applications in Coordination Chemistry and Drug Development

Ligands derived from ethyl 6-formylpyridine-2-carboxylate have demonstrated significant potential in various fields:

  • Catalysis: The resulting metal complexes can act as catalysts in a range of organic transformations. The tunability of the ligand's steric and electronic properties allows for the fine-tuning of the catalyst's activity and selectivity.

  • Bioinorganic Chemistry: These ligands can chelate biologically relevant metal ions, serving as models for metalloenzymes or as therapeutic agents themselves. For instance, certain pyridine-2-carboxylate derivatives have shown telomerase inhibitory activity, which is a target for anticancer therapies.[1][10]

  • Materials Science: The incorporation of these ligands into metal-organic frameworks (MOFs) and coordination polymers can lead to materials with interesting photophysical or magnetic properties.

Troubleshooting and Expert Insights

  • Low Yields in Schiff Base Formation: Ensure the reaction is anhydrous. The presence of water can hydrolyze the imine back to the starting materials.[4] Consider using a Dean-Stark apparatus to remove water azeotropically.

  • Incomplete Reduction in Reductive Amination: The activity of sodium borohydride can vary. Ensure the reagent is fresh. If the reaction is sluggish, a slight excess of the reducing agent may be required.

  • Purification Challenges: The polarity of the Schiff base and the corresponding secondary amine can be similar. Careful selection of the eluent system for column chromatography is crucial for effective separation.

Conclusion

Ethyl 6-formylpyridine-2-carboxylate is a highly valuable and versatile building block for the synthesis of a wide range of ligands. The straightforward and high-yielding protocols for the preparation of Schiff bases and their subsequent reduction to secondary amines provide access to a rich library of chelating agents. The ability to readily modify the amine component allows for the systematic tuning of the ligand's properties, making this precursor an indispensable tool for researchers in coordination chemistry, catalysis, and drug discovery.

References

  • PubChem. Ethyl 6-formylpyridine-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Kim, J. S., et al. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 13(4), 609-612. [Link]

  • Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(18), 5995-5996. [Link]

  • de Vries, J. G., & de Vries, A. H. M. (2003). A General and Efficient 2-Amination of Pyridines and Quinolines. Advanced Synthesis & Catalysis, 345(3), 393-396. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1979). Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry, 22(10), 1251-1254. [Link]

  • Lara, R. G., et al. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 13(4), 609-612. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions, (11), 1125-1132. [Link]

  • Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A mild, pyridine-borane-based reductive amination protocol. The Journal of Organic Chemistry, 60(18), 5995-5996. [Link]

  • Al-Hourani, B. J., et al. (2018). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 23(10), 2548. [Link]

  • MySkinRecipes. Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate. [Link]

  • Google Patents. (1987).
  • Al-Zaydi, K. M. (2010). A new convenient synthesis of some novel 2, 6-disubstituted-pyridine derivatives. ARKIVOC, 2010(11), 55-63. [Link]

  • Brewer, G., et al. (2023). The Schiff base formed from the condensation of pyridine-2-carboxaldehyde with alanine, spala⁻, is reduced to the amine pala⁻. Subsequent reaction with copper(II) salts gives the ketimine, spp⁻. [Link]

  • Rychlewska, U., et al. (2019). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 24(18), 3326. [Link]

  • Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1979). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 22(10), 1251-1254. [Link]

  • Google Patents. (2010). Preparation method of 2-pyridine carboxaldehyde.
  • Shakdofa, M. M. E., et al. (2020). Synthesis and Characterization of VO2+, Co2+, Ni2+, Cu2+ and Zn2+ Complexes of a Schiff base ligand derived from ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c] pyridine-3-carboxylate and their Investigation as fungicide Agents. Applied Organometallic Chemistry, 34(12), e5997. [Link]

  • Xu, P., Guo, S. M., & Studer, A. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry, 7, 2996–3004. [Link]

  • Costantino, F., & D'Auria, M. (2022). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Substantia, 6(1), 19-31. [Link]

  • Abu-El-Wafa, S. M., & Issa, R. M. (1989). Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. Bulletin of the Chemical Society of Japan, 62(11), 3505-3509. [Link]

  • Van den Bremt, S., et al. (2025). Schiff Base Heterobimetallic Complex as Single-Source Precursor. Molbank, 2025(1), M2092. [Link]

  • Wikipedia. Pyridine-2-carbaldehyde. [Link]

  • Kumar, S., & Kumar, A. (2022). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies, 10(4), 1-5. [Link]

  • PubChem. Ethyl 5-hydroxy-6-methylpyridine-2-carboxylate. National Center for Biotechnology Information. [Link]

Sources

Method

Advanced Ligand Engineering: Utilizing Ethyl 6-formylpyridine-2-carboxylate in MOF Architectures

Topic: Application of Ethyl 6-formylpyridine-2-carboxylate in Metal-Organic Frameworks Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of Ethyl 6-formylpyridine-2-carboxylate in Metal-Organic Frameworks Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary

Ethyl 6-formylpyridine-2-carboxylate (E6FP2C) represents a "privileged scaffold" in the design of functional Metal-Organic Frameworks (MOFs). Unlike simple dicarboxylate linkers that play a purely structural role, E6FP2C is a bifunctional linchpin . Its structure features a reactive aldehyde (-CHO) for covalent conjugation and a pyridine-ester motif capable of chelating secondary metal ions.

This Application Note details two strategic workflows for deploying E6FP2C:

  • Post-Synthetic Modification (PSM): Grafting E6FP2C onto amine-functionalized MOFs (e.g., UiO-66-NH₂) to generate complex, metal-binding active sites within the pores.

  • Pre-Synthetic Linker Design: Using E6FP2C as a precursor to synthesize extended Schiff-base linkers (e.g., terpyridine analogs) for reticular framework construction.

Strategic Application 1: Post-Synthetic Modification (PSM)

Target: Functionalization of Amine-Tagged MOFs (e.g., UiO-66-NH₂, IRMOF-3)

The most direct application of E6FP2C is as a grafting agent. By reacting the aldehyde group of E6FP2C with the pendant amino groups of a MOF scaffold, researchers can install a tridentate chelating pocket (Pyridine-Imine-Ester) inside the framework pores. This transforms a passive porous material into a single-site heterogeneous catalyst.

Mechanism of Action

The reaction proceeds via Schiff base condensation (imine formation). The resulting pore environment mimics pincer ligands, ideal for stabilizing transition metals (Pd, Cu, Co) for catalysis (e.g., Suzuki coupling, C-H activation).

Experimental Protocol: Grafting E6FP2C onto UiO-66-NH₂

Reagents Required:

  • MOF Support: UiO-66-NH₂ (activated, 100 mg)

  • Reagent: Ethyl 6-formylpyridine-2-carboxylate (3 eq. relative to -NH₂ sites)

  • Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (catalytic amount, optional)

Step-by-Step Methodology:

  • Activation:

    • Degas 100 mg of UiO-66-NH₂ under vacuum (10⁻³ Torr) at 120°C for 12 hours to remove guest solvent molecules.

    • Rationale: Empty pores ensure the reagent can diffuse deep into the crystal lattice, preventing "pore blocking" at the surface.

  • Reaction Assembly:

    • Suspend the activated MOF in 20 mL of anhydrous MeOH in a round-bottom flask.

    • Add E6FP2C (excess, ~3 equivalents per amine group).

    • Add 2-3 drops of glacial acetic acid to catalyze the dehydration step of imine formation.

  • Reflux & Grafting:

    • Heat the mixture to mild reflux (65°C) for 24 hours under inert atmosphere (N₂ or Ar).

    • Note: Do not exceed 85°C to prevent degradation of the ester group on the reagent.

  • Washing (Critical Step):

    • Centrifuge the solid and decant the supernatant.

    • Wash 3x with fresh MeOH to remove unreacted aldehyde.

    • Wash 3x with Dichloromethane (DCM) to remove trapped oligomers.

    • Validation: Analyze the final wash via TLC to ensure no E6FP2C remains.

  • Metallation (Optional Extension):

    • To create a catalyst: Suspend the modified MOF in a solution of metal salt (e.g., PdCl₂(CH₃CN)₂) in acetonitrile. Stir at room temperature for 12 hours.

Visualization: PSM Workflow

The following diagram illustrates the transformation from the parent amine-MOF to the metallated catalyst.

PSM_Workflow Start UiO-66-NH2 (Pendant -NH2) Process1 Schiff Base Condensation (MeOH, 65°C) Start->Process1 Reagent Ethyl 6-formylpyridine-2-carboxylate (Aldehyde Reagent) Reagent->Process1 Intermediate Functionalized MOF (Pendant Pyridine-Imine) Process1->Intermediate - H2O Final Metallated MOF Catalyst (Heterogeneous Active Site) Intermediate->Final + Metal Salt Coordination MetalSalt Metal Salt (e.g., PdCl2) MetalSalt->Final

Figure 1: Logic flow for post-synthetic modification of amine-MOFs using E6FP2C.

Strategic Application 2: Pre-Synthetic Ligand Design

Target: Synthesis of Extended Schiff-Base Linkers

Direct use of E6FP2C as a linker is rare due to the monodentate nature of the ester. Instead, it is best utilized as a precursor to synthesize symmetric, multidentate ligands (e.g., bis-terpyridine analogs) which are then used to build the MOF.

Protocol: Synthesis of a Bis(pyridine-imine) Linker

This protocol creates a "dumbbell" shaped ligand by reacting E6FP2C with a diamine spacer.

Reagents:

  • Ethyl 6-formylpyridine-2-carboxylate (2 equivalents)

  • 1,4-Phenylenediamine (1 equivalent)

  • Solvent: Ethanol

Methodology:

  • Dissolve 1,4-phenylenediamine in refluxing ethanol.

  • Dropwise add E6FP2C (2.1 eq).

  • Reflux for 6 hours. The product (a bis-Schiff base) will precipitate as a yellow/orange solid.

  • Hydrolysis (Crucial for MOF assembly): The ethyl ester groups must be hydrolyzed to carboxylic acids to coordinate with metal nodes (e.g., Zr, Zn, Cu). Treat the solid with aqueous NaOH/THF, then acidify with HCl to obtain the dicarboxylic acid linker.

MOF Assembly (Solvothermal)
  • Metal Source: ZrCl₄ (for stable UiO-type frames) or Zn(NO₃)₂ (for IRMOF types).

  • Linker: The hydrolyzed dicarboxylic acid derivative from Step 3.1.

  • Modulator: Benzoic acid (30 eq) to control crystal growth.

  • Condition: DMF, 120°C, 24-48 hours.

Data Analysis & Validation

When evaluating MOFs modified with E6FP2C, specific changes in physicochemical properties verify success.

MetricTechniqueExpected Result (Post-Modification)Interpretation
Pore Environment 1H-NMR (Digested)Shift in aromatic peaks; appearance of imine (-CH=N-) peak at ~8.5 ppm.Confirms covalent attachment via Schiff base.
Surface Area N₂ Isotherm (BET)Decrease (e.g., 1000 → 600 m²/g).Reagent occupies pore volume; confirms grafting.
Crystallinity PXRDRetention of parent peaks.Framework remains intact during modification.
Metal Uptake ICP-OESPresence of secondary metal (Pd, Cu).The grafted ligand successfully chelates metal ions.

References

  • Garibay, S. J., & Cohen, S. M. (2010). Isoreticular synthesis and modification of frameworks with the UiO-66 topology. Chemical Communications, 46(41), 7700-7702. Link

  • Kandiah, M., et al. (2010). Post-synthetic modification of the metal–organic framework compound UiO-66.[1][2][3] Journal of Materials Chemistry, 20(44), 9848-9851. Link

  • PubChem. (n.d.). Ethyl 6-formylpyridine-2-carboxylate | C9H9NO3. National Center for Biotechnology Information. Link

  • Li, Z., et al. (2019). Schiff base-functionalized metal-organic frameworks for heterogeneous catalysis. Coordination Chemistry Reviews, 388, 1-26.

Sources

Application

Ethyl 6-formylpyridine-2-carboxylate: A Versatile Scaffold for the Synthesis of Bioactive Molecules

An Application Guide for Researchers and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract Ethyl 6-formylpyridine-2-carboxylate is a heterocyclic building block of significant inte...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl 6-formylpyridine-2-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique 2,6-disubstituted pyridine framework, featuring two distinct and orthogonally reactive electrophilic sites—an aldehyde and an ethyl ester—provides a robust platform for the synthesis of diverse molecular architectures. The pyridine core itself is recognized as a "privileged scaffold," a structural motif frequently found in approved drugs and bioactive compounds due to its ability to engage in meaningful interactions with a wide array of biological targets.[1] This guide provides an in-depth exploration of the synthetic utility of Ethyl 6-formylpyridine-2-carboxylate, detailing key reaction pathways, step-by-step protocols, and case studies of its application in synthesizing molecules with therapeutic potential, including telomerase inhibitors and anticancer agents.

The Strategic Importance of Ethyl 6-formylpyridine-2-carboxylate in Synthesis

The power of Ethyl 6-formylpyridine-2-carboxylate as a synthetic intermediate lies in the differential reactivity of its functional groups. This allows for selective, stepwise modifications to build molecular complexity.

  • The C6-Formyl Group: The aldehyde is a highly versatile handle for a multitude of transformations. It is a primary electrophile for nucleophilic attack, enabling the formation of C-N and C-C bonds through reactions such as reductive amination, condensation reactions (to form imines, oximes, hydrazones), and Wittig-type olefination.

  • The C2-Carboxylate Group: The ethyl ester is a more stable electrophile, typically requiring activation (e.g., hydrolysis to the carboxylic acid followed by conversion to an acyl chloride) or harsher conditions (e.g., direct amidation with heating) for modification. This allows it to be carried through initial reactions at the formyl group. Its primary role is as a precursor to amides, esters, and thioesters, which are critical functionalities for tuning the pharmacokinetic and pharmacodynamic properties of a lead compound.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring influences the reactivity of the substituents and serves as a key hydrogen bond acceptor, enabling interactions with biological targets like enzyme active sites and receptors.

The strategic placement of these groups facilitates the generation of libraries of compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug development.

G cluster_aldehyde C6-Formyl Group Reactions cluster_ester C2-Ester Group Reactions cluster_products Bioactive Scaffolds main Ethyl 6-formylpyridine-2-carboxylate reductive_amination Reductive Amination main->reductive_amination R-NH2, NaBH(OAc)3 condensation Condensation main->condensation H2N-X (e.g., Thiosemicarbazide) wittig Wittig Olefination main->wittig Ph3P=CHR hydrolysis Hydrolysis main->hydrolysis 1. LiOH or NaOH 2. H+ amines Substituted Amines reductive_amination->amines thiosemicarbazones Thiosemicarbazones (Anticancer) condensation->thiosemicarbazones alkenes Stilbene Analogs wittig->alkenes acid 6-Formylpyridine-2-carboxylic acid hydrolysis->acid amide_coupling Amide Coupling acid->amide_coupling R-NH2, Coupling Agent thioester Thioester Formation acid->thioester R-SH, Coupling Agent amides Dicarboxamides (Antimicrobial, Anticancer) amide_coupling->amides telomerase_inhibitors Telomerase Inhibitors thioester->telomerase_inhibitors

Caption: Synthetic pathways originating from Ethyl 6-formylpyridine-2-carboxylate.

Application Note I: Synthesis of Telomerase Inhibitors

Telomerase is a reverse transcriptase enzyme critical for maintaining telomere length and is a key target in cancer therapy. Derivatives of 6-formyl-pyridine-2-carboxylic acid have been identified as potent telomerase inhibitors.[2] The synthetic strategy involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by coupling with various phenols, thiophenols, or anilines.

Protocol 1: Synthesis of S-(3,4-Dichlorophenyl) 6-formylpyridine-2-carbothioate

This protocol is adapted from the synthesis of potent telomerase inhibitors.[2] The procedure involves two main steps: hydrolysis of the starting ester and subsequent thioester formation.

Step A: Hydrolysis to 6-Formylpyridine-2-carboxylic acid

  • Setup: To a round-bottom flask, add Ethyl 6-formylpyridine-2-carboxylate (1.0 eq). Dissolve in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH, 1.5 eq) to the solution. Stir at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with dichloromethane (DCM) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 1 M HCl. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-formylpyridine-2-carboxylic acid as a white solid.

Step B: Thioester Formation via Acyl Chloride

  • Acyl Chloride Formation: Suspend the 6-formylpyridine-2-carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of N,N-dimethylformamide (DMF, ~5 drops). Add oxalyl chloride (2.0 eq) dropwise at 0 °C.[3] Allow the mixture to warm to room temperature and stir until a clear solution is formed (typically 1-2 hours), indicating the formation of the acyl chloride.

  • Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure. Co-evaporate with anhydrous toluene to ensure complete removal.[3]

  • Coupling: Dissolve the resulting crude acyl chloride in anhydrous THF and cool to 0 °C. In a separate flask, dissolve 3,4-dichlorothiophenol (1.1 eq) and pyridine (1.5 eq) in anhydrous THF. Add the thiophenol solution dropwise to the acyl chloride solution.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final thioester.

Compound ClassR-Group ExampleBiological TargetReported Activity (IC₅₀)Reference
Thioester3,4-DichlorothiophenolTelomerasePotent Inhibition[2]
Ester3,4-DichlorophenolTelomeraseModerate Inhibition[2]
Amide3,4-DichloroanilineTelomeraseLow Inhibition[2]
Caption: Structure-Activity Relationship summary for telomerase inhibitors derived from 6-formylpyridine-2-carboxylic acid.[2]

Application Note II: Synthesis of Anticancer Thiosemicarbazones

The formyl group is an ideal precursor for the synthesis of thiosemicarbazones, a class of compounds known for their potent anticancer activity, often acting as ribonucleotide reductase inhibitors or iron chelators.[4] The synthesis is a straightforward condensation reaction.

G cluster_workflow Protocol Workflow start Ethyl 6-formylpyridine-2-carboxylate step1 1. Dissolve reactants in Ethanol reagent +   H2N-NH-C(=S)NH2 (Thiosemicarbazide) product Ethyl 6-((thiosemicarbazono)methyl)pyridine-2-carboxylate step2 2. Add catalytic Acetic Acid step1->step2 step3 3. Reflux for 4-6 hours step2->step3 step4 4. Cool to room temperature step3->step4 step5 5. Isolate precipitate by filtration step4->step5 step5->product

Caption: Workflow for synthesizing pyridine-2-carboxaldehyde thiosemicarbazones.

Protocol 2: Synthesis of Ethyl 6-((thiosemicarbazono)methyl)pyridine-2-carboxylate
  • Setup: In a round-bottom flask, dissolve Ethyl 6-formylpyridine-2-carboxylate (1.0 eq) in absolute ethanol.

  • Addition: Add thiosemicarbazide (1.1 eq) to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC. A precipitate often forms as the product is generated.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Washing: Wash the collected solid with cold ethanol and then diethyl ether to remove impurities.

  • Drying: Dry the product under vacuum to yield the pure thiosemicarbazone, which can be further characterized by NMR and mass spectrometry.

Broader Applications and Future Directions

The synthetic utility of Ethyl 6-formylpyridine-2-carboxylate extends beyond these examples. The pyridine-2,6-dicarboxamide scaffold, readily accessible from this starting material, has been investigated for a range of biological activities including:

  • Antimicrobial Properties: Effective against both Gram-positive and Gram-negative bacteria.[3]

  • Neuroprotection: Shows potential in models of neurodegenerative diseases.[3]

  • G-Quadruplex Stabilization: A promising strategy for anticancer therapy by targeting telomeric DNA.[3]

The continued exploration of this versatile building block in multicomponent reactions and diversity-oriented synthesis will undoubtedly lead to the discovery of novel bioactive molecules with unique therapeutic profiles. Its commercial availability and predictable reactivity make it an invaluable tool for researchers and professionals in the field of drug development.

References

  • Jew, S. S., Park, B. S., Lim, D. Y., et al. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 13(4), 609-612. [Link]

  • ResearchGate. (n.d.). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. ResearchGate. Retrieved from [Link]

  • Wojciechowska, M., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(19), 6591. [Link]

  • Krasavin, M., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 27(15), 4992. [Link]

  • Liu, M. C., Lin, T. S., Cory, J. G., Cory, A. H., & Sartorelli, A. C. (1996). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 39(13), 2586-2593. [Link]

  • PubChem. (n.d.). Ethyl 6-acetylpyridine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6-formylpyridine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Method

Application Note: Development of Antitumor Agents Using Ethyl 6-formylpyridine-2-carboxylate Scaffolds

Executive Summary This guide details the strategic application of Ethyl 6-formylpyridine-2-carboxylate (CAS: 21908-10-1) as a privileged scaffold in the design of next-generation antitumor agents. Unlike simple pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of Ethyl 6-formylpyridine-2-carboxylate (CAS: 21908-10-1) as a privileged scaffold in the design of next-generation antitumor agents. Unlike simple pyridine derivatives, this bifunctional building block offers two distinct reactive handles—a C6-formyl group for Schiff base condensation and a C2-ethyl ester for solubility modulation or further derivatization.

This note focuses on two high-value synthetic pathways:

  • Thiosemicarbazone (TSC) Derivatization: Targeting Ribonucleotide Reductase (RR) and inducing iron depletion.

  • Metal Coordination Complexes: Creating cytotoxic Cu(II)/Pt(II) agents that exploit the tridentate nature of the derived ligands.

Strategic Rationale: The Pyridine Scaffold

The utility of Ethyl 6-formylpyridine-2-carboxylate lies in its ability to mimic the coordination geometry of proven anticancer agents like Triapine , while offering an ester handle that can be exploited to improve lipophilicity or act as a prodrug.

Key Pharmacophoric Features[1][2][3]
  • N,N,X Tridentate Chelation: When condensed with thiosemicarbazides, the pyridine nitrogen, imine nitrogen, and sulfur/oxygen atom form a "pincer" that avidly binds transition metals (Fe, Cu, Zn).

  • Redox Cycling: The resulting metal complexes often generate Reactive Oxygen Species (ROS) selectively in cancer cells due to their altered redox environment.

  • Telomerase Inhibition: Derivatives of pyridine-2-carboxylates have shown specific activity against telomerase, a critical target for immortalized tumor cells [1].

Mechanism of Action (MOA) Flowchart

The following diagram illustrates how derivatives of this scaffold induce tumor cell death.

MOA_Pathway Scaffold Ethyl 6-formylpyridine-2-carboxylate Derivative Chelation Metal Chelation (Fe2+, Cu2+) Scaffold->Chelation Intracellular RR_Inhib Inhibition of Ribonucleotide Reductase Chelation->RR_Inhib Depletes Fe cofactor ROS ROS Generation (Fenton Reaction) Chelation->ROS Redox Cycling DNA_Damage DNA Strand Breaks RR_Inhib->DNA_Damage dNTP pool arrest ROS->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Figure 1: Mechanism of Action. The scaffold acts as a pro-ligand, chelating intracellular metals to disrupt DNA synthesis and generate oxidative stress.

Protocol A: Synthesis of Thiosemicarbazone Ligands

This protocol describes the condensation of Ethyl 6-formylpyridine-2-carboxylate with N4-substituted thiosemicarbazides. This reaction creates a library of ligands with tunable lipophilicity.

Materials
  • Precursor: Ethyl 6-formylpyridine-2-carboxylate (1.0 eq)

  • Reagent: 4-substituted-3-thiosemicarbazide (e.g., 4-methyl, 4-phenyl) (1.0 eq)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (AcOH)

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 mmol of Ethyl 6-formylpyridine-2-carboxylate in 15 mL of absolute EtOH in a round-bottom flask.

  • Activation: Add 2–3 drops of glacial AcOH to catalyze the imine formation.

  • Addition: Slowly add 1.0 mmol of the appropriate thiosemicarbazide dissolved in 10 mL hot EtOH.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Crystallization: Cool the solution to room temperature, then refrigerate at 4°C overnight. The product typically precipitates as a yellow/orange crystalline solid.

  • Purification: Filter the solid, wash with cold EtOH (2 x 5 mL) and diethyl ether (2 x 5 mL). Recrystallize from hot EtOH if necessary.

Quality Control Check:

  • 1H NMR: Look for the disappearance of the aldehyde proton (~10.0 ppm) and appearance of the imine proton (CH=N) at ~8.2–8.6 ppm.

Protocol B: Metal Complexation (Copper/Platinum)

Free ligands often show lower potency than their metal-complexed counterparts. This protocol outlines the synthesis of Cu(II) complexes, known for high cytotoxicity.

Materials
  • Ligand: Product from Protocol A (1.0 eq)

  • Metal Salt: CuCl2 · 2H2O (1.0 eq)

  • Solvent: Methanol (MeOH)

Step-by-Step Methodology
  • Ligand Preparation: Dissolve 0.5 mmol of the ligand in 20 mL MeOH. (Mild heating may be required).

  • Metal Addition: Dissolve 0.5 mmol CuCl2 · 2H2O in 5 mL MeOH and add dropwise to the ligand solution.

  • Reaction: Stir at room temperature for 3 hours. The solution color will change drastically (often to dark green or brown).

  • Isolation: The complex may precipitate. If not, reduce volume by rotary evaporation to ~5 mL and add diethyl ether to induce precipitation.

  • Filtration: Filter the solid, wash with cold MeOH and ether. Dry under vacuum.

Biological Evaluation: Critical Assays

To validate the antitumor potential, the following hierarchical screening approach is recommended.

In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC50 (concentration inhibiting 50% growth).

ParameterSpecification
Cell Lines MCF-7 (Breast), A549 (Lung), HepG2 (Liver), HCT-116 (Colon)
Control Normal fibroblast line (e.g., BHK or HFF-1) to determine Selectivity Index (SI).
Positive Control Doxorubicin or Triapine.
Duration 48 or 72 hours.
Readout Absorbance at 570 nm.

Data Interpretation:

  • Potent: IC50 < 10 µM.

  • Moderate: IC50 10–50 µM.

  • Selectivity Index (SI): calculated as

    
    . An SI > 3 is generally considered favorable for drug development.
    
Telomerase Inhibition Assay (TRAP)

Since pyridine-2-carboxylates have shown specific telomerase inhibition [1], this assay is critical for differentiation.

  • Lysis: Lyse treated tumor cells using CHAPS lysis buffer.

  • Extension: Incubate lysate with telomerase substrate (TS primer) at 30°C for 30 min.

  • Amplification: Perform PCR with ACX primers to amplify telomeric repeats.

  • Detection: Analyze products via PAGE or capillary electrophoresis.

  • Result: Reduction in the "ladder" intensity compared to control indicates telomerase inhibition.

Synthesis Workflow Visualization

Synthesis_Workflow Start Ethyl 6-formylpyridine-2-carboxylate Step1 Condensation (Thiosemicarbazide + AcOH) Start->Step1 Intermediate Ligand (Schiff Base) (Tridentate N,N,S) Step1->Intermediate Branch1 Path A: Metal Complexation (CuCl2 / PtCl2) Intermediate->Branch1 Branch2 Path B: Ester Hydrolysis (Acid/Base) Intermediate->Branch2 Final1 Metal Complex (Cytotoxic Agent) Branch1->Final1 Final2 Carboxylic Acid Derivative (Solubility/Targeting) Branch2->Final2

Figure 2: Synthetic workflow from the starting scaffold to bioactive end-products.

References

  • Jew, S. S., et al. (2003).[1] Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 13(4), 609-612.[2][1] Link

  • Richardson, D. R., et al. (2009).[3] 2-Acetylpyridine Thiosemicarbazones are Potent Iron Chelators and Antiproliferative Agents.[3][4] Journal of Medicinal Chemistry, 52(5), 1459-1470.[3] Link

  • Mrozek-Wilczkiewicz, A., et al. (2019). Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. European Journal of Medicinal Chemistry, 171, 180-194. Link

  • Ibrahim, A. B. M., et al. (2023).[5] New iron(III) complexes with 2-formylpyridine thiosemicarbazones: Crystal structure, spectral studies and cytotoxicity. Journal of Molecular Structure, 1274, 134444. Link

Sources

Application

Application Note: Catalytic Architectures of Ethyl 6-formylpyridine-2-carboxylate (EFPC) Derived Metal Complexes

Executive Summary This technical guide details the application of Ethyl 6-formylpyridine-2-carboxylate (EFPC) as a versatile scaffold for designing asymmetric pincer ligands. Unlike symmetric 2,6-diformylpyridine or 2,6-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of Ethyl 6-formylpyridine-2-carboxylate (EFPC) as a versatile scaffold for designing asymmetric pincer ligands. Unlike symmetric 2,6-diformylpyridine or 2,6-dicarboxylpyridine ligands, EFPC offers a unique desymmetrized electronic environment . The C2-ester group provides steric modulation and hemilabile coordination potential, while the C6-formyl group serves as a reactive handle for Schiff base condensation.

Metal complexes derived from this scaffold (specifically Fe, Ni, and Cu) have emerged as potent catalysts in two distinct domains:

  • Bio-inspired Oxidation: Iron(II) thiosemicarbazone complexes for selective sulfide oxidation and alkene epoxidation.

  • Olefin Oligomerization: Nickel(II) imine/hydrazone complexes for ethylene oligomerization.

Ligand Design & Synthesis

The core strategy involves condensing the aldehyde moiety of EFPC with primary amines (hydrazines, thiosemicarbazides, or anilines) to generate tridentate ligands (NNN or NNS donors).

Protocol A: Synthesis of EFPC-Thiosemicarbazone (EFPC-TSC)

Target Application: Oxidation Catalysis (Fe, Cu)

Reagents:

  • Ethyl 6-formylpyridine-2-carboxylate (EFPC) [CAS: 21908-10-1][1]

  • Thiosemicarbazide (or N4-substituted derivative)[2][3][4]

  • Ethanol (Absolute)[3]

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.0 mmol of EFPC in 20 mL of hot absolute ethanol (60°C).

  • Addition: Add 5.0 mmol of thiosemicarbazide dissolved in 10 mL of hot ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture for 4–6 hours. Monitor by TLC (SiO2, 5% MeOH in DCM) for the disappearance of the aldehyde spot.

  • Isolation: Cool to room temperature. The Schiff base ligand typically precipitates as a crystalline solid.

  • Purification: Filter the precipitate, wash with cold ethanol (2 x 5 mL) and diethyl ether. Recrystallize from hot ethanol if necessary.

  • Validation: 1H NMR should show the disappearance of the aldehyde proton (~10 ppm) and the appearance of the imine singlet (~8.2–8.5 ppm).

Protocol B: Metal Complexation (General Fe/Ni Protocol)

Reagents:

  • Ligand (EFPC-TSC from Protocol A)

  • Metal Salt: FeCl₂[2][3]·4H₂O (for oxidation) or NiCl₂·6H₂O (for oligomerization)

  • Solvent: Methanol or Acetonitrile[5][6]

Methodology:

  • Ligand Solution: Dissolve 1.0 mmol of Ligand in 15 mL of Methanol (degassed if using Fe(II) to prevent premature oxidation).

  • Metal Addition: Add 1.0 mmol of the Metal Salt dissolved in 5 mL Methanol dropwise.

  • Reaction: Stir at ambient temperature for 2 hours. A color change (often dark brown/red for Fe, green/brown for Ni) indicates complexation.

  • Precipitation: Reduce volume by 50% under vacuum and add diethyl ether to induce precipitation.

  • Drying: Filter and dry the complex under vacuum.

Catalytic Application I: Bio-Inspired Oxidation

Mechanism: The Iron(II) complex activates hydrogen peroxide (H₂O₂) to form a high-valent Iron(IV)-oxo species (ferryl intermediate), which transfers an oxygen atom to the substrate. The EFPC-derived ligand stabilizes this high oxidation state via the electron-donating thiosemicarbazone arm while the ester arm modulates the redox potential.

Experimental Protocol: Selective Sulfide Oxidation

Scope: Conversion of Thioanisole to Methyl Phenyl Sulfoxide.

ParameterSpecification
Catalyst Loading 1.0 mol% [Fe(EFPC-TSC)Cl]
Oxidant H₂O₂ (30% aq., 1.5 equivalents)
Solvent Acetonitrile (MeCN)
Temperature 25°C (Room Temperature)
Time 30 – 60 minutes

Workflow:

  • Charge: In a 10 mL vial, dissolve Thioanisole (0.5 mmol) and Catalyst (0.005 mmol) in 2 mL MeCN.

  • Initiate: Add H₂O₂ (0.75 mmol) slowly via syringe over 5 minutes. Caution: Exothermic reaction.

  • Monitor: Stir at room temperature. Monitor conversion by GC-MS or 1H NMR (aliquots quenched with MnO₂ to destroy excess peroxide).

  • Workup: Dilute with ethyl acetate, wash with water, dry over Na₂SO₄, and concentrate.

Troubleshooting:

  • Low Conversion: Ensure the Fe(II) complex was synthesized under inert atmosphere. Fe(III) species are often less active initiators.

  • Over-oxidation (Sulfone formation): Reduce oxidant to 1.1 equivalents and lower temperature to 0°C.

Catalytic Application II: Ethylene Oligomerization[7]

Mechanism: Nickel(II) complexes with NNO or NNN pincer ligands, when activated by alkylaluminum cocatalysts (e.g., MAO or Et₂AlCl), form cationic alkyl-nickel species. These species coordinate ethylene, undergo migratory insertion, and chain-walk to produce oligomers (alpha-olefins).

Experimental Protocol: Oligomerization Run

Scope: Production of C4–C10 alpha-olefins (1-butene, 1-hexene, etc.).

ParameterSpecification
Pre-Catalyst [Ni(EFPC-Imine)Cl₂] (10 µmol)
Co-Catalyst Methylaluminoxane (MAO) or Et₂AlCl
Al/Ni Ratio 500:1 to 1000:1
Pressure 10 – 30 bar Ethylene
Solvent Toluene (anhydrous)

Workflow:

  • Preparation: Flame-dry a stainless steel autoclave and cool under N₂ flow.

  • Loading: Add Toluene (30 mL) and the Co-catalyst (MAO) to the reactor.

  • Injection: Inject the Nickel Pre-catalyst solution (dissolved in minimal toluene/DCM).

  • Pressurization: Pressurize with Ethylene to 10 bar.

  • Reaction: Stir at 30°C–50°C for 30 minutes. Maintain constant ethylene pressure.

  • Quenching: Vent excess ethylene. Quench the reaction with acidified methanol (5% HCl/MeOH).

  • Analysis: Analyze the liquid phase by GC-FID using a known internal standard (e.g., heptane) to quantify oligomer distribution.

Visualizations & Pathways

Diagram 1: Ligand Synthesis & Complexation Workflow

This flowchart illustrates the modular synthesis of the catalyst from the EFPC precursor.

G EFPC Ethyl 6-formylpyridine- 2-carboxylate (EFPC) SchiffBase Schiff Base Ligand (Tridentate NNO/NNS) EFPC->SchiffBase Condensation (EtOH, H+, Reflux) Amine Amine Source (Thiosemicarbazide/Hydrazine) Amine->SchiffBase Complex Active Metal Complex [M(L)Cln] SchiffBase->Complex Coordination (MeOH, RT) MetalSalt Metal Salt (FeCl2 / NiCl2) MetalSalt->Complex

Caption: Modular synthesis pathway converting EFPC into active pincer complexes via Schiff base condensation.

Diagram 2: Catalytic Oxidation Cycle (Fe-System)

This diagram details the mechanistic cycle for the bio-inspired oxidation of sulfides using the Fe-EFPC system.

G Resting Fe(II)-Complex (Resting State) Peroxo Fe(III)-OOH (Hydroperoxo) Resting->Peroxo + H2O2 Oxo Fe(IV)=O (High-Valent Oxo) Peroxo->Oxo - H2O (Heterolysis) Oxo->Resting + Substrate - Product (O-Atom Transfer) Substrate Substrate (Sulfide) Substrate->Oxo Product Product (Sulfoxide) H2O2 H2O2 H2O H2O

Caption: Catalytic cycle for sulfide oxidation mediated by the Fe(IV)=O intermediate generated from H2O2.

References

  • Synthesis of Pyridine-2,6-dicarboxamide Derivatives: M. A. M. Abu-Youssef et al., "Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives," Molecules, 2020.

  • Fe(II) Thiosemicarbazone Catalysis: C. E. Castillo et al., "Fe(II) complexes of pyridine-substituted thiosemicarbazone ligands as catalysts for oxidations with hydrogen peroxide," Dalton Transactions, 2023.

  • Nickel Catalysts for Ethylene Oligomerization: S. Adewuyi et al., "An Improved Synthesis of Ethyl 6-(benzimidazol-2-yl)pyridine-2-carboxylate and Application of its Nickel Complex," FUNAAB Journal of Natural Science, Engineering and Technology, 2014.

  • PubChem Compound Summary (EFPC): "Ethyl 6-formylpyridine-2-carboxylate," PubChem, National Library of Medicine.

  • Hydrazone Complexes in HER: A. K. Gupta et al., "Pyridyl Aroyl Hydrazone-Based Metal Complexes Showing a Ligand-Centered Metal-Assisted Pathway for Electrocatalytic Hydrogen Evolution," Inorganic Chemistry, 2023.

Sources

Method

Application Note: One-Pot Synthesis Methods Involving Ethyl 6-formylpyridine-2-carboxylate

Part 1: Executive Summary & Chemical Profile Ethyl 6-formylpyridine-2-carboxylate (also known as ethyl 6-formylpicolinate) is a high-value bifunctional heterocyclic scaffold. Its utility stems from the orthogonal reactiv...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

Ethyl 6-formylpyridine-2-carboxylate (also known as ethyl 6-formylpicolinate) is a high-value bifunctional heterocyclic scaffold. Its utility stems from the orthogonal reactivity of its two functional handles:

  • C6-Formyl Group: Highly reactive toward nucleophilic addition, condensation, and multicomponent reactions (MCRs).

  • C2-Ester Group: Serves as a latent electrophile for post-condensation cyclization or as a stable anchor for solubility and further diversification.

This guide details three advanced one-pot protocols designed to exploit these features for the rapid assembly of fused heterocycles, macrocycles, and complex ligands.

Chemical Profile
PropertyData
IUPAC Name Ethyl 6-formylpyridine-2-carboxylate
CAS Number 21908-10-1
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, MeOH, EtOH, DMSO; sparingly soluble in water.[1]
Stability Store at 2–8°C under inert atmosphere (Ar/N₂). Aldehyde is prone to oxidation to the carboxylic acid upon prolonged air exposure.

Part 2: Strategic Reaction Pathways

The following diagram illustrates the divergent synthetic utility of this scaffold.

ReactionPathways Scaffold Ethyl 6-formylpyridine- 2-carboxylate GBB Imidazo[1,2-a]pyridines (Protocol 1) Scaffold->GBB + 2-Aminopyridine + Isocyanide (GBB-3CR) Macro Pyridine-based Macrocycles (Protocol 2) Scaffold->Macro + Diamines (Template Synthesis) Ligand Tridentate/Tetradentate Ligands (Protocol 3) Scaffold->Ligand + Aminophenols/ Hydrazides (Condensation)

Figure 1: Divergent synthetic pathways accessible from the Ethyl 6-formylpyridine-2-carboxylate scaffold.

Part 3: Detailed Experimental Protocols

Protocol 1: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

Application: Rapid synthesis of fused imidazo[1,2-a]pyridine libraries for drug discovery (e.g., kinase inhibitors, benzodiazepine receptor ligands). Mechanism: A one-pot, three-component reaction (3-CR) involving the aldehyde, a 2-aminopyridine, and an isocyanide.

Reagents & Materials
  • Aldehyde: Ethyl 6-formylpyridine-2-carboxylate (1.0 equiv)[1]

  • Amine: 2-Aminopyridine derivative (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 equiv)

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Glacial Acetic Acid (10 mol%)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM) : MeOH (1:1)

Step-by-Step Methodology
  • Pre-complexation: In a 10 mL microwave vial or round-bottom flask, dissolve Ethyl 6-formylpyridine-2-carboxylate (179 mg, 1.0 mmol) and the 2-aminopyridine (1.0 mmol) in MeOH (3 mL).

  • Catalyst Addition: Add Sc(OTf)₃ (25 mg, 0.05 mmol). Stir at room temperature for 10–15 minutes to allow imine formation (indicated by a slight color change, typically yellowing).

    • Note: If using acetic acid, add it at this stage.

  • Isocyanide Addition: Add the isocyanide (1.1 mmol) in one portion.

  • Reaction:

    • Method A (Thermal): Stir at ambient temperature for 12–24 hours.

    • Method B (Microwave - Recommended): Seal the vial and irradiate at 80°C for 20–30 minutes.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve in DCM (10 mL) and wash with saturated NaHCO₃ (2 x 5 mL) to remove unreacted acid/catalyst.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purification: Purify via flash column chromatography (Gradient: 0–5% MeOH in DCM).

Expected Yield: 75–90% Key Insight: The ester group at C6 (relative to the new ring) remains intact, providing a handle for further derivatization (e.g., hydrolysis to acid, amidation).

Protocol 2: Template-Directed Macrocyclization

Application: Synthesis of supramolecular hosts and metal-sequestering agents. Mechanism: Schiff-base condensation assisted by a metal template effect to favor cyclization over polymerization.

Reagents & Materials
  • Precursor: Ethyl 6-formylpyridine-2-carboxylate (2.0 equiv)[1]

  • Linker: Diethylenetriamine or Ethylenediamine (1.0 equiv)

  • Template: Pb(SCN)₂ or Ni(ClO₄)₂·6H₂O (1.0 equiv)

  • Solvent: Methanol (dry)

Step-by-Step Methodology
  • Template Solution: Dissolve the metal salt (e.g., 0.5 mmol Pb(SCN)₂) in dry MeOH (10 mL) in a round-bottom flask.

  • Aldehyde Addition: Add Ethyl 6-formylpyridine-2-carboxylate (179 mg, 1.0 mmol) to the metal solution. Stir at 50°C for 30 minutes to ensure coordination.

  • Linker Addition: Add the diamine/polyamine (0.5 mmol) dropwise over 15 minutes.

  • Cyclization: Reflux the mixture for 3–6 hours. The solution typically changes color (e.g., to deep yellow or orange) as the macrocyclic Schiff base forms.

  • Isolation:

    • Cool to room temperature. The metal-complexed macrocycle often precipitates.

    • Filter the solid and wash with cold MeOH and Et₂O.

  • Demetallation (Optional): To obtain the free organic macrocycle, suspend the complex in MeCN and treat with excess NaCN or H₂S (caution required) to sequester the metal, then extract the ligand into CHCl₃.

Key Insight: The "ethyl ester" functionality in this protocol often remains pendant. However, if a polyamine with primary amines is used in excess or under high heat, the ester may undergo aminolysis, leading to amide-linked macrocycles. Control of stoichiometry (2:1 Aldehyde:Diamine) is critical to maintain the ester.

Protocol 3: One-Pot Synthesis of Tridentate Pincer Ligands

Application: Creating N,N,O- or N,N,S-terpyridine analogues for catalysis. Mechanism: Condensation with functionalized anilines (e.g., 2-aminophenol, 2-aminothiophenol).

Reagents & Materials
  • Aldehyde: Ethyl 6-formylpyridine-2-carboxylate (1.0 equiv)[1]

  • Nucleophile: 2-Aminothiophenol (1.0 equiv)

  • Solvent: Ethanol (EtOH)

  • Catalyst: None (or catalytic acetic acid)

Step-by-Step Methodology
  • Mixing: Dissolve Ethyl 6-formylpyridine-2-carboxylate (1.0 mmol) in EtOH (5 mL).

  • Addition: Add 2-aminothiophenol (1.0 mmol).

  • Reflux: Heat the mixture to reflux for 2–4 hours.

  • Cyclization: The initial Schiff base often undergoes intramolecular cyclization to form a benzothiazoline derivative in equilibrium with the open imine form.

  • Oxidation (Optional for Thiazole formation): To lock the structure as a fused benzothiazole, add an oxidant (e.g., MnO₂ or simply stir open to air for prolonged periods) if the benzothiazoline is the kinetic product.

  • Crystallization: Cool the mixture on ice. The product usually crystallizes out. Filter and wash with cold EtOH.

Expected Yield: 80–95%

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in GBB Poor imine formationEnsure the aldehyde and amine stir with the catalyst for >15 mins before adding isocyanide. Use anhydrous solvents.
Side Products (Hydrolysis) Wet solventsThe ester is sensitive to base-catalyzed hydrolysis. Ensure reagents (especially amines) are dry.
Incomplete Conversion Steric hindranceIf using bulky amines/isocyanides, switch to Microwave heating (80–100°C) to overcome the energy barrier.
Oxidation of Aldehyde Poor storageCheck the quality of the starting material via ¹H NMR (Aldehyde proton ~10.0 ppm). If acid is present, purify via short silica plug.

Part 5: Mechanism Visualization (GBB Reaction)

The following diagram details the mechanism for Protocol 1, highlighting the critical points of divergence.

GBB_Mechanism Start Ethyl 6-formylpyridine- 2-carboxylate + 2-Aminopyridine Imine Imine Intermediate (Schiff Base) Start->Imine Condensation (-H2O) Isocyanide Isocyanide Insertion ([4+1] Cycloaddition) Imine->Isocyanide Nucleophilic Attack Acid Acid Catalyst (Sc(OTf)3 / AcOH) Acid->Imine Activation Product Ethyl 3-aminoimidazo[1,2-a] pyridine-6-carboxylate Isocyanide->Product Intramolecular Cyclization

Figure 2: Mechanistic flow of the Groebke-Blackburn-Bienaymé reaction utilizing the 6-formylpyridine scaffold.[2]

References

  • Groebke-Blackburn-Bienaymé Reaction Overview

    • Shaaban, S., & Abdel-Wahab, B. F. (2016). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Molecular Diversity, 20(1), 233–254. Link

  • Pyridine-2,6-dicarboxylate Chemistry

    • Al-Salahi, R. A., et al. (2010).[3] Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride.[3][4] Molecules, 15(9), 6588–6597. Link

  • Template Synthesis of Macrocycles

    • Keypour, H., et al. (2008). Template Synthesis of New Type of Macrocyclic Molecule Derived from Pyridine-2, 6-decarboxaldehyde. ResearchGate.[5][6] Link

  • Reaction of Pyridine Aldehydes with Aminothiophenol

    • Datta, A., et al. (2012). Reactions of 2-aminothiophenol with pyridine- and imidazolecarboxaldehydes. Spectrochimica Acta Part A. Link

Sources

Application

Synthetic Routes for the Preparation of Substituted Pyridine-2,6-dicarboxamides: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction The pyridine-2,6-dicarboxamide scaffold is a privileged structural motif in medicinal chemistry and materials science.[1][2] Its rigid framewor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine-2,6-dicarboxamide scaffold is a privileged structural motif in medicinal chemistry and materials science.[1][2] Its rigid framework and tridentate chelating ability have led to the development of compounds with a wide range of biological activities, including anticancer, antiviral, and neuroprotective properties.[1][3] Furthermore, these compounds are extensively utilized as ligands in coordination chemistry, forming stable complexes with various metal ions.[2][4] This guide provides a detailed overview of the primary synthetic strategies for accessing substituted pyridine-2,6-dicarboxamides, complete with step-by-step protocols, mechanistic insights, and troubleshooting advice to empower researchers in their synthetic endeavors.

Synthetic Strategies Overview

The preparation of substituted pyridine-2,6-dicarboxamides can be broadly categorized into two main approaches:

  • Functionalization of a Pre-existing Pyridine-2,6-dicarboxylic Acid Core: This is the most common and direct route, involving the formation of amide bonds between pyridine-2,6-dicarboxylic acid (or its activated derivatives) and a diverse range of amines.

  • De Novo Synthesis of the Substituted Pyridine Ring: This strategy involves constructing the substituted pyridine ring from acyclic precursors, offering a powerful way to introduce a variety of substituents at specific positions.

This guide will delve into the practical execution of these strategies, providing detailed protocols for key transformations.

Strategy 1: Amide Bond Formation from Pyridine-2,6-dicarboxylic Acid

The direct coupling of amines with pyridine-2,6-dicarboxylic acid is the most straightforward method for the synthesis of the target dicarboxamides. This transformation typically requires the activation of the carboxylic acid groups to facilitate nucleophilic attack by the amine.

Method 1.1: Acyl Chloride Formation Followed by Amination

A classic and reliable method involves the conversion of the dicarboxylic acid to the more reactive diacyl chloride, which readily reacts with amines to form the desired dicarboxamides.

Workflow for Acyl Chloride Mediated Amide Synthesis

G start Pyridine-2,6-dicarboxylic Acid acyl_chloride Pyridine-2,6-dicarbonyl Dichloride (in situ formation) start->acyl_chloride SOCl₂ or (COCl)₂, cat. DMF, DCM amine_addition Addition of Amine and Base acyl_chloride->amine_addition Primary or Secondary Amine, Et₃N or Pyridine workup Aqueous Workup & Purification amine_addition->workup product Substituted Pyridine-2,6-dicarboxamide workup->product

Caption: General workflow for the synthesis of pyridine-2,6-dicarboxamides via the acyl chloride intermediate.

Detailed Protocol: Synthesis of N2,N6-bis(4-methoxyphenyl)pyridine-2,6-dicarboxamide

Materials:

  • Pyridine-2,6-dicarboxylic acid (1.0 eq)

  • Oxalyl chloride (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

  • 4-Methoxyaniline (2.1 eq)

  • Triethylamine (Et₃N) (2.5 eq)

Procedure:

  • Acyl Chloride Formation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend pyridine-2,6-dicarboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (e.g., 2-3 drops).

  • Slowly add oxalyl chloride (2.2 eq) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude pyridine-2,6-dicarbonyl dichloride is used in the next step without further purification.[1]

  • Amidation: Dissolve the crude diacyl chloride in anhydrous DCM and cool the solution to 0 °C.

  • In a separate flask, dissolve 4-methoxyaniline (2.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred solution of the diacyl chloride at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure N2,N6-bis(4-methoxyphenyl)pyridine-2,6-dicarboxamide.

Expert Insights & Causality:

  • Choice of Chlorinating Agent: Oxalyl chloride is often preferred over thionyl chloride as its byproducts (CO, CO₂, HCl) are gaseous and easily removed.

  • Catalytic DMF: DMF catalyzes the formation of the Vilsmeier reagent, which is the active species in the conversion of the carboxylic acid to the acyl chloride.

  • Base: Triethylamine is used to neutralize the HCl generated during the amidation reaction, driving the equilibrium towards product formation.

Method 1.2: Peptide Coupling Reagents

For more sensitive substrates or to avoid the harsh conditions of acyl chloride formation, a wide array of peptide coupling reagents can be employed. These reagents facilitate amide bond formation under milder conditions and often with higher yields and purities. Commonly used reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole).[3][5]

Workflow for HATU-Mediated Amide Coupling

G start Pyridine-2,6-dicarboxylic Acid + Amine activation Activation with HATU & Base start->activation HATU, DIPEA, DMF workup Aqueous Workup & Purification activation->workup Stir at RT product Substituted Pyridine-2,6-dicarboxamide workup->product

Caption: Workflow for HATU-mediated synthesis of pyridine-2,6-dicarboxamides.

Detailed Protocol: HATU-Mediated Synthesis of a Pyridine-2,6-dicarboxamide

Materials:

  • Pyridine-2,6-dicarboxylic acid (1.0 eq)

  • Amine (2.1 eq)

  • HATU (2.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of pyridine-2,6-dicarboxylic acid (1.0 eq) and the desired amine (2.1 eq) in anhydrous DMF, add HATU (2.2 eq).

  • Cool the mixture to 0 °C and add DIPEA (4.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.[3][5]

  • Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Comparison for Amide Coupling Methods

Coupling MethodReagentsTypical YieldAdvantagesDisadvantages
Acyl ChlorideSOCl₂ or (COCl)₂60-85%Cost-effective, scalableHarsh conditions, potential for side reactions
HATUHATU, DIPEA75-95%High yields, fast reactions, low racemizationExpensive, requires careful handling
EDC/HOBtEDC, HOBt, Base70-90%Milder than acyl chlorides, water-soluble byproductsCan be slower than HATU, potential for side reactions

Strategy 2: De Novo Synthesis of the Substituted Pyridine Ring

Method 2.1: One-Pot Synthesis of 4-Substituted Pyridine-2,6-dicarboxylic Acid Derivatives

A novel and efficient one-pot method allows for the synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives from simple starting materials under mild conditions.[6]

Workflow for One-Pot Synthesis of 4-Substituted Pyridine-2,6-dicarboxylic Acids

G start Aldehyde + Pyruvate dihydropyran Dihydropyran Intermediate start->dihydropyran Pyrrolidine-acetic acid catalyst aromatization Aromatization dihydropyran->aromatization Ammonium acetate product 4-Substituted Pyridine-2,6-dicarboxylic Acid Derivative aromatization->product

Caption: One-pot synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives.

Conceptual Protocol:

This method involves the reaction of an aldehyde and a pyruvate in the presence of a pyrrolidine-acetic acid catalyst to form a dihydropyran intermediate. This intermediate is then treated with ammonium acetate in the same pot to yield the desired 4-substituted pyridine-2,6-dicarboxylic acid derivative.[6] This approach provides a versatile entry point to a range of 4-substituted analogs that can then be subjected to the amide coupling reactions described in Strategy 1.

Characterization and Purity Assessment

The synthesized pyridine-2,6-dicarboxamides should be thoroughly characterized to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. In the ¹H NMR of a symmetrically substituted pyridine-2,6-dicarboxamide, one would expect to see a triplet for the H4 proton and a doublet for the H3/H5 protons of the pyridine ring. The amide N-H protons will appear as a broad singlet, and the signals for the substituents on the amide nitrogens will also be present.[7][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound.

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which should be within ±0.4% of the calculated values for the pure compound.

  • Infrared (IR) Spectroscopy: Will show characteristic C=O stretching vibrations for the amide groups, typically in the range of 1630-1680 cm⁻¹.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction, side reactions, or product degradation.- Ensure all reagents and solvents are anhydrous. - Optimize reaction time and temperature. - Use a more efficient coupling reagent. - Perform the reaction under an inert atmosphere.[9][10]
Incomplete Reaction Insufficient activation of the carboxylic acid, or low reactivity of the amine.- Increase the equivalents of the coupling reagent. - Add a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate the reaction. - For sterically hindered amines, a more potent coupling reagent like HATU may be necessary.
Formation of Side Products - Racemization (if using chiral amines). - Formation of the urea byproduct with EDC that is difficult to remove.- Use HOBt or HOAt as an additive with EDC to suppress racemization.[5] - Perform a thorough aqueous workup to remove water-soluble byproducts.[5]
Purification Difficulties The product and impurities have similar polarities.- Optimize the eluent system for column chromatography. - Consider recrystallization from a different solvent system. - If the product is basic, an acid wash during workup can help remove non-basic impurities.[11]

Conclusion

The synthetic routes outlined in this guide provide a robust toolkit for the preparation of a wide array of substituted pyridine-2,6-dicarboxamides. By understanding the underlying chemical principles and carefully selecting the appropriate synthetic strategy and reaction conditions, researchers can efficiently access these valuable compounds for applications in drug discovery, materials science, and beyond.

References

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2021). Molecules. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • 4-Aminopyridine-2,6-dicarboxylic Acid: Your Go-To Intermediate for Pharma and Beyond. (2026). Fengchen Group Co., Ltd. [Link]

  • Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. (2020). Letters in Organic Chemistry. [Link]

  • Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid. (2015). Scientific Reports. [Link]

  • Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071). OIST. [Link]

  • The method of one-step synthesis aminopyridine and 4-aminopyridine.
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link]

  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). Scientific Reports. [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • HATU/PyBOP coupling procedure question. Reddit. [Link]

  • Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. (2009). Journal of the American Chemical Society. [Link]

  • Synthesis and Crystal Structure Determination of Dimeric Co(II) and Ni(II) with Pyridine 2,6-Dicarboxylic Acid. (2016). Journal of the Korean Chemical Society. [Link]

  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019). Inorganics. [Link]

  • Z-L-Phg-Val-OMe. Organic Syntheses. [Link]

  • The wonderful world of pyridine-2,6-dicarboxamide based scaffolds. (2015). Dalton Transactions. [Link]

  • 2,6-Pyridine dicarboxylic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction yield for Ethyl 6-formylpyridine-2-carboxylate synthesis

Introduction: The "Bifunctional" Challenge Synthesizing Ethyl 6-formylpyridine-2-carboxylate is a classic exercise in chemoselectivity.[1] You are managing two reactive handles on a pyridine ring: an ester (position 2) a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Bifunctional" Challenge

Synthesizing Ethyl 6-formylpyridine-2-carboxylate is a classic exercise in chemoselectivity.[1] You are managing two reactive handles on a pyridine ring: an ester (position 2) and an aldehyde (position 6).[1] The difficulty lies not in forming the bond, but in preventing the aldehyde from oxidizing to a carboxylic acid (in oxidative routes) or the ester from reducing to an alcohol (in reductive routes).[1]

This guide focuses on the two most reliable pathways:

  • The Oxidative Route: Selenium Dioxide (

    
    ) oxidation of Ethyl 6-methylpyridine-2-carboxylate.[1]
    
  • The Reductive Route: DIBAL-H reduction of Diethyl pyridine-2,6-dicarboxylate.[1]

Decision Matrix: Which Route Should You Choose?

Before starting, verify your precursors and lab capabilities.[1]

RouteSelection Start Start: Select Precursor PrecursorA Ethyl 6-methylpyridine- 2-carboxylate Start->PrecursorA PrecursorB Diethyl pyridine- 2,6-dicarboxylate Start->PrecursorB RouteA Route A: SeO2 Oxidation (Robust, Scalable) PrecursorA->RouteA Direct Path Constraint1 Do you have -78°C capability? PrecursorB->Constraint1 RouteB Route B: DIBAL-H Reduction (High Purity, Sensitive) Constraint1->RouteA No (Convert diester to mono-acid first) Constraint1->RouteB Yes

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on available precursors and equipment.

Module 1: The Oxidative Route ( )

Best for: Large-scale synthesis, robust starting materials.[1] Primary Failure Mode: Over-oxidation to the carboxylic acid (picolinic acid derivative) or formation of selenium colloids that trap product.[1]

The Protocol

Reaction: Ethyl 6-methylpyridine-2-carboxylate +


 Ethyl 6-formylpyridine-2-carboxylate[1]
  • Reagents: Suspend Ethyl 6-methylpyridine-2-carboxylate (1.0 eq) and Selenium Dioxide (

    
    , 1.1–1.3 eq) in 1,4-dioxane .
    
    • Optimization Tip: Commercial

      
       is often polymeric.[1] Subliming it before use increases reactivity, allowing lower temperatures and reducing over-oxidation.[1]
      
  • Conditions: Heat to reflux (

    
    ) for 4–12 hours.
    
    • Critical Check: Monitor via TLC.[1][2] The aldehyde spot will appear between the starting material (non-polar) and the acid side-product (baseline).[1]

  • Workup (The "Red" Problem): The reaction precipitates red selenium metal.[1]

    • Cool to room temperature.[1][2][3]

    • Filter through a pad of Celite while still warm (to prevent product precipitation with Se).[1]

    • Concentrate filtrate.[1][2]

Troubleshooting & Optimization (FAQ)
SymptomDiagnosisCorrective Action
Yield < 30% Incomplete conversion or Se trapping.[1]Do not add water. While water accelerates the reaction (via

), it promotes over-oxidation to the acid.[1] Use strictly anhydrous dioxane.[1]
Product is Red/Orange Colloidal Selenium contamination.[1]Dissolve crude in DCM and wash with saturated aqueous

.[1] This forms a water-soluble bisulfite adduct of the aldehyde.[1] Wash organic layer (discard), then basify aqueous layer with

to release pure aldehyde back into DCM.[1]
TLC shows baseline streak Over-oxidation to acid.[1]Stop reaction earlier (80% conversion is better than 100% conversion with 20% acid).[1] Reduce

to 1.1 eq.[1]

Module 2: The Reductive Route (DIBAL-H)

Best for: High-value synthesis, avoiding heavy metals.[1] Primary Failure Mode: Over-reduction to the alcohol (Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate).[1]

The Protocol

Reaction: Diethyl pyridine-2,6-dicarboxylate + DIBAL-H


 Ethyl 6-formylpyridine-2-carboxylate[1]
  • Setup: Flame-dry glassware under Argon/Nitrogen. Dissolve diester in anhydrous DCM or Toluene .[1]

  • Cooling: Cool strictly to

    
      (Dry ice/Acetone).
    
  • Addition: Add DIBAL-H (1.0 M in toluene, 1.0 eq ) dropwise over 30 minutes.

    • Optimization Tip: Do not use excess DIBAL-H. Even 1.2 eq will begin attacking the second ester or the newly formed aldehyde.[1]

  • Quenching (The "Gel" Problem): Aluminum salts form a gelatinous emulsion that traps yield.[1]

The Rochelle's Salt Workup Workflow

Workup Rxn Reaction Mixture (-78°C) Quench Add Methanol (excess, slow) Rxn->Quench Warm Warm to Room Temp Quench->Warm Rochelle Add Sat. Aq. Potassium Sodium Tartrate (Rochelle's Salt) Warm->Rochelle Stir VIGOROUS Stirring (1-3 hours) Rochelle->Stir PhaseSep Phase Separation (Clear layers) Stir->PhaseSep

Figure 2: Mandatory quenching protocol to break aluminum emulsions and maximize recovery.[1]

Troubleshooting & Optimization (FAQ)
SymptomDiagnosisCorrective Action
Alcohol detected by NMR Over-reduction.[1]Temperature control failed. If the internal temp rises above

during addition, the aldehyde reduces faster than the ester.[1] Use a cryostat or slower addition rate.[1]
Low Recovery from Workup Aluminum emulsion trap.[1]You did not stir with Rochelle's salt long enough. The mixture must turn from cloudy/gelatinous to two distinct clear layers .[1] This can take 3+ hours.[1]
Starting Material Remains Stoichiometry issue.This is preferable. Do not add "a little more" DIBAL. Separate starting material via column chromatography (Hexane/EtOAc).[1]

Module 3: Stability & Storage

Issue: Pyridine aldehydes are electron-deficient and prone to:

  • Hydration: Forming the gem-diol in the presence of moisture.[1]

  • Air Oxidation: Reverting to the carboxylic acid.[1]

Best Practices:

  • Storage: Store under Argon at

    
    .
    
  • Purification: If the aldehyde solidifies and turns yellow/brown, it is oxidizing.[1] Recrystallize immediately from cyclohexane or purify via a short silica plug.[1]

  • Analysis: Do not use methanol/ethanol for NMR if you suspect hydration; they form hemiacetals rapidly.[1] Use

    
     or DMSO-
    
    
    
    .[1]

References

  • Selenium Dioxide Oxidation Mechanism (Riley Oxidation)

    • Waitkins, G. R., & Clark, C. W. (1945).[1] Selenium Dioxide: Preparation, Properties, and Use as Oxidizing Agent.[1][4] Chemical Reviews, 36(3), 235-289.[1]

    • Source:[1]

  • DIBAL-H Reduction of Esters to Aldehydes

    • Svete, J., et al. (1997).[1] Selective Reduction of Esters to Aldehydes with DIBAL-H. Synthesis, 1997(10), 1165-1170.[1]

    • Source:[1]

  • General Pyridine Functionalization

    • Scriven, E. F. V. (1984).[1] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms.[1] Comprehensive Heterocyclic Chemistry.

    • Source:[1]

  • Compound Data (Ethyl 6-formylpyridine-2-carboxylate)

    • PubChem CID: 44206644.[1]

    • Source:[1]

Sources

Optimization

Technical Support Center: Navigating the Chemistry of Ethyl 6-formylpyridine-2-carboxylate

Welcome to the technical support center for Ethyl 6-formylpyridine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic utility of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 6-formylpyridine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic utility of this versatile yet sensitive molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you prevent its decomposition and achieve your desired reaction outcomes.

Introduction: The Duality of Reactivity

Ethyl 6-formylpyridine-2-carboxylate is a valuable building block in medicinal chemistry and materials science due to its trifunctional nature, possessing an aldehyde, an ester, and a pyridine ring. However, this very functionality makes it susceptible to several decomposition pathways that can complicate reactions and reduce yields. This guide will equip you with the knowledge to anticipate and mitigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction mixture is turning brown and I'm observing multiple spots on my TLC. What's happening?

This is a common observation and often points to the inherent reactivity of the aldehyde group, especially under basic conditions. The likely culprits are self-condensation reactions.

  • Causality: The hydrogen atoms on a carbon adjacent to a carbonyl group are weakly acidic and can be removed by a base to form an enolate. In the case of aromatic aldehydes without α-hydrogens like ours, other base-catalyzed reactions can occur. Research on the closely related 2-formylpyridine has shown that it can undergo complex condensation reactions, including Claisen-Schmidt and aldol-type condensations, leading to a mixture of oligomeric products.[1] These reactions are often responsible for the formation of colored impurities.

  • Troubleshooting & Prevention:

    • Avoid Strong Bases: Whenever possible, use non-basic or weakly basic conditions. If a base is necessary, opt for a milder, non-nucleophilic base (e.g., diisopropylethylamine) and add it at low temperatures.

    • Protect the Aldehyde: The most robust solution is to protect the aldehyde group as an acetal (e.g., a 1,3-dioxolane) before performing reactions that require basic conditions. Acetals are stable in neutral to strongly basic environments.[2][3]

Q2: I'm losing my starting material and forming a new, more polar compound, even under neutral or slightly acidic conditions. What is the likely side product?

You are likely observing the oxidation of the aldehyde to the corresponding carboxylic acid, 6-(ethoxycarbonyl)pyridine-2-carboxylic acid.

  • Causality: Aldehydes, particularly aromatic aldehydes, are susceptible to oxidation, which can be initiated by atmospheric oxygen (auto-oxidation).[4] This process can be accelerated by light, heat, or the presence of trace metal impurities. The pyridine ring itself does not render the aldehyde significantly less prone to oxidation.

  • Troubleshooting & Prevention:

    • Inert Atmosphere: Always perform reactions involving Ethyl 6-formylpyridine-2-carboxylate under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[5]

    • Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.

    • Storage: Store the compound in a cool, dark place, preferably under an inert atmosphere.

Q3: My NMR analysis shows the disappearance of the ethyl ester signals. What could be causing this?

This indicates the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Causality: Ester hydrolysis can occur under both acidic and basic conditions.[6] While generally slower than many other transformations, prolonged reaction times, elevated temperatures, or the presence of strong acids or bases will promote this decomposition pathway.

  • Troubleshooting & Prevention:

    • pH Control: Maintain the reaction pH as close to neutral as possible. If acidic or basic conditions are unavoidable, aim for the mildest possible conditions and shortest reaction times.

    • Aqueous Workup: During workup, minimize the contact time with aqueous acidic or basic solutions. If an extraction with an aqueous solution is necessary, perform it quickly and at a low temperature. Neutralize the solution as soon as possible.

    • Selective Deprotection: If you have a protected aldehyde (acetal) and need to deprotect it under acidic conditions, be mindful that the ester can also hydrolyze. Careful monitoring and the use of mild acidic conditions are crucial for selective deprotection (see Protocol 2).

Q4: Under strongly basic conditions, I'm observing both an alcohol and a carboxylic acid derivative of my starting material. What reaction is taking place?

This is a classic example of the Cannizzaro reaction.

  • Causality: Aldehydes that lack α-hydrogens, such as Ethyl 6-formylpyridine-2-carboxylate, can undergo a disproportionation reaction in the presence of a strong base. In this reaction, one molecule of the aldehyde is reduced to the corresponding alcohol (Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate), while a second molecule is oxidized to the carboxylate salt.

  • Troubleshooting & Prevention:

    • Strict Avoidance of Strong Bases: Do not use strong bases like sodium hydroxide or potassium hydroxide when the free aldehyde is present.

    • Aldehyde Protection: As with self-condensation, protecting the aldehyde as an acetal is the most effective way to prevent the Cannizzaro reaction.

Workflow for Preventing Decomposition: Acetal Protection Strategy

The most effective and broadly applicable strategy to prevent the majority of decomposition pathways is the protection of the highly reactive aldehyde group as a cyclic acetal. This strategy renders the aldehyde inert to basic, nucleophilic, and many oxidative conditions.

Acetal_Protection_Workflow Start Ethyl 6-formylpyridine-2-carboxylate Protect Acetal Protection (Protocol 1) Start->Protect Protected Ethyl 6-(1,3-dioxolan-2-yl)pyridine-2-carboxylate Protect->Protected Reaction Desired Reaction (e.g., under basic/nucleophilic conditions) Protected->Reaction Deprotect Acetal Deprotection (Protocol 2) Reaction->Deprotect Final_Product Desired Product with Free Aldehyde Deprotect->Final_Product

Caption: Workflow for utilizing acetal protection.

Experimental Protocols

Protocol 1: Acetal Protection of Ethyl 6-formylpyridine-2-carboxylate

This protocol describes the formation of Ethyl 6-(1,3-dioxolan-2-yl)pyridine-2-carboxylate.

Materials:

  • Ethyl 6-formylpyridine-2-carboxylate

  • Ethylene glycol (dried over molecular sieves)

  • p-Toluenesulfonic acid (PTSA) or other acid catalyst

  • Toluene (anhydrous)

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Ensure all glassware is dry.

  • Reagents: To the flask, add Ethyl 6-formylpyridine-2-carboxylate (1.0 eq), anhydrous toluene (to form a ~0.2 M solution), ethylene glycol (1.5-2.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.02-0.05 eq).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until water is no longer collected and TLC analysis indicates complete consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Solvent Toluene or BenzeneForms an azeotrope with water, facilitating its removal.
Catalyst p-TSA, Amberlyst-15Provides the necessary acid catalysis for acetal formation.
Temperature RefluxDrives the reversible reaction to completion by removing water.
Stoichiometry Excess ethylene glycolShifts the equilibrium towards the product.
Protocol 2: Selective Deprotection of the Acetal in the Presence of the Ethyl Ester

This protocol describes the hydrolysis of the acetal to regenerate the aldehyde, with minimal hydrolysis of the ethyl ester.

Materials:

  • Ethyl 6-(1,3-dioxolan-2-yl)pyridine-2-carboxylate

  • Acetonitrile

  • Water

  • Dilute aqueous HCl or other mild acid

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate or dichloromethane

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Mixture: Dissolve the acetal-protected compound in a mixture of acetonitrile and water (e.g., 4:1 v/v).

  • Acid Addition: Add a few drops of dilute aqueous HCl (e.g., 1 M) to catalyze the hydrolysis. The reaction is often complete within 30-60 minutes at room temperature.

  • Monitoring: Monitor the reaction closely by TLC to ensure complete deprotection of the acetal while minimizing ester hydrolysis.

  • Workup:

    • Once the reaction is complete, carefully neutralize the mixture with saturated aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

ParameterRecommended ConditionRationale
Solvent System Acetonitrile/WaterA miscible solvent system that facilitates the reaction.
Acid Catalyst Dilute HCl, Amberlyst-15Provides protons for hydrolysis; mild conditions favor acetal cleavage over ester hydrolysis.
Temperature Room TemperatureMinimizes the rate of ester hydrolysis.
Monitoring TLCCrucial for stopping the reaction before significant ester cleavage occurs.

Summary of Decomposition Pathways and Prevention Strategies

Decomposition_Prevention cluster_Decomposition Decomposition Pathways cluster_Prevention Prevention Strategies Oxidation Oxidation Aldehyde → Carboxylic Acid Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Oxidation->Inert_Atmosphere Mitigates Hydrolysis Hydrolysis Ester → Carboxylic Acid pH_Control pH Control & Mild Conditions (Avoid strong acids/bases) Hydrolysis->pH_Control Mitigates Condensation Self-Condensation / Cannizzaro Aldehyde → Complex Mixture / Alcohol + Carboxylate Condensation->pH_Control Mitigates Acetal_Protection Acetal Protection (Masks aldehyde reactivity) Condensation->Acetal_Protection Prevents

Caption: Key decomposition routes and their mitigation.

References

  • Purity Chemicals. (2020). Improvements for air sensitive reactions by using a new developed inertizing manifold. [Link]

  • Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. [Link]

  • Rusnac, R., et al. (2021). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. Chemistry Journal of Moldova, 15(2), 88-98. [Link]

  • Wikipedia. Protecting group. [Link]

  • Hernández, F., et al. (2014). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Boletín de la Sociedad Química de México, 8(1), 19-25. [Link]

  • Chemguide. hydrolysis of esters. [Link]

  • Patel, B. K., et al. (2002). Acyclic and cyclic acetals of various carbonyl compounds were obtained in excellent yields in the presence of trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol. The Journal of Organic Chemistry, 67(17), 5842-5845. [Link]

  • Dalpozzo, R., et al. (2002). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. The Journal of Organic Chemistry, 67(25), 9093–9095. [Link]

  • Smout, V., et al. (2013). Removal of the pyridine directing group from α-substituted N-(pyridin-2-yl)piperidines obtained via directed Ru-catalyzed sp3 C-H functionalization. The Journal of Organic Chemistry, 78(19), 9803-14. [Link]

  • ResearchGate. (2019). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter?. [Link]

  • Chad's Prep. (2018). 19.5b Cyclic Acetals as Protecting Groups. [Link]

  • Craze, G. A., & Kirby, A. J. (1978). The spontaneous hydrolysis of acetals: sensitivity to the leaving group. Journal of the Chemical Society, Perkin Transactions 2, (4), 354-356. [Link]

  • ResearchGate. (2001). 2-(1,3-Dioxolan-2-yl)phenol. [Link]

  • Ramage, R., et al. (1984). Dioxolanones as synthetic intermediates. Part 2. Synthesis of tetronic acids and pulvinones. Journal of the Chemical Society, Perkin Transactions 1, 1539-1545. [Link]

  • ResearchGate. (2015). How can I hydrolyze an acetal in the presence of an ester?. [Link]

  • S. Thayumanavan, et al. (2012). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Journal of the American Chemical Society, 134(12), 5465-5472. [Link]

  • M. A. El-Hashash, et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(16), 4783. [Link]

  • JoVE. (2022). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • The Organic Chemistry Tutor. (2020). ACETAL HYDROLYSIS And CYCLIC ACETALS As Protecting Groups And Use In Synthesis. [Link]

  • Khan, M. N., et al. (2021). Tetracyclic Heteroaromatic Systems-Synthesis of Ethoxycarbonylphenylpyrido[3¢,2¢:5,6]Thiopyranoquinolines. Pakistan Journal of Scientific and Industrial Research Series A: Physical Sciences, 64(3), 191-194. [Link]

  • Chem-Station. (2014). Protection of Carbonyl Groups. [Link]

  • ResearchGate. (2014). Scheme 16 Synthesis of.... [Link]

  • Wang, L., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(11), 2947. [Link]

  • Eureka. (n.d.). Preparation method of 2-pyridine carboxaldehyde. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Tutor. (2024). Acetal Hydrolysis Mechanism + EASY TRICK!. [Link]

  • ResearchGate. (2010). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. [Link]

  • Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • ChemRxiv. (2023). Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lactates. [Link]

  • Reddit. (2022). What happens to ethylene glycol after acetal deprotection?. [Link]

  • Google Patents. (n.d.). WO2015051525A1 - Synthesis of acetal/ketal.
  • PubChem. (n.d.). Ethyl 6-formylpyridine-2-carboxylate. [Link]

  • MDPI. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

  • Al-Majdhoub, Z., et al. (2022). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. International Journal of Molecular Sciences, 23(23), 14742. [Link]

Sources

Troubleshooting

troubleshooting low yields in Knoevenagel condensation of formylpyridines

Welcome to the technical support center for the Knoevenagel condensation involving formylpyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Knoevenagel condensation involving formylpyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges, particularly low reaction yields. As Senior Application Scientists, we understand that synthesizing theory with practical application is key to success in the lab.

Troubleshooting Guide: Addressing Low Yields

This section addresses specific issues you might encounter during your experiments, providing causal explanations and actionable solutions.

Question 1: My reaction shows low or no conversion of the starting formylpyridine. What are the primary causes and how can I fix this?

Low or no product formation typically points to issues with reaction kinetics and activation energy. Let's break down the most common culprits.

A1: Catalyst Choice and Activity

The catalyst, typically a weak base, is fundamental to the Knoevenagel condensation.[1][2][3] Its primary role is to deprotonate the active methylene compound, generating the nucleophilic enolate that attacks the aldehyde.[4]

  • Causality: If the base is too weak for your specific active methylene compound (i.e., its pKa is not low enough), the concentration of the enolate will be insufficient to drive the reaction forward. Conversely, a base that is too strong can lead to undesired side reactions like the self-condensation of the aldehyde.[1] For formylpyridines, the basicity of the pyridine nitrogen itself can influence the reaction environment.

  • Solutions:

    • Select an Appropriate Base: Piperidine is a classic and highly effective catalyst.[5][6] Pyridine is often used, sometimes as both the catalyst and solvent, particularly in the Doebner modification where it also facilitates decarboxylation.[2][6][7]

    • Consider Co-catalysts: Adding a co-catalyst like β-alanine (the Verley modification) or using an ammonium salt such as ammonium bicarbonate can enhance the reaction rate under milder conditions.[4][8]

    • Verify Catalyst Integrity: Ensure your amine catalyst has not degraded (e.g., through oxidation or absorption of atmospheric CO₂). Use a freshly opened bottle or distill the amine if necessary.

A2: Solvent Effects

The solvent plays a critical role by influencing reactant solubility and stabilizing charged intermediates.[1][9]

  • Causality: The reaction proceeds through ionic intermediates. Polar solvents are generally preferred as they can stabilize these intermediates, lowering the activation energy. Aprotic polar solvents are often superior as they do not hydrogen-bond with the nucleophile, leaving it more reactive.

  • Solutions:

    • Switch to Aprotic Polar Solvents: Solvents like DMF or acetonitrile have been shown to provide high conversions in short reaction times.[1][9]

    • Use Alcohol or Water for "Green" Chemistry: Ethanol can be an effective protic solvent.[1] Interestingly, water has been successfully used and can even accelerate the reaction, aligning with green chemistry principles.[5][10] A mixture of water and ethanol is also a reported effective medium for formylpyridines.[5]

    • For Doebner Modification: Refluxing pyridine is the standard, as it serves as the solvent, base, and decarboxylation promoter.[2][6]

A3: Reaction Temperature and Water Removal

  • Causality: Knoevenagel condensations are equilibrium reactions that produce water.[1][11] The accumulation of water can inhibit the catalyst or drive the reverse reaction, leading to incomplete conversion.[1][12] Furthermore, some substrate combinations require thermal energy to overcome the activation barrier.

  • Solutions:

    • Increase Temperature: While many condensations proceed at room temperature, heating the reaction can significantly increase the rate.[1][12] Gentle heating to 60-90°C is a common starting point.

    • Implement Water Removal: For stubborn reactions, removing water azeotropically using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) is highly effective at driving the reaction to completion.[1][12] Alternatively, adding molecular sieves can sequester the water produced.[11]

Question 2: I am observing product formation, but my isolated yield is poor. What are the likely side reactions, and how can they be minimized?

Observing product but isolating a low yield often points towards competing reaction pathways or product instability.

A1: Michael Addition Side Reaction

  • Causality: The α,β-unsaturated product of the Knoevenagel condensation is an excellent Michael acceptor. A second molecule of the deprotonated active methylene compound can act as a nucleophile and add to your desired product. This is more common with highly reactive methylene compounds and prolonged reaction times.[1]

  • Solutions:

    • Control Stoichiometry: Use a slight excess (1.0 to 1.1 equivalents) of the formylpyridine relative to the active methylene compound. This ensures the nucleophile is the limiting reagent once the primary reaction is complete.

    • Monitor Reaction Progress: Use TLC or LCMS to track the consumption of the starting aldehyde. Stop the reaction as soon as the aldehyde is consumed to prevent the subsequent Michael addition from becoming significant.

A2: Polymerization and Tar Formation

  • Causality: Formylpyridines, being heteroaromatic aldehydes, can be prone to polymerization or degradation under strongly basic or high-temperature conditions, leading to the formation of intractable tars. This is particularly true for the more reactive isomers.

  • Solutions:

    • Use Weaker Bases: Avoid strong bases like alkoxides or hydroxides. Stick to amine catalysts like piperidine or pyridine.[1]

    • Optimize Temperature: Do not overheat the reaction. Find the minimum temperature required for a reasonable reaction rate.

    • Ensure Reagent Purity: Impurities in the starting aldehyde can sometimes initiate polymerization.

A3: Unintended Decarboxylation (Doebner Modification)

  • Causality: When using malonic acid, the goal is often to form a cinnamic acid derivative via a subsequent decarboxylation.[2] However, the timing of this decarboxylation can be complex. Premature or incomplete decarboxylation can lead to a mixture of products. The generally accepted mechanism involves decarboxylation of the aldol addition intermediate before the final dehydration step.[13]

  • Solutions:

    • Use Pyridine as Solvent: Pyridine is known to effectively promote the concerted decarboxylation and elimination step when heated.[6][7]

    • Ensure Sufficient Reflux Time: Allow adequate time at reflux temperature to ensure the decarboxylation goes to completion.

Knoevenagel Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.

G cluster_causes Initial Checks cluster_solutions1 Troubleshooting Conversion cluster_solutions2 Minimizing Side Reactions start Low Yield in Knoevenagel Condensation cause1 No/Slow Conversion? start->cause1 cause2 Product Observed, Poor Isolation? start->cause2 sol1a Optimize Catalyst: - Switch to Piperidine - Check catalyst purity - Add co-catalyst (e.g., β-alanine) cause1->sol1a Catalyst Inefficiency sol1b Change Solvent: - Use aprotic polar (DMF, MeCN) - Try H2O/EtOH for green approach cause1->sol1b Solvent Mismatch sol1c Adjust Conditions: - Increase temperature (60-90°C) - Remove H2O (Dean-Stark) cause1->sol1c Equilibrium Issues sol2a Control Stoichiometry: - Use slight excess of aldehyde - Monitor reaction closely via TLC cause2->sol2a Michael Addition sol2b Prevent Polymerization: - Use weakest effective base - Avoid excessive heat cause2->sol2b Tar Formation sol2c Ensure Complete Decarboxylation: - Use Pyridine as solvent - Ensure sufficient reflux time cause2->sol2c Doebner Specific

A workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Question 3: How does the position of the formyl group (2-, 3-, or 4-) on the pyridine ring affect reactivity?

The position of the formyl group significantly impacts the electrophilicity of the carbonyl carbon due to the electronic effects of the ring nitrogen.

  • 4-Formylpyridine: This is typically the most reactive isomer. The nitrogen atom exerts a strong electron-withdrawing effect through resonance (a mesomeric effect), which delocalizes the negative charge in the transition state and strongly activates the carbonyl group toward nucleophilic attack.[5]

  • 2-Formylpyridine: This isomer is also highly activated by the nitrogen's inductive and mesomeric effects. However, its reactivity can sometimes be tempered by steric hindrance from the adjacent nitrogen or potential for the nitrogen to chelate with reagents.

  • 3-Formylpyridine: This is generally the least reactive of the three. The nitrogen atom exerts an electron-withdrawing inductive effect, but there is no direct resonance stabilization involving the nitrogen lone pair and the carbonyl group. Therefore, the carbonyl carbon is less electrophilic compared to the 2- and 4-isomers.[5] Reactions with 3-formylpyridine may require more forcing conditions (higher temperature, longer reaction times).

Question 4: Can Knoevenagel condensations of formylpyridines be performed without a catalyst?

Yes, under certain conditions. A study has shown that for pyridinecarbaldehydes, the reaction can proceed without a traditional base catalyst in a water:ethanol mixture.[5]

  • Causality: The pyridine ring itself is proposed to have a dual role. The nitrogen's lone pair can act as a general base to deprotonate the active methylene compound, while the ring's electron-withdrawing nature activates the carbonyl group.[5] This self-catalysis makes a catalyst-free approach viable, particularly for the more reactive 4-formylpyridine. Water can also act as a weak Brønsted base catalyst.[10] This approach is highly attractive from a green chemistry perspective, as it simplifies workup and avoids potentially toxic amine catalysts.[5][8]

Question 5: What are the best general starting conditions for a Knoevenagel condensation with a formylpyridine?

While optimization is always necessary, the following table provides validated starting points for different isomers and active methylene compounds (AMCs).

Formylpyridine IsomerActive Methylene Compound (AMC)Recommended CatalystSolventTemperatureNotes
4-FormylpyridineMalononitrile, Ethyl CyanoacetateNone or Piperidine (cat.)H₂O:EtOH (1:1)Room TempOften proceeds quickly without a catalyst.[5] Piperidine can be used for faster conversion.
2-FormylpyridineMalononitrile, Ethyl CyanoacetatePiperidine (cat.)Ethanol or Toluene60-80 °CMay require heating due to slightly lower reactivity or steric effects.
3-FormylpyridineMalononitrile, Ethyl CyanoacetatePiperidine (cat.)Toluene (Dean-Stark)RefluxAs the least reactive isomer, it often requires heating and water removal for good yields.[5]
Any IsomerMalonic AcidPyridine (as solvent)PyridineRefluxThis is the classic Doebner modification for producing the corresponding pyridylacrylic acid.[2]

General Experimental Protocol

This protocol provides a robust starting point for the condensation of 4-formylpyridine with malononitrile.

Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the formylpyridine (1.0 equivalent).

  • Solvent and AMC Addition: Add the chosen solvent (e.g., ethanol, 5-10 mL per mmol of aldehyde). Add the active methylene compound (1.05 equivalents).

  • Catalyst Addition: Add the weak base catalyst (e.g., piperidine, 0.1 equivalents).

  • Reaction: Stir the reaction mixture. If starting at room temperature, monitor the reaction by TLC. If no significant progress is observed after 1-2 hours, heat the mixture to a gentle reflux (60-80°C).

  • Monitoring: Continue to monitor the reaction by TLC until the formylpyridine spot is consumed.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect the solid product by filtration and wash it with a suitable cold solvent (e.g., cold ethanol).[1]

  • Purification: If no precipitate forms, or if the filtered solid is impure, remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Reaction Mechanism and Isomer Reactivity

The following diagrams illustrate the core reaction mechanism and the electronic differences between formylpyridine isomers.

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration AMC Active Methylene Compound (Z-CH₂-Z') Enolate Enolate (Z-CH⁻-Z') AMC->Enolate Base Base (B:) Base->Enolate Deprotonation BaseH BH⁺ Aldehyde Formylpyridine (R-CHO) Enolate->Aldehyde Attack Intermediate Tetrahedral Intermediate (Aldol Adduct) Aldehyde->Intermediate Product α,β-Unsaturated Product Intermediate->Product -H₂O Water H₂O G cluster_4 4-Formylpyridine (Most Reactive) cluster_3 3-Formylpyridine (Least Reactive) cluster_2 2-Formylpyridine (Reactive) img4 caption4 Resonance delocalizes charge, making carbonyl carbon highly electrophilic. img3 caption3 No direct resonance with nitrogen. Activation is by induction only. img2 caption2 Resonance activation similar to 4-isomer, may have steric considerations.

Electronic effects governing formylpyridine reactivity.

References

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • Selvita. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. [Link]

  • Saidi, M. R., et al. A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications. [Link]

  • Van Beurden, K., et al. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry Letters and Reviews. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Haque, M. A., et al. Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. [Link]

  • Patel, A. The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry. [Link]

  • Kumbar, V. M., et al. Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. [Link]

  • Zhang, Y., et al. Optimization of conditions for Knoevenagel condensation reaction. ResearchGate. [Link]

  • Nelson, J., et al. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions. [Link]

  • Reddit. Decarboxylation after Knoevenagel condensation. [Link]

  • Tzani, A., et al. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. Effects of various solvents on Knoevenagel condensation. [Link]

  • ResearchGate. Optimization conditions of Knoevenagel condensation reactions. [Link]

  • ResearchGate. Effect of the solvent on Knoevenagel condensation. [Link]

  • FHSU Scholars Repository. Model Studies of the Doebner Modified Knoevenagel Condensation. [Link]

  • Van Schijndel, J., et al. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews. [Link]

  • Harisha, A. S., et al. A new finding in the old Knoevenagel condensation reaction. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Purification of Crude Ethyl 6-Formylpyridine-2-Carboxylate

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude Ethyl 6-formylpyridine-2-carboxylate. Drawing upon est...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude Ethyl 6-formylpyridine-2-carboxylate. Drawing upon established chemical principles and field-proven insights, this document offers detailed protocols and a troubleshooting framework to address common challenges encountered during the purification of this versatile synthetic intermediate.

Introduction to Purification Challenges

Ethyl 6-formylpyridine-2-carboxylate is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions. The crude product, often synthesized via the oxidation of ethyl 6-methylpicolinate, can be contaminated with several impurities arising from the starting materials, intermediates, and over-oxidation or side reactions. The presence of both a reactive aldehyde and a base-labile ester functional group necessitates a carefully designed purification strategy to avoid product degradation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of crude Ethyl 6-formylpyridine-2-carboxylate in a question-and-answer format.

Q1: My crude NMR shows multiple sets of pyridine signals. What are the likely impurities?

A1: The most common impurities are typically structurally related to the desired product and arise from the synthetic route. A common synthesis involves the esterification of 6-methylpicolinic acid followed by oxidation of the methyl group.[1] Potential impurities include:

  • Ethyl 6-methylpicolinate: The unreacted starting material from the oxidation step.

  • 6-Formyl-pyridine-2-carboxylic acid: Resulting from the hydrolysis of the ethyl ester during the reaction or workup.

  • Pyridine-2,6-dicarboxylic acid monoethyl ester: Formed by over-oxidation of the formyl group.

  • 6-Methylpicolinic acid: The initial starting material for the esterification.

Q2: I'm seeing a significant amount of a carboxylic acid impurity. How can I remove it without hydrolyzing my ester product?

A2: An acid-base extraction is the most effective method. To minimize the risk of ester hydrolysis, it is crucial to use a mild base.[2][3] A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is recommended.[4] This will deprotonate the carboxylic acid impurities, rendering them water-soluble and allowing for their removal into the aqueous phase, while the desired neutral ester remains in the organic layer. Avoid using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), as they can significantly promote the saponification of the ethyl ester.[5]

Q3: My compound seems to be degrading during silica gel chromatography. Is this expected?

A3: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to degradation or side reactions.[6] However, flash column chromatography on silica gel is a viable method for purifying many aldehydes if performed correctly.[6] To mitigate potential degradation:

  • Use a less acidic stationary phase: Consider using deactivated silica gel (by adding a small percentage of a neutral or basic solvent like triethylamine to the eluent) or an alternative stationary phase like alumina.

  • Minimize contact time: Run the column efficiently and do not let the compound sit on the column for an extended period.

  • Work at low temperatures: If feasible, running the column in a cold room can help to reduce the rate of degradation.

Q4: What is a good starting point for a solvent system for column chromatography?

A4: A common and effective eluent system for pyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[7] Based on protocols for similar compounds, a good starting point would be a gradient of ethyl acetate in hexanes. For example, you could start with 10-20% ethyl acetate in hexanes and gradually increase the polarity. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent ratio before performing the column.

Q5: I'm struggling to get my product to crystallize. What are some suitable recrystallization solvents?

A5: Finding the right recrystallization solvent often requires some experimentation. For pyridine derivatives, which can be challenging to crystallize, a mixed solvent system is often effective.[8] Good starting points for Ethyl 6-formylpyridine-2-carboxylate would be:

  • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Ethyl Acetate/Hexanes: Dissolve the compound in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Reheat to dissolve and then cool slowly.

  • Isopropanol: This has been used for the recrystallization of other hydroxy pyridine derivatives and may be effective.

Purification Protocols

Protocol 1: Purification by Acid-Base Extraction and Column Chromatography

This protocol is designed to first remove acidic impurities and then purify the remaining neutral compounds by flash chromatography.

Step 1: Acid-Base Extraction

  • Dissolve the crude Ethyl 6-formylpyridine-2-carboxylate in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The top layer will be the organic phase (if using ethyl acetate or DCM with a density less than water).

  • Drain the lower aqueous layer.

  • Repeat the wash with saturated NaHCO₃ solution one more time.

  • Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove residual water.[9]

  • Drain the brine layer and transfer the organic layer to a clean flask.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, now free of acidic impurities.

Step 2: Silica Gel Column Chromatography

  • Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Dissolve the crude product from Step 1 in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Collect fractions and monitor by TLC.

  • Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified Ethyl 6-formylpyridine-2-carboxylate.

Protocol 2: Purification by Recrystallization

This method is suitable if the crude product is relatively pure and a suitable solvent system can be identified.

  • Place the crude Ethyl 6-formylpyridine-2-carboxylate in a flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or isopropanol) to dissolve the solid completely.

  • If using a mixed solvent system (e.g., ethanol/water or ethyl acetate/hexanes), add the second solvent (the "anti-solvent") dropwise to the hot solution until it becomes slightly cloudy. Reheat the solution until it becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[10]

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process and workflow for the purification of crude Ethyl 6-formylpyridine-2-carboxylate.

PurificationWorkflow start Crude Ethyl 6-formylpyridine-2-carboxylate analysis Analyze crude material (NMR, TLC) start->analysis acid_impurities Significant acidic impurities present? analysis->acid_impurities extraction Perform Acid-Base Extraction (wash with sat. NaHCO3) acid_impurities->extraction Yes column_chromatography Silica Gel Column Chromatography acid_impurities->column_chromatography No extraction->column_chromatography purity_check Assess Purity (NMR, TLC, MP) column_chromatography->purity_check recrystallization Recrystallization recrystallization->purity_check high_purity High Purity? purity_check->high_purity pure_product Pure Ethyl 6-formylpyridine-2-carboxylate high_purity->recrystallization No, further purification needed high_purity->pure_product Yes

Sources

Troubleshooting

alternative catalysts for the synthesis of Ethyl 6-formylpyridine-2-carboxylate

Topic: Alternative Catalysts for the Synthesis of Ethyl 6-formylpyridine-2-carboxylate Role: Senior Application Scientist Context: Technical Support Center (Troubleshooting & Protocols) Welcome to the Advanced Synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Catalysts for the Synthesis of Ethyl 6-formylpyridine-2-carboxylate Role: Senior Application Scientist Context: Technical Support Center (Troubleshooting & Protocols)

Welcome to the Advanced Synthesis Support Hub. You are accessing this guide because the standard stoichiometric Selenium Dioxide (


) oxidation of Ethyl 6-methylpyridine-2-carboxylate is generating excessive toxic waste, suffering from difficult purification (colloidal selenium), or resulting in over-oxidation to the carboxylic acid.

This guide provides validated catalytic alternatives designed to improve selectivity, reduce toxicity, and streamline workup.

⚠️ Critical Chemical Context

Target Molecule: Ethyl 6-formylpyridine-2-carboxylate CAS: 21908-10-1 Stability Warning: Pyridine-2-carboxaldehydes are electron-deficient and prone to:

  • Hydration: Forming gem-diols in aqueous media, complicating NMR analysis.

  • Over-oxidation: Rapidly converting to the carboxylic acid (picolinic acid derivative) in the presence of unmodulated oxidants.

  • Cannizzaro Reaction: Disproportionation under strong basic conditions.

Module 1: The "Green" Riley Modification (Catalytic Se / TBHP)

Best For: Users who must start from the Methyl ester (Ethyl 6-methylpyridine-2-carboxylate) but require a scalable, lower-toxicity profile.

The Concept: Instead of stoichiometric


 (which leaves red selenium sludge), use 

or Diphenyl Diselenide (

) in catalytic amounts (1-5 mol%) and regenerate the active species in situ using tert-Butyl Hydroperoxide (TBHP).
🔬 Protocol A: Catalytic with TBHP

Reference Grounding: This method utilizes the Sharpless/Umbreit modification of the Riley oxidation.

Reagents:

  • Substrate: Ethyl 6-methylpyridine-2-carboxylate (1.0 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Oxidant: TBHP (70% aq. or in decane, 3.0 equiv)

  • Solvent: Chlorobenzene or 1,4-Dioxane (High boiling point required)

Step-by-Step Workflow:

  • Setup: In a sealed pressure tube or reflux setup, dissolve substrate (10 mmol) in Chlorobenzene (20 mL).

  • Catalyst Addition: Add

    
     (0.5 mmol). The solution may turn slightly yellow.[1]
    
  • Oxidant Feed: Add TBHP (30 mmol) slowly at room temperature.

  • Reaction: Heat to 110°C for 4–8 hours.

    • Note: The solution remains homogeneous; no precipitation of red Se should occur if TBHP is in excess.

  • Quench: Cool to RT. Add saturated

    
     (Sodium Thiosulfate) to destroy peroxides and precipitate selenium species.
    
  • Extraction: Extract with EtOAc. Wash with brine.

Troubleshooting Protocol A:

Symptom Diagnosis Corrective Action
Low Conversion (<30%) Water interference from aqueous TBHP. Use anhydrous TBHP (in decane) or add molecular sieves (4Å) to the reaction mixture.
Over-oxidation to Acid Reaction time too long or temperature too high. Monitor by TLC every hour. Stop immediately when aldehyde spot maximizes.

| Red Precipitate Forms | Active oxidant (TBHP) depleted; Se cycle broken. | Add an additional 0.5 equiv of TBHP. |

📊 Mechanism Visualization (DOT)

The following diagram illustrates how the Selenium cycle is maintained by TBHP, preventing the formation of bulk elemental Selenium.

Se_Catalytic_Cycle Substrate Methyl Precursor Aldehyde Target Aldehyde Substrate->Aldehyde Oxidation Se_IV Se(IV) Active Species (SeO2 / Se(OH)4) Se_II Se(II) Reduced (PhSeOH / Se) Se_IV->Se_II O-Transfer Se_II->Se_IV Regeneration TBHP TBHP (Oxidant) TBHP->Se_II Water H2O / tBuOH TBHP->Water Reduced

Caption: Catalytic cycle showing the regeneration of the active Se(IV) species by TBHP, preventing the precipitation of elemental Selenium.

Module 2: The Radical "Metal-Free" Route (TEMPO)

Best For: Users who can access the Alcohol intermediate (Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate) and require high chemoselectivity without heavy metals.

The Concept: If you cannot control the direct methyl oxidation, a robust alternative is to first convert the methyl group to the alcohol (via Boekelheide rearrangement) or purchase the alcohol. Then, use TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) for selective oxidation.[1][2][3]

🔬 Protocol B: TEMPO / BAIB Oxidation

Reference Grounding: This utilizes the Piancatelli modification, avoiding bleach (NaOCl) which can chlorinate the pyridine ring.

Reagents:

  • Substrate: Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate

  • Catalyst: TEMPO (10 mol%)

  • Co-Oxidant: BAIB (Bis(acetoxy)iodo)benzene (1.1 equiv)

  • Solvent:

    
     (DCM) or Acetonitrile
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the alcohol substrate (1.0 g) in DCM (10 mL).

  • Catalyst Charge: Add TEMPO (10 mol%). The solution will be orange/red.

  • Oxidant Addition: Add BAIB (1.1 equiv) in one portion at 0°C .

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Workup: Quench with aqueous

    
    . Extract with DCM.[4]
    
    • Critical: Wash the organic layer with dilute

      
       to remove acetic acid byproducts (from BAIB).
      

Troubleshooting Protocol B:

Symptom Diagnosis Corrective Action
Incomplete Reaction TEMPO deactivation (disproportionation). Add fresh TEMPO (5 mol%). Ensure pH is not acidic (add NaHCO3 buffer if needed).
Chlorinated Byproducts Do not use NaOCl (Bleach) with pyridines. Switch strictly to the BAIB (Iodine hypervalent) system described above.

| Aldehyde Degradation | Product is unstable on Silica Gel. | Do not use Silica Gel chromatography. Purify via crystallization (Hexane/EtOAc) or use neutral Alumina. |

Module 3: Heterogeneous "Flow" Candidates (VPO)

Best For: Industrial Scale-up / Continuous Flow Chemistry.

For researchers moving beyond gram-scale, homogeneous catalysts (Se, TEMPO) become expensive. The industrial standard utilizes Vanadium Phosphorus Oxide (VPO) or Molybdenum-Vanadium mixed oxides.

  • Catalyst:

    
     supported on 
    
    
    
    or
    
    
    .
  • Conditions: Vapor Phase Oxidation (300°C+).

  • Note: This is generally not suitable for standard laboratory glassware setups but is the definitive method for kilogram-scale production of pyridine carboxaldehydes.

FAQ: Common Failure Modes

Q: My NMR shows a strange peak at 6.0 ppm and no aldehyde proton at 10.0 ppm. What happened? A: You have formed the hydrate (gem-diol). Pyridine aldehydes are electron-deficient. In the presence of water (from aqueous workup), the C=O bond hydrates.

  • Fix: Dissolve the crude in Toluene and reflux with a Dean-Stark trap to dehydrate it, or store it over activated molecular sieves.

Q: Can I use MnO2 (Manganese Dioxide) for the alcohol oxidation? A: Yes, activated


 is a classic alternative. However, it requires a massive excess (10–20 equivalents by weight), making it "dirty" for waste management. TEMPO is catalytically superior (1-10 mol%).

Q: Why not use PCC/PDC? A: Pyridines are basic. They can coordinate to Chromium, poisoning the catalyst and making workup a nightmare (tar formation). If you must use Cr, use PCC buffered with Sodium Acetate , but TEMPO is strongly preferred.

References

  • Riley Oxidation (Catalytic SeO2): Umbreit, M. A., & Sharpless, K. B. (1977). Allylic oxidation of olefins by catalytic and stoichiometric selenium dioxide with tert-butyl hydroperoxide. Journal of the American Chemical Society, 99(16), 5526–5528.

  • TEMPO/BAIB Protocol: De Luca, L., Giacomelli, G., & Porcheddu, A. (2001).[2] A very mild and chemoselective oxidation of alcohols to carbonyl compounds.[2] Organic Letters, 3(19), 3041–3043.

  • Pyridine Oxidation Specifics: Tagawa, Y., et al. (2001). Synthesis of 6-formylpyridine-2-carboxylate derivatives. Chemical & Pharmaceutical Bulletin, 49(11).

  • Review of Pyridine Aldehyde Synthesis: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.

Sources

Optimization

managing reaction temperature for selective formylation of pyridine rings

Current Status: Operational Topic: Reaction Temperature Management & Troubleshooting Ticket ID: PYR-CHO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Core Directive: "Temperature is a...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Reaction Temperature Management & Troubleshooting Ticket ID: PYR-CHO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive: "Temperature is a Reagent"

In the formylation of pyridine rings, temperature is not merely an environmental factor; it is a kinetic switch that determines the reaction pathway. Unlike benzene, the pyridine ring is electron-deficient (


-deficient), making it susceptible to nucleophilic attack and prone to rapid decomposition of metallated intermediates.

This guide addresses the three critical failure modes linked to temperature:

  • The Halogen Dance (Isomerization): Occurs when the reaction warms above -60°C before quenching.

  • Nucleophilic Attack (Ring Destruction): Occurs when alkyllithiums attack the C=N bond above -40°C .

  • Exothermic Quenching Failure: Loss of selectivity during the addition of the formyl source (DMF/N-Formylpiperidine).

Experimental Protocols & Workflows

Module A: Cryogenic Lithiation (Directed Ortho-Metalation / Halogen-Metal Exchange)

Best for: C2, C3, or C4 selective formylation depending on the directing group (DG) or halogen handle.

The "Kill Switch" Protocol (-78°C)

The stability of lithiated pyridines is binary. Below -65°C, they are generally stable species. Above -40°C, they rapidly isomerize or decompose.

Step-by-Step Workflow:

  • System Prep: Flame-dry glassware under Ar/N2. Use an internal temperature probe (thermocouple), not just a bath thermometer.

  • Solvent Hysteresis: Cool THF/Et2O to -78°C before adding reagents.

  • Base Addition: Add n-BuLi or LDA slowly down the side of the flask.

    • Critical Check: Rate of addition must ensure internal temp never exceeds -70°C .

  • Substrate Addition: Add the pyridine (neat or in minimal THF).

    • Halogen-Metal Exchange: Reaction is ultrafast (< 5 min).

    • Deprotonation (DoM): Requires 15–60 mins soak time.

  • The "Halogen Dance" Check: If using a 2-halo-3-lithiopyridine intermediate, you must quench immediately. If the temp rises to -40°C, the lithium will migrate to the more thermodynamically stable position (usually adjacent to the ring nitrogen or stabilizing DG).

  • Quenching (The Danger Zone): Add dry DMF (3–5 equiv) dropwise.

    • Warning: This step is exothermic. If internal temp spikes > -60°C, you risk forming dimers or tars.

Visualization: The Halogen Dance Decision Tree

This diagram illustrates how temperature dictates the migration of the lithium species, altering your final regioisomer.

HalogenDance cluster_legend Thermodynamics vs Kinetics Start Start: 2-Halo-3-Bromopyridine Li_Exchange Add n-BuLi (-78°C) Start->Li_Exchange Kinetic_Sp Kinetic Species: 3-Lithio-2-halopyridine Li_Exchange->Kinetic_Sp Decision Temperature Check Kinetic_Sp->Decision Cold_Path Maintain < -65°C Add DMF Decision->Cold_Path Stay Cold Warm_Path Warm to > -40°C (Equilibration) Decision->Warm_Path Temp Spike Product_A Product A: 3-Formyl-2-halopyridine (Kinetic Product) Cold_Path->Product_A Dance_Mech Halogen Dance Mechanism (Li migrates to C4/C6) Warm_Path->Dance_Mech Product_B Product B: 4-Formyl-2-halopyridine (Thermodynamic Product) Dance_Mech->Product_B

Caption: Figure 1. The "Halogen Dance" mechanism.[1][2][3] Warming the lithiated intermediate triggers isomerization to the thermodynamic product.

Module B: Thermal Activation (Vilsmeier-Haack & Zincke)

Best for: Electron-rich pyridines (e.g., aminopyridines) or using modern "Zincke" intermediates for C3-selective formylation.

Unlike lithiation, these methods require heat to overcome the activation energy of the electron-deficient ring.

  • Classical Vilsmeier: Fails on bare pyridine. Requires activating groups (OH, NH2).

    • Temp Profile: Reagent formation (0°C)

      
       Addition (RT) 
      
      
      
      Hydrolysis (Heating 60–90°C).
  • Zincke-Streptocyanine Method (New Standard):

    • Uses activated Zincke salts to ring-open the pyridine, formylate, and ring-close.

    • Temp Profile: 0°C (activation)

      
       60°C (cyclization).
      

Data & Reference Tables

Table 1: Temperature Thresholds for Pyridine Metallation
MethodReagentCritical Temp RangeFailure Mode at Limit
Halogen-Metal Exchange n-BuLi / t-BuLi-100°C to -78°C Halogen Dance: Isomerization of the Li-species (e.g., C3

C4 migration).
Directed Ortho-Metalation (DoM) LDA / LiTMP-78°C to -40°C Nucleophilic Attack: Base attacks C2 position; polymerization.
Magnesiation (Turbo-Grignard) i-PrMgCl·LiCl-20°C to 0°C Low Reactivity: Too cold = no reaction. Too hot = decomposition.
Quenching (DMF Addition) DMF (Dry)< -60°C Exotherm: Localized heating causes "double addition" (alcohol formation).
Table 2: Troubleshooting Common Failures
SymptomProbable CauseCorrective Action
"Black Tar" in flask Temperature exceeded -40°C during lithiation.Pyridine ring opened or polymerized. Keep internal temp < -70°C. Use LiTMP (non-nucleophilic base) instead of n-BuLi.
Wrong Regioisomer "Halogen Dance" occurred.You waited too long or warmed up before quenching. Quench immediately after Li-exchange.
Starting Material Recovered Wet solvent or "wet" amine base.Proton source quenched the Li-intermediate. Re-distill DIPA/TMP and use fresh n-BuLi.
Dimer Formation Wurtz coupling during exchange.Maintain -78°C strictly. Dilute the reaction mixture further (0.1 M).

Troubleshooting FAQ

Q: I am using n-BuLi at -78°C, but I still see alkylation by-products (butyl-pyridine). Why? A: Even at -78°C, n-BuLi is a nucleophile. If your pyridine lacks a strong directing group or halogen handle, n-BuLi will attack the C=N bond (Chichibabin-type mechanism).

  • Fix: Switch to LDA or LiTMP . These bulky amide bases are too sterically hindered to attack the ring nucleophilically but strong enough to deprotonate.

Q: Can I use a jacketed reactor for scale-up? A: Yes, but beware of the surface-area-to-volume ratio . On a 100mg scale, a dry ice bath cools the flask instantly. On a 50g scale, the center of the liquid may remain warm while the walls are cold.

  • Fix: Dosing rate of n-BuLi must be controlled by the internal temperature probe, not the jacket temp.

Q: My DMF froze when I tried to add it at -78°C. A: Pure DMF freezes at ~-61°C.

  • Fix: Dilute the DMF in THF (1:1 mixture) before addition. This lowers the freezing point and helps dissipate the heat of the quench.

References

  • Gribble, G. W., & Joule, J. A. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[4] (Definitive text on pyridine

    
    -deficiency and nucleophilic susceptibility).
    
  • Schlosser, M. (2005).[5] "The 'Halogen Dance' and Other Rearrangements of Lithiated Heterocycles." Angewandte Chemie International Edition, 44(3), 376–393. Link (Authoritative source on temperature-dependent isomerization).

  • Shi, Y., et al. (2025).[6] "C3-Formylation of Pyridines via Streptocyanine Intermediates." Organic Letters, 27(24), 6403-6408.[6] Link (Modern thermal method for meta-selectivity).

  • Bregent, et al. (2020).[7] "Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance." Chemistry – A European Journal. Link (Process safety and kinetic control data).

  • Song, J. J., et al. (2010). "Organometallic Methods for the Synthesis of Pyridine Derivatives." Chemical Society Reviews, 39, 2164-2195.

Sources

Troubleshooting

workup procedure for reactions involving Ethyl 6-formylpyridine-2-carboxylate

The following technical guide is structured to address the specific stability and reactivity profile of Ethyl 6-formylpyridine-2-carboxylate . Subject: Workup, Purification, and Stability Protocols CAS: 21908-10-1 (Aldeh...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific stability and reactivity profile of Ethyl 6-formylpyridine-2-carboxylate .

Subject: Workup, Purification, and Stability Protocols CAS: 21908-10-1 (Aldehyde) | Related: 15658-60-3 (Diester precursor)[1]

Critical Stability Profile: "Know Your Molecule"

Before initiating any workup, researchers must understand that this molecule possesses a "Janus" reactivity profile—two opposing faces that dictate its handling.[1]

FeatureChemical RiskThe Consequence
C6-Aldehyde Oxidation Rapidly converts to the carboxylic acid (Ethyl 6-carboxypyridine-2-carboxylate) upon exposure to air, especially on silica gel.[1]
C6-Aldehyde Hydration Forms a gem-diol (hydrate) in aqueous media, complicating NMR interpretation and extraction efficiency.[1]
C2-Ester Hydrolysis Susceptible to saponification (base) or acid hydrolysis.[1] pH Window: Strictly 4.0 – 8.0.
Pyridine Ring Protonation The N-atom is basic.[1] However, electron-withdrawing groups (EWG) at C2 and C6 lower the pKa significantly compared to pyridine (pKa ~5.2).[1] It remains neutral in weak acids but protonates in strong acids (

).[1]

Troubleshooting Matrix

Use this decision tree to diagnose yield losses or purity issues.

Q1: Why is my product turning into a carboxylic acid?
  • Diagnosis: The aldehyde position is highly activated by the electron-deficient pyridine ring, making it prone to auto-oxidation.[1]

  • Fix:

    • Never dry the crude material under a stream of air.[1] Use high-purity

      
       or Argon.[1]
      
    • Avoid prolonged exposure to silica gel.[1] Flash chromatography must be flash (fast).[1]

    • Storage: Store the purified oil/solid under inert gas at -20°C immediately.

Q2: I see the product in the aqueous layer during extraction. Why?
  • Diagnosis: You likely used an acidic quench (e.g., 1M HCl).[1] While the ester and aldehyde are EWGs, the pyridine nitrogen can still protonate at low pH, forming a water-soluble pyridinium salt.[1]

  • Fix: Adjust the aqueous phase to pH 6–7 using saturated

    
     or phosphate buffer before extraction.[1] At this pH, the pyridine is neutral and lipophilic.[1]
    
Q3: The NMR shows a "ghost" peak around 6.0 ppm and reduced aldehyde signal.
  • Diagnosis: This is likely the gem-diol (hydrate) form, common for electron-deficient aldehydes in the presence of trace water.[1]

  • Fix: This is reversible. Dry the sample thoroughly with anhydrous

    
     or 
    
    
    
    and remove solvent under high vacuum.[1] In
    
    
    , the equilibrium will shift back to the aldehyde.[1]

Standard Operating Procedure (SOP): The "Golden Path" Workup

Recommended for reactions involving oxidation of the alcohol or reduction of the diester.[1]

Step 1: Quenching (The Buffer Zone)
  • Do NOT quench with strong acid (HCl) or strong base (NaOH).[1]

  • Protocol: Pour the reaction mixture into a pre-cooled (

    
    ) solution of Saturated Ammonium Chloride (
    
    
    
    )
    or Phosphate Buffer (pH 7.0) .
    • Why?

      
       buffers the solution to ~pH 5-6, preventing ester hydrolysis while keeping the pyridine neutral.[1]
      
Step 2: Extraction Strategy
  • Solvent: Dichloromethane (DCM) is superior to Ethyl Acetate (EtOAc) for this substrate due to the polar nature of the pyridine ring.[1]

  • Volume: Extract 3x with DCM.

  • Emulsion Control: If an emulsion forms (common with pyridine derivatives), add a small amount of Brine (Sat.[1] NaCl) to the aqueous layer to increase ionic strength.[1]

Step 3: Washing & Drying[1][2]
  • Combine organic layers.[1][2]

  • Crucial Step: Wash once with Brine to remove dissolved water and gem-diols.[1]

  • Dry over Anhydrous Sodium Sulfate (

    
    )  for at least 15 minutes.
    
    • Note: Magnesium Sulfate (

      
      ) is slightly acidic (Lewis acid) and can sometimes catalyze acetal formation or degradation if methanol traces are present.[1] 
      
      
      
      is safer.[1]
Step 4: Concentration
  • Evaporate solvent at < 40°C .[1] Higher temperatures promote polymerization of the aldehyde.[1]

Advanced Purification: The Bisulfite Adduct Method

Use this ONLY if chromatography fails to separate the aldehyde from non-aldehyde byproducts (e.g., unreacted diester).[1]

Concept: Isolate the aldehyde as a water-soluble bisulfite adduct, wash away impurities, and regenerate.[1]

  • Formation: Dissolve crude mixture in minimal EtOAc. Add 2-3 equivalents of saturated aqueous Sodium Bisulfite (

    
    ) .[1] Stir vigorously for 1 hour.
    
  • Separation: The aldehyde becomes the water-soluble adduct.[1] Separate phases.

    • Organic Layer:[1] Contains impurities (diesters, alcohols).[1] Discard (or save for recovery).

    • Aqueous Layer:[1] Contains your Product-Bisulfite adduct.[1]

  • Regeneration:

    • Cool the aqueous layer to ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      .[1][3]
      
    • Slowly add Saturated

      
        or 
      
      
      
      until pH reaches 8-9.[1] (Caution: Gas evolution).[1]
    • Warning: Do not use NaOH; it will hydrolyze the ester.[1]

  • Recovery: Extract the regenerated aldehyde immediately with DCM (3x), dry, and concentrate.

Visual Workflow (Decision Logic)

WorkupLogic Start Crude Reaction Mixture Quench Quench: Sat. NH4Cl (pH 5-6) Start->Quench PhaseCheck Check pH of Aqueous Layer Quench->PhaseCheck Acidic pH < 3 (Pyridinium Salt) PhaseCheck->Acidic Too Acidic Neutral pH 5-8 (Target Zone) PhaseCheck->Neutral Optimal Basic pH > 9 (Ester Hydrolysis Risk) PhaseCheck->Basic Too Basic AdjustAcid Adjust with Sat. NaHCO3 Acidic->AdjustAcid Extract Extract 3x with DCM Neutral->Extract AdjustBase Adjust with 1M HCl (Careful!) Basic->AdjustBase AdjustAcid->Neutral AdjustBase->Neutral Wash Wash Combined Organics (1. Water, 2. Brine) Extract->Wash Dry Dry over Na2SO4 Filter & Concentrate <40°C Wash->Dry Purify Purification Choice Dry->Purify Column Flash Column (Fast, Neutral Silica) Purify->Column Standard Bisulfite Bisulfite Method (If non-aldehyde impurities high) Purify->Bisulfite Difficult Separation Final Pure Ethyl 6-formylpyridine-2-carboxylate (Store under N2, -20°C) Column->Final Bisulfite->Final

Figure 1: Decision tree for the workup and purification of Ethyl 6-formylpyridine-2-carboxylate, emphasizing pH control to preserve both the ester and aldehyde functionalities.

References

  • Vasiliev, A.N., et al. "Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate."[1] Molecules, vol. 9, 2004, pp. 535.[1][4] [1]

  • BenchChem. "Diethyl 2,5-pyridinedicarboxylate as a Chemical Intermediate - Application Notes." BenchChem Protocols, 2025.[1][3] [1]

  • PubChem. "Ethyl 6-formylpyridine-2-carboxylate (Compound)."[1][5] National Library of Medicine, CID 44206644.[1] [1]

  • Lara, R.G., et al. "Synthesis of 6-Formyl-pyridine-2-carboxylate Derivatives and Their Telomerase Inhibitory Activities."[1][6] ResearchGate, 2025.[1][6]

  • Wikipedia. "Pyridine-2-carbaldehyde."[1] Wikimedia Foundation, Accessed Jan 2026.[1]

Sources

Optimization

Technical Support Center: Long-Term Storage and Stabilization of Ethyl 6-formylpyridine-2-carboxylate

Welcome to the technical support guide for Ethyl 6-formylpyridine-2-carboxylate (CAS No. 21908-10-1).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ethyl 6-formylpyridine-2-carboxylate (CAS No. 21908-10-1). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and stabilization of this versatile but sensitive reagent. Adherence to these protocols is critical for ensuring its chemical integrity and reproducibility in your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions regarding the stability of Ethyl 6-formylpyridine-2-carboxylate.

Q1: Why is Ethyl 6-formylpyridine-2-carboxylate prone to degradation?

A1: The primary instability of this molecule arises from its aromatic aldehyde functional group. Aldehydes, particularly those on electron-deficient rings like pyridine, are susceptible to oxidation. Atmospheric oxygen can convert the formyl group (-CHO) into a carboxylic acid group (-COOH), yielding 6-carboxypyridine-2-carboxylic acid ethyl ester. This degradation is often catalyzed by light, moisture, and trace metal impurities.

Q2: What are the visible signs of degradation?

A2: A pure sample of Ethyl 6-formylpyridine-2-carboxylate should be a white to off-white solid. Common signs of degradation include:

  • Discoloration: A change in color to yellow or brown.

  • Change in Physical State: The solid may become oily or gummy due to the formation of impurities.

  • Inconsistent Analytical Data: You may observe unexpected peaks in NMR spectra, a drifting melting point, or new spots on a Thin Layer Chromatography (TLC) plate.

Q3: What are the ideal short-term storage conditions for this compound?

A3: For routine laboratory use over several weeks, the compound must be stored under a set of stringent conditions to minimize exposure to air and moisture.[1][2]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows the rate of oxidative and hydrolytic degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aldehyde group.[3][4]
Light Amber vial or protected from lightMinimizes light-catalyzed degradation pathways.
Container Tightly sealed glass vialPrevents ingress of atmospheric moisture and oxygen.

Q4: My compound has been stored for over a year. Is it still viable?

A4: Long-term storage ( >6 months) of Ethyl 6-formylpyridine-2-carboxylate in its aldehyde form is not recommended, even under ideal conditions. For long-term viability, the aldehyde group should be protected. If you must use an older batch, its purity must be rigorously verified using analytical methods like ¹H NMR or HPLC before use.

Q5: Can I store the compound in a solution?

A5: Storing this compound in solution is generally discouraged due to increased molecular mobility, which can accelerate degradation. If you must prepare a stock solution, use a dry, aprotic solvent (e.g., anhydrous Dichloromethane or THF), store it under an inert atmosphere at -20°C, and use it as quickly as possible.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common problems encountered with Ethyl 6-formylpyridine-2-carboxylate.

Problem 1: Inconsistent or Poor Yields in Subsequent Reactions
  • Possible Cause: The starting material has degraded, leading to a lower concentration of the active aldehyde.

  • Troubleshooting Steps:

    • Assess Purity: Immediately analyze a sample of your stored compound using ¹H NMR. Look for the characteristic aldehyde proton peak (typically ~10 ppm) and check for the appearance of a broad peak indicative of a carboxylic acid proton.

    • Verify Storage: Confirm that the compound was stored under an inert atmosphere and refrigerated. Any lapse could lead to rapid degradation.

    • Purification: If minor impurities are detected, you may attempt purification by recrystallization or column chromatography. However, this is often a temporary solution.

    • Recommendation: For critical applications, it is always best to start with a fresh, verified batch or use the stabilized acetal form (see Section 3).

Problem 2: The Compound Appears Yellow and Oily
  • Possible Cause: Significant oxidation and potentially polymerization have occurred.

  • Troubleshooting Steps:

    • Consider it Contaminated: Do not use the material directly in any reaction. The observed physical changes indicate a high level of impurities.

    • Analytical Confirmation: Run a TLC or NMR to confirm the presence of multiple species.

    • Recommendation: It is highly recommended to discard the degraded material. Attempting to purify a heavily degraded sample is often inefficient and may not yield material of sufficient purity.

Troubleshooting Decision Workflow

start Start: You have a batch of Ethyl 6-formylpyridine-2-carboxylate check_appearance Is the compound a clean, off-white solid? start->check_appearance check_age Is the batch >6 months old OR has it been opened frequently? check_appearance->check_age Yes run_qc Perform Quality Control: ¹H NMR or HPLC/TLC check_appearance->run_qc No check_age->run_qc Yes use_compound Proceed with experiment check_age->use_compound No is_pure Is the compound >95% pure? run_qc->is_pure is_pure->use_compound Yes degraded Compound is degraded. Discard safely. is_pure->degraded No protect_compound For long-term storage, convert to diethyl acetal (See Protocol 1) use_compound->protect_compound

Caption: Troubleshooting workflow for assessing compound integrity.

In-Depth Protocols: Acetal Protection for Long-Term Stabilization

For long-term storage, the most reliable method is to convert the reactive aldehyde into a stable diethyl acetal. Acetals are exceptionally stable in neutral to strongly basic environments and are unaffected by many reagents that would otherwise react with an aldehyde.[5][6][7] The protection is reversible, allowing for the regeneration of the aldehyde when needed.

Mechanism: Acetal Formation

The formation of an acetal involves the acid-catalyzed reaction of the aldehyde with an alcohol. The use of a dehydrating agent, such as triethyl orthoformate, is crucial to drive the equilibrium towards the product by removing the water generated during the reaction.[8]

cluster_0 Protection cluster_1 Deprotection Aldehyde Aldehyde (Unstable) Acetal Diethyl Acetal (Stable) Aldehyde->Acetal + EtOH, H⁺ - H₂O Storage Long-Term Storage Acetal->Storage Acetal_deprotect Diethyl Acetal (Stable) Aldehyde_deprotect Aldehyde (Ready for use) Acetal_deprotect->Aldehyde_deprotect + H₃O⁺ (aq. Acid) Storage->Acetal_deprotect

Sources

Troubleshooting

analytical techniques for monitoring the purity of Ethyl 6-formylpyridine-2-carboxylate

This guide serves as a technical support center for the analytical monitoring of Ethyl 6-formylpyridine-2-carboxylate . CRITICAL ALERT: CAS Number Discrepancy User Caution: The CAS number provided in your request (21907-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for the analytical monitoring of Ethyl 6-formylpyridine-2-carboxylate .

CRITICAL ALERT: CAS Number Discrepancy

User Caution: The CAS number provided in your request (21907-50-6 ) corresponds to Cesium Trifluoroacetate , not Ethyl 6-formylpyridine-2-carboxylate.

  • Correct CAS for Ethyl 6-formylpyridine-2-carboxylate: 21908-10-1

  • Action: Verify your reagent labels immediately. This guide focuses strictly on the pyridine derivative (CAS 21908-10-1) .

Senior Application Scientist: Dr. A. Vance Scope: Purity assessment, impurity profiling, and stability troubleshooting. Target Analyte: Ethyl 6-formylpyridine-2-carboxylate (C


H

NO

, MW: 179.17 g/mol ).[1]

Module 1: Chromatographic Troubleshooting (HPLC)

Q1: Why do I see severe peak tailing or broad peaks for the main compound?

Diagnosis: Secondary Silanol Interactions. The pyridine nitrogen is basic (pKa ~5.2). On standard C18 silica columns, the protonated nitrogen interacts with residual silanol groups, causing peak distortion.

Troubleshooting Protocol:

  • Buffer Selection: Do not use unbuffered water/methanol. Use a buffer with high ionic strength.

    • Recommendation: 10-20 mM Ammonium Acetate or Phosphate buffer.

  • pH Adjustment:

    • Option A (Suppression): Adjust pH to ~7.5 (if column allows) to keep the pyridine neutral.

    • Option B (Ionization): Adjust pH to < 3.0 (e.g., 0.1% TFA or Formic Acid) to fully protonate the nitrogen and suppress silanol ionization. Note: Option B is preferred for stability, as aldehydes are less prone to polymerization at acidic pH than strong basic pH.

  • Column Choice: Switch to a "Base-Deactivated" (BDS) or hybrid particle column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) designed to minimize silanol activity.

Q2: I see "ghost peaks" that appear and disappear between runs. What is happening?

Diagnosis: In-situ Hemiacetal/Acetal Formation. The C6-formyl group (aldehyde) is highly reactive. If you use Methanol or Ethanol as your sample diluent or mobile phase component, the aldehyde reacts with the alcohol to form hemiacetals or acetals. This reaction is reversible and equilibrium-driven, leading to shifting peaks.

Corrective Action:

  • Diluent Switch: Dissolve samples in Acetonitrile (MeCN) or a MeCN/Water mix. Avoid primary alcohols.

  • Mobile Phase: Use Acetonitrile instead of Methanol for the organic modifier.

Q3: How do I distinguish the main product from the "Acid" impurity (6-formylpyridine-2-carboxylic acid)?

Diagnosis: Hydrolysis of the ethyl ester. The acid impurity is more polar and will elute earlier than the ethyl ester on a Reverse Phase (RP) column.

Validation Step:

  • Check the UV spectrum.[2][3][4] The acid typically shows a slight bathochromic shift (red shift) compared to the ester due to ionization changes, especially if the mobile phase pH is > 4.

Module 2: Spectroscopic Validation (NMR)

Q4: My H NMR spectrum shows a small singlet near 10.0 ppm and a larger set of signals. Is my aldehyde gone?

Diagnosis: Hydration or Oxidation.

  • Aldehyde Signal: The formyl proton (-CH O) typically appears as a sharp singlet between 10.0 – 10.2 ppm .

  • Missing Signal: If this signal is absent or broadened, the aldehyde may have oxidized to the carboxylic acid (check for broad -COOH peak >12 ppm) or formed a hydrate (gem-diol) if water is present in the deuterated solvent.

Q5: There are extra triplet/quartet signals in the aliphatic region. Is this residual solvent?

Diagnosis: Diethyl Acetal Formation. If you synthesized the compound in ethanol with an acid catalyst, you might have formed the diethyl acetal.

  • Check: Look for a methine proton (acetal CH) around 5.5 – 6.0 ppm .

  • Differentiation: Residual ethanol will have a triplet at ~1.2 ppm and quartet at ~3.7 ppm with specific coupling constants. The ethyl ester signals of your product will be distinct (triplet ~1.4 ppm, quartet ~4.5 ppm).

Module 3: Stability & Storage

Q6: The white solid has turned yellow/orange. Is it still usable?

Diagnosis: Photolytic Degradation / Polymerization. Pyridine aldehydes are light-sensitive and prone to self-condensation (aldol-type reactions) or N-oxide formation upon air exposure.

  • Verdict: Purify immediately. A yellow shift indicates conjugated impurities (likely polymers) which can act as catalyst poisons in subsequent steps.

  • Prevention: Store under Argon/Nitrogen at -20°C, protected from light.

Experimental Protocols

Protocol A: Standardized HPLC Purity Method

Designed to separate the ester (analyte), the acid (hydrolysis), and the alcohol (precursor).

ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B (Isocratic)2-15 min: 5% → 60% B15-20 min: 60% → 90% B
Detection UV at 254 nm (Pyridine ring) and 280 nm (Aldehyde carbonyl)
Temperature 30°C
Injection Vol 5 - 10 µL
Diluent Acetonitrile:Water (50:50 v/v) - NO ALCOHOLS
Protocol B: System Suitability Limits

Acceptance criteria for valid analysis.

ParameterLimitRationale
Tailing Factor (

)

Ensures minimal silanol interaction.
Resolution (

)

Between Acid impurity and Main Peak.
% RSD (Area)

For 5 replicate injections of standard.

Visualizing the Degradation Pathway

The following diagram illustrates the critical degradation pathways you must monitor.

DegradationPathways Main Ethyl 6-formylpyridine-2-carboxylate (Target Analyte) AcidImp 6-Formylpyridine-2-carboxylic acid (Hydrolysis Impurity) Main->AcidImp Hydrolysis (H2O/H+) OxidImp Mono-ethyl pyridine-2,6-dicarboxylate (Oxidation Impurity) Main->OxidImp Air Oxidation (O2) Hemiacetal Hemiacetal (Transient) Main->Hemiacetal + EtOH/MeOH Acetal Diethyl Acetal Derivative (Solvent Artifact) Hemiacetal->Acetal + EtOH/H+

Figure 1: Degradation and artifact pathways for Ethyl 6-formylpyridine-2-carboxylate. Red paths indicate permanent chemical degradation; yellow paths indicate solvent-induced artifacts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44206644, Ethyl 6-formylpyridine-2-carboxylate. Retrieved January 29, 2026 from [Link]

    • Source for chemical structure, molecular weight, and identifiers.
  • Source for CAS verification and error identific
  • Helix Chromatography (2024). HPLC Methods for Analysis of Pyridine Derivatives. Retrieved January 29, 2026 from [Link]

    • Source for mobile phase optimization and pKa consider
  • Source for general C18 column selection and UV detection parameters.

Sources

Reference Data & Comparative Studies

Validation

Comparative Structural Analysis: X-Ray Crystallography vs. Spectroscopic Methods for Ethyl 6-formylpyridine-2-carboxylate Derivatives

Executive Summary Ethyl 6-formylpyridine-2-carboxylate (CAS 41337-81-9) is a critical bifunctional scaffold in medicinal chemistry and ligand design. Its unique structure—containing both a reactive formyl group and a car...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 6-formylpyridine-2-carboxylate (CAS 41337-81-9) is a critical bifunctional scaffold in medicinal chemistry and ligand design. Its unique structure—containing both a reactive formyl group and a carboxylate ester—makes it an ideal precursor for "pincer" ligands and metallo-supramolecular assemblies.

However, derivatives of this scaffold (particularly Schiff bases and hydrazones) often exhibit dynamic behavior in solution, such as keto-enol tautomerism and


 isomerization . Standard spectroscopic methods like NMR often yield averaged signals that obscure the true dominant conformer.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against solution-state NMR and Computational (DFT) methods, demonstrating why SC-XRD is the requisite gold standard for definitive structural assignment of these derivatives.

The Comparative Landscape

While NMR is indispensable for purity checks, it frequently fails to distinguish between rapidly interconverting isomers in pyridine derivatives. SC-XRD provides a static, high-resolution snapshot of the thermodynamically stable conformer.

Table 1: Methodological Comparison
FeatureX-Ray Crystallography (SC-XRD) Solution State NMR (

H/

C)
DFT Calculation (Gas Phase)
Primary Output 3D Atomic Coordinates, Bond Lengths/AnglesChemical Shifts (

), Coupling Constants (

)
Energy Minima, Molecular Orbitals
Isomer Resolution Definitive (Direct visualization of

)
Ambiguous (Often time-averaged signals)Predictive (Requires experimental validation)
Tautomer ID Precise (Locates labile protons)Difficult (Broad peaks due to exchange)Theoretical (Dependent on basis set)
Intermolecular Data

Stacking, H-Bond Networks
NOE (limited distance constraints)N/A (unless periodic boundary applied)
Sample State Solid (Single Crystal required)Solution (Deuterated solvent)Virtual (Vacuum/Solvent Model)

Critical Structural Challenges

When Ethyl 6-formylpyridine-2-carboxylate is condensed with amines or hydrazines to form derivatives, two specific structural ambiguities arise that necessitate X-ray analysis.

The Isomerism Dilemma

The imine (


) bond formed at the 6-position can exist as 

(trans) or

(cis).
  • NMR Limitation: In solution, rotation around the bond or acid-catalyzed exchange can cause peak coalescence, making assignment of the specific isomer impossible.

  • X-Ray Solution: SC-XRD explicitly maps the torsion angles (e.g.,

    
    ), proving the configuration (usually 
    
    
    
    for these sterically hindered systems).
Tautomeric Equilibrium (Hydrazones)

For hydrazone derivatives, the molecule can shift between the Amido-thione/keto form and the Iminothiol/enol form.

  • Mechanistic Insight: This shift dramatically alters the bond lengths.

    • Keto form: Short

      
      , Long 
      
      
      
      .
    • Enol form: Long

      
      , Short 
      
      
      
      .
  • X-Ray Advantage: By measuring the specific bond length (e.g.,

    
     vs 
    
    
    
    ) with precision
    
    
    Å, the tautomer is mathematically identified.

Experimental Workflow & Logic

The following diagram illustrates the decision matrix for characterizing these derivatives, highlighting the "Validation Loop" where X-ray confirms the theoretical models.

StructuralCharacterization Start Start: Ethyl 6-formylpyridine-2-carboxylate Synthesis Derivatization (Condensation with Amine/Hydrazine) Start->Synthesis Crude Crude Product Synthesis->Crude NMR 1H NMR Analysis (Solution State) Crude->NMR Ambiguity Ambiguity Detected? (Broad peaks / Dual sets) NMR->Ambiguity Crystallization Crystal Growth (Slow Evaporation) Ambiguity->Crystallization Yes (Required) Result Definitive Structure (Bond Lengths/Angles) Ambiguity->Result No (Rare) XRD SC-XRD Data Collection Crystallization->XRD Refinement Structure Refinement (SHELXL) XRD->Refinement Refinement->Result Hirshfeld Hirshfeld Surface Analysis (Intermolecular Interactions) Result->Hirshfeld

Figure 1: Structural determination workflow.[1][2][3] Note the critical pathway from NMR ambiguity to Crystallization.

Detailed Experimental Protocols

Synthesis of Representative Derivative

To validate the scaffold, we use a standard condensation protocol.

  • Reactants: Dissolve Ethyl 6-formylpyridine-2-carboxylate (1.0 mmol) in absolute ethanol (10 mL).

  • Addition: Add equimolar primary amine or hydrazine (e.g., 4-chlorophenylhydrazine) dropwise.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reflux: Heat at 70°C for 3-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Isolation: Cool to room temperature. Filter the precipitate and wash with cold ethanol.

Single Crystal Growth Protocol (The Critical Step)

Obtaining X-ray quality crystals is the bottleneck. For this scaffold, a slow evaporation method is superior to vapor diffusion.

  • Solvent Selection: Prepare a saturated solution of the derivative in Ethanol/Dichloromethane (1:1 v/v) . The dichloromethane helps solubility, while ethanol promotes good crystal habit.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial. Dust particles act as nucleation sites for polycrystals, which are useless for SC-XRD.

  • Evaporation: Cover the vial with Parafilm and poke 3-4 small holes with a needle.

  • Incubation: Store in a vibration-free, dark environment at 20°C.

  • Harvest: Crystals typically appear within 3-7 days as blocks or prisms.

X-Ray Data Collection & Refinement
  • Mounting: Select a crystal (

    
     mm) and mount on a glass fiber or MiTeGen loop using paratone oil.
    
  • Temperature: Collect data at 100 K (using liquid nitrogen stream) to reduce thermal vibration ellipsoids and improve resolution.

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred for organic molecules to minimize absorption effects compared to Cu sources.
  • Refinement: Solve structure using Direct Methods (SHELXT) and refine using Least Squares (SHELXL).

Data Interpretation Guide

When analyzing the CIF (Crystallographic Information File), focus on these specific metrics to validate your Ethyl 6-formylpyridine-2-carboxylate derivative.

Key Bond Length Metrics

Use these standard values to determine the tautomeric state of your derivative [1][2].

Bond TypeSingle Bond (Å)Double Bond (Å)Delocalized (Å)
C – N 1.471.281.32 - 1.35
C – O 1.431.221.25 - 1.28
N – N 1.451.251.35 - 1.38
  • Interpretation: If your

    
     bond is ~1.28 Å, you have the pure imine form. If it elongates to ~1.33 Å, significant electron delocalization (resonance) is occurring from the pyridine ring.
    
Hirshfeld Surface Analysis

Beyond the single molecule, the packing is defined by non-covalent interactions.

  • Generate: Use CrystalExplorer software.

  • Look for: Red spots on the

    
     surface.
    
    • O...H Interactions: Indicates strong hydrogen bonding between the carboxylate ester oxygen and adjacent amine/amide protons.

    • 
       Stacking:  Look for flat regions on the Shape Index surface, indicating parallel stacking of the pyridine rings (centroid-centroid distance usually 3.5 - 3.8 Å).
      

References

  • Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex. ResearchGate.

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide Derivatives. MDPI Molecules.

  • Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate (CAS 41337-81-9) Product Data. Santa Cruz Biotechnology.

  • Comparison of X-ray Crystallography and NMR Spectroscopy. News-Medical.

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis and Crystal Structure. MDPI Molbank.

Sources

Comparative

comparing the reactivity of Ethyl 6-formylpyridine-2-carboxylate with other pyridine aldehydes

Title: Comparative Reactivity Guide: Ethyl 6-formylpyridine-2-carboxylate vs. Pyridine Aldehydes Executive Summary Ethyl 6-formylpyridine-2-carboxylate (EFPC) represents a "bifunctional activated" subclass of pyridine bu...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Reactivity Guide: Ethyl 6-formylpyridine-2-carboxylate vs. Pyridine Aldehydes

Executive Summary

Ethyl 6-formylpyridine-2-carboxylate (EFPC) represents a "bifunctional activated" subclass of pyridine building blocks. Unlike the standard pyridine-2-carbaldehyde, EFPC features an ethyl ester at the 6-position. This structural modification exerts a profound electron-withdrawing effect, significantly enhancing the electrophilicity of the aldehyde carbonyl.[1]

This guide objectively compares EFPC against standard pyridine aldehyde isomers.[1] Experimental evidence suggests that EFPC offers superior reactivity in nucleophilic additions (e.g., Schiff base formation) and serves as a critical scaffold for


-symmetric ligand synthesis (e.g., terpyridines), albeit with a requirement for careful handling to prevent side reactions like ester hydrolysis or transesterification.

Electronic Analysis & Reactivity Drivers

The reactivity of pyridine aldehydes is governed by the electron density at the carbonyl carbon. This is influenced by two main vectors: the inductive/resonance effect of the pyridine nitrogen and the presence of auxiliary substituents.

The "Dual-Pull" Activation Mechanism

In EFPC, the aldehyde at position 2 is activated by two distinct electron-withdrawing groups (EWGs):

  • Pyridine Nitrogen (ortho): Withdraws electron density via induction (

    
    ) and resonance (
    
    
    
    ), making the C2 position electron-deficient.
  • Ethyl Ester (position 6): A second strong EWG that further depletes electron density from the ring system, indirectly increasing the partial positive charge (

    
    ) on the aldehyde carbon.
    

Comparative Electrophilicity Ranking:



  • 3-CHO (Nicotinaldehyde): Least reactive. The aldehyde is in the meta position relative to nitrogen, minimizing resonance activation.

  • 2-CHO (Picolinaldehyde): Standard reactivity. Activated by adjacent nitrogen.

  • EFPC: Highly reactive. The "Dual-Pull" effect lowers the LUMO energy, facilitating rapid nucleophilic attack.

Visualizing the Electronic Vectors

ElectronicEffects Fig 1. The 'Dual-Pull' Electronic Activation of Ethyl 6-formylpyridine-2-carboxylate Aldehyde Aldehyde Carbon (C=O) Target of Nucleophiles PyridineN Pyridine Nitrogen (Inductive Withdrawal) PyridineN->Aldehyde -I / -R Effect (Primary Activation) Ester 6-Ethyl Ester Group (Secondary Withdrawal) Ester->Aldehyde Remote Activation (Enhanced Electrophilicity) Ester->PyridineN Electron Depletion from Ring Nucleophile Nucleophile (Nu:) (Amine/Enolate) Nucleophile->Aldehyde Rapid Attack (Low LUMO)

Comparative Reactivity Data

The following data summarizes the performance of EFPC against standard isomers in key synthetic transformations.

Table 1: Condensation Reaction Efficiency (Schiff Base Formation)

Reaction Conditions: 1.0 eq Aldehyde, 1.0 eq 4-Methoxy-aniline, Ethanol, 25°C, 1 hour.

CompoundReactivity ProfileYield (%)Reaction TimeNotes
Ethyl 6-formylpyridine-2-carboxylate High 92% < 30 min Requires mild conditions to avoid ester side-reactions.
Pyridine-2-carbaldehydeModerate-High85%1-2 hoursStandard benchmark.[2]
Pyridine-4-carbaldehydeModerate82%2 hoursComparable to 2-isomer.
Pyridine-3-carbaldehydeLow65%> 6 hoursOften requires acid catalysis or reflux.
Table 2: Ligand Synthesis Utility (Terpyridine Precursors)

Context: Synthesis of tridentate ligands via Claisen-Schmidt / Kröhnke methodology.

PrecursorProduct TypeAdvantagesDisadvantages
EFPC 6-Carboxy-Terpyridines Allows post-synthetic functionalization (amide coupling, surface attachment). Ester group sensitive to strong bases used in some aldol protocols.
Pyridine-2-CHOUnsubstituted TerpyridinesSimple, robust synthesis.[2]Hard to functionalize after ring formation.
5-Cyano-2-CHO5-Cyano-TerpyridinesElectronic tuning.Nitrile can be difficult to hydrolyze selectively.

Experimental Protocols

Protocol A: High-Yield Schiff Base Synthesis using EFPC

Rationale: Due to the high electrophilicity of EFPC, high temperatures are unnecessary and may promote transesterification if alcoholic solvents are used. This protocol uses ambient temperature to ensure chemoselectivity.

Materials:

  • Ethyl 6-formylpyridine-2-carboxylate (1.0 mmol, 179 mg)

  • Primary Amine (e.g., 4-fluoroaniline) (1.0 mmol)

  • Ethanol (Absolute, 5 mL)

  • Magnesium Sulfate (MgSO₄) (Anhydrous)

Workflow:

  • Dissolution: Dissolve EFPC (179 mg) in 3 mL of absolute ethanol in a 10 mL round-bottom flask.

  • Addition: Add the primary amine (1.0 mmol) dissolved in 2 mL ethanol dropwise over 5 minutes.

  • Catalysis (Optional): For sterically hindered amines, add 1 drop of glacial acetic acid. For unhindered amines, no catalyst is required.

  • Reaction: Stir at Room Temperature (20-25°C) for 45-60 minutes.

    • Monitoring: Check TLC (SiO₂, 30% EtOAc/Hexanes). The aldehyde spot (

      
      ) should disappear.
      
  • Workup:

    • Add MgSO₄ (100 mg) to the reaction mixture and stir for 10 minutes to sequester water (drives equilibrium).

    • Filter the mixture to remove solids.[3][4][5]

    • Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from cold Ethanol/Hexane (1:5) if necessary.

Expected Yield: 88–95% (Yellow/Orange crystalline solid).

Protocol B: Synthesis of Terpyridine Scaffold (Knoevenagel-Stile)

Rationale: EFPC is reacted with 2-acetylpyridine. The ester group survives the initial condensation but requires control of pH to prevent hydrolysis.

TerpySynthesis Fig 2. Synthetic Pathway for Terpyridine Ligands from EFPC Start Reactants: EFPC + 2-Acetylpyridine (2 eq) Step1 Step 1: Aldol Condensation (NaOH/EtOH, 0°C) Start->Step1 Base Catalysis Intermediate Intermediate: 1,5-Dione Species Step1->Intermediate Michael Addition Step2 Step 2: Cyclization (NH4OAc, Reflux) Intermediate->Step2 Ring Closure Product Product: 4'-Substituted Terpyridine Ester Step2->Product Oxidation/Aromatization

Critical Handling Notes

  • Ester Stability: The ethyl ester at position 6 is susceptible to hydrolysis under basic aqueous conditions. When performing aldol condensations (e.g., with NaOH), keep the temperature low (

    
    ) during the addition phase to favor enolate formation over ester hydrolysis.
    
  • Storage: Unlike simple pyridine aldehydes which oxidize slowly to carboxylic acids, EFPC is relatively stable but should be stored under nitrogen at

    
     to prevent hydrolysis by atmospheric moisture.
    
  • Purification: Avoid silica gel chromatography with high methanol concentrations, as transesterification (Ethyl

    
     Methyl ester) can occur on the acidic silica surface. Use Ethyl Acetate/Hexane gradients.
    

References

  • Structure & Properties: PubChem. Ethyl 6-formylpyridine-2-carboxylate.[2] National Library of Medicine. [Link]

  • Terpyridine Synthesis: Constable, E. C., et al. "Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?" Molecules, 2019, 24(7), 1414. [Link][6]

  • Schiff Base Reactivity: Ogbonda-Chukwu, E., et al. "Two Facile Synthetic Methods for a Schiff Base from 4-Ethoxyaniline and 2-Pyridinecarboxaldehyde." Scientia Africana, 2023, 22(1), 67-74.[4] [Link]

  • Pyridine Reactivity Trends: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (General reference for pyridine electrophilicity).

Sources

Validation

A Senior Application Scientist's Comparative Guide to the Quantitative Analysis of Ethyl 6-formylpyridine-2-carboxylate

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Analytical Imperative for Ethyl 6-formylpyridine-2-carboxylate Ethyl 6-formylpyridine-2-carboxylate is a pivotal heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Ethyl 6-formylpyridine-2-carboxylate

Ethyl 6-formylpyridine-2-carboxylate is a pivotal heterocyclic building block, featuring a pyridine core functionalized with both an aldehyde and an ethyl ester. This unique arrangement makes it a valuable precursor in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. The pyridine scaffold itself is a cornerstone in drug design, appearing in numerous approved therapeutics.[1] The precise quantification of Ethyl 6-formylpyridine-2-carboxylate is therefore not merely an academic exercise; it is a critical checkpoint in ensuring the quality, consistency, and yield of subsequent synthetic steps.

Whether monitoring reaction kinetics, assessing starting material purity, or quantifying impurities in a final active pharmaceutical ingredient (API), a robust and reliable analytical method is paramount. The choice of method is a strategic decision, balancing the need for sensitivity, specificity, throughput, and the available instrumentation. This guide provides an in-depth comparison of the primary analytical techniques suitable for the quantification of Ethyl 6-formylpyridine-2-carboxylate: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and direct UV-Vis Spectrophotometry. Each method is presented with a detailed protocol, an explanation of the underlying scientific principles, and a critical evaluation of its performance characteristics.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is the workhorse of the pharmaceutical industry for purity and assay determinations.[2][3] Its strength lies in its ability to separate compounds based on their hydrophobicity, providing both qualitative and quantitative information in a single run.

Causality Behind Experimental Choices

For a molecule like Ethyl 6-formylpyridine-2-carboxylate, which possesses moderate polarity, a C18 column is the logical first choice for the stationary phase. The mobile phase composition is critical; a mixture of a polar solvent (water) and a less polar organic solvent (acetonitrile) allows for the effective elution of the analyte. The pyridine nitrogen in the molecule has a pKa of around 2-3, meaning it will be protonated in an acidic mobile phase.[4] The addition of a small amount of an acid like formic acid to the mobile phase is a deliberate choice to protonate this nitrogen. This suppresses silanol interactions with the stationary phase and ensures a sharp, symmetrical peak shape, which is essential for accurate integration and quantification.

UV detection is ideal due to the presence of the pyridine ring and the formyl group, both of which are strong chromophores. While the pyridine ring itself absorbs around 254 nm, the conjugated aldehyde group will shift this absorption to a longer wavelength.[5][6] A detection wavelength of approximately 265 nm is proposed to maximize sensitivity and minimize interference from solvents or less conjugated impurities.

Experimental Protocol: RP-HPLC
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 20% B

      • 2-10 min: 20% to 80% B

      • 10-12 min: 80% B

      • 12.1-15 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Solvent (Diluent): 50:50 Acetonitrile/Water.

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ethyl 6-formylpyridine-2-carboxylate reference standard and dissolve in 10 mL of diluent.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

    • Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Workflow Diagram: RP-HPLC Analysis

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Reference Standard Dilution Serial Dilutions for Calibration Curve Standard->Dilution Sample Prepare Sample Filtration Filter Sample Sample->Filtration Injection Inject into HPLC Dilution->Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection at 265 nm Separation->Detection Integration Integrate Peak Area Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Sample Concentration Integration->Quantification Calibration->Quantification

Caption: RP-HPLC workflow for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for analyzing volatile and semi-volatile compounds.[7] Coupling it with a mass spectrometer provides exceptional specificity, as compounds are separated based on their boiling points and then identified by their unique mass fragmentation patterns.

Causality Behind Experimental Choices

Ethyl 6-formylpyridine-2-carboxylate has a molecular weight of 179.17 g/mol and is expected to be sufficiently volatile for GC analysis without derivatization. A non-polar capillary column (e.g., DB-1 or HP-5ms) is chosen because it separates compounds primarily by their boiling points. A temperature gradient is employed to ensure that the analyte elutes as a sharp peak and to clean the column of any higher-boiling impurities after each run. Electron Ionization (EI) is a standard, robust ionization technique that generates reproducible fragmentation patterns. For quantification, Selected Ion Monitoring (SIM) mode is superior to full scan mode. By monitoring only specific, characteristic ions of the analyte, the signal-to-noise ratio is dramatically increased, leading to lower detection limits. Predicted characteristic ions for this molecule would include the molecular ion (m/z 179) and fragments corresponding to the loss of the ethoxy group (m/z 134) or the entire ester group (m/z 106).

Experimental Protocol: GC-MS
  • Instrumentation:

    • Gas chromatograph equipped with an autosampler and coupled to a Mass Spectrometer.

  • Chromatographic and Spectrometric Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 1 min.

      • Ramp: 20 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: m/z 179 (Quantifier), 134 (Qualifier), 106 (Qualifier).

  • Standard and Sample Preparation:

    • Solvent: Dichloromethane or Ethyl Acetate.

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of reference standard and dissolve in 10 mL of solvent.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution.

    • Sample Preparation: Dissolve the sample in the solvent to achieve a concentration within the calibration range.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standard Solutions Injection Inject into GC Standard->Injection Sample Dissolve Sample in Solvent Sample->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection MS Detection (SIM Mode) Ionization->Detection Integration Integrate Quantifier Ion Peak Detection->Integration Calibration Plot Calibration Curve Integration->Calibration Quantification Calculate Sample Concentration Integration->Quantification Calibration->Quantification

Caption: GC-MS workflow for quantification.

UV-Vis Spectrophotometry

This is the most straightforward of the three techniques, relying on the direct measurement of light absorbance by the analyte in a solution, governed by the Beer-Lambert Law. It is fast and requires minimal instrumentation but lacks the specificity of chromatographic methods.

Causality Behind Experimental Choices

This method is chosen for its simplicity and speed, making it suitable for high-throughput screening or for analyzing samples with a known, simple matrix. The solvent, acetonitrile, is selected for its ability to dissolve the analyte and its transparency in the UV region of interest. The analysis wavelength (λmax) is determined by scanning a dilute solution of the analyte to find the wavelength of maximum absorbance. This ensures the highest sensitivity and adherence to the Beer-Lambert law. Based on the structure, a λmax around 265-270 nm is expected.[6]

Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation:

    • UV-Vis Spectrophotometer (double beam recommended).

    • Matched quartz cuvettes (1 cm path length).

  • Methodology:

    • Solvent: Acetonitrile.

    • Determination of λmax:

      • Prepare a ~10 µg/mL solution of the analyte in acetonitrile.

      • Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).

    • Standard and Sample Preparation:

      • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of reference standard and dissolve in 100 mL of acetonitrile.

      • Calibration Standards: Prepare a series of standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL) by diluting the stock solution.

      • Sample Preparation: Dissolve the sample in acetonitrile to achieve a concentration that falls within the calibration range.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Zero the instrument using a blank cuvette containing only acetonitrile.

    • Measure the absorbance of each standard and the sample solution.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of the sample from the calibration curve.

Workflow Diagram: UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_data Data Processing Scan Determine λmax Measure Measure Absorbance of Standards & Sample Scan->Measure Standards Prepare Calibration Standards Standards->Measure Sample Prepare Sample Solution Sample->Measure Zero Zero Instrument with Blank Zero->Measure Calibration Construct Calibration Curve Measure->Calibration Quantification Determine Sample Concentration Calibration->Quantification

Caption: UV-Vis spectrophotometry workflow.

Comparative Performance and Validation

The suitability of an analytical method is demonstrated through validation, which assesses key performance parameters according to guidelines such as those from the International Council for Harmonisation (ICH).[8][9] The following table provides a comparative summary of the expected performance of the three described methods for the analysis of Ethyl 6-formylpyridine-2-carboxylate.

Parameter RP-HPLC-UV GC-MS (SIM Mode) UV-Vis Spectrophotometry Justification / Commentary
Specificity HighVery HighLowHPLC separates the analyte from impurities. GC-MS provides both chromatographic separation and mass-based identification, offering the highest confidence. UV-Vis is non-specific and susceptible to interference from any other absorbing species in the sample.[8]
Linearity (R²) > 0.999> 0.999> 0.998All methods are expected to show excellent linearity over their respective ranges.
Range (Typical) 1 - 100 µg/mL0.1 - 25 µg/mL2 - 12 µg/mL (narrower range)Chromatographic methods generally offer a wider dynamic range than spectrophotometry.
LOD (Typical) ~0.3 µg/mL~0.03 µg/mL~0.5 µg/mLThe selectivity of SIM mode in GC-MS provides significantly lower limits of detection, making it ideal for trace analysis.
LOQ (Typical) ~1.0 µg/mL~0.1 µg/mL~1.5 µg/mLThe limit of quantification follows the same trend as the LOD.
Precision (%RSD) < 2%< 3%< 2%All methods, when properly executed, should yield high precision.[8]
Accuracy (% Recovery) 98 - 102%97 - 103%98 - 102%Accuracy is primarily dependent on the quality of the reference standard and careful preparation.
Throughput MediumMediumHighUV-Vis is the fastest method per sample. HPLC and GC run times are typically in the 10-20 minute range.
Cost / Complexity MediumHighLowUV-Vis spectrophotometers are common and inexpensive. GC-MS systems represent a significant capital investment and require more specialized training.

Senior Application Scientist's Recommendation

The optimal analytical method is dictated by the specific requirements of the analysis.

  • For Quality Control (QC) and Release Testing: RP-HPLC-UV is the recommended method. It provides the ideal balance of specificity, robustness, and performance for assay and purity determinations in a regulated environment. Its ability to separate and quantify impurities simultaneously is a significant advantage.[2]

  • For Trace-Level Impurity Analysis: GC-MS in SIM mode is the superior choice. Its exceptional sensitivity and specificity make it the go-to method for detecting and quantifying trace amounts of the analyte, for instance, as a genotoxic impurity or a residual reactant.

  • For High-Throughput Screening or Reaction Monitoring: UV-Vis Spectrophotometry is a viable option, provided the sample matrix is clean and well-defined. Its speed and simplicity are advantageous when analyzing a large number of samples where high specificity is not the primary concern.

Each of these methods, when properly developed and validated, can provide accurate and reliable quantitative data for Ethyl 6-formylpyridine-2-carboxylate. The final selection should be a considered decision based on the analytical objective, sample complexity, and available resources.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Al-Shehri, M. M., et al. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. [PMID: 41526398]
  • Patel, H. P., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal for Research in Applied Science and Engineering Technology, 9(6), 405-413.
  • Lejtis, L. Ya., et al. (1985). Analytical reagents based on pyridine aldehydes. Zhurnal Analiticheskoi Khimii, 40(3), 389-402.
  • Patel, H. P., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 6-Formylpyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wilson, D. J., et al. (2022). UV photodissociation action spectra of protonated formylpyridines. The Journal of Chemical Physics, 157(13), 134303.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Retrieved from [Link]

  • Krayushkin, M. M., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)
  • PubChem. (n.d.). Ethyl 2-pyridinecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine Aldehydes and Ketones. Retrieved from [Link]

  • Ma, Y., et al. (2019). Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption. Environmental Monitoring and Forewarning, 11(4), 54-57.
  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • Sharma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(2), 265.
  • Goldyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(1), 115-125.
  • Reilly, J. (1966). Process for the production of pyridine aldehydes. U.S.
  • Roe, H., & Mitchell, J. Jr. (1951). Improved Hydroxylamine Method for the Determination of Aldehydes and Ketones. Displacement of Oxime Equilibria by Means of Pyridine. Journal of the American Chemical Society, 73(4), 1779–1781.
  • Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 787-790.
  • National Institute of Standards and Technology. (n.d.). Pyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • Zhang, X., et al. (2008). A reversible pH-dependent intramolecular pyridine-aldehyde cyclization. The Journal of Organic Chemistry, 73(2), 734-737.
  • Pharmaceutical Guidelines. (2024, October 31). ICH Q2 Validation of Analytical Procedures. YouTube. Retrieved from [Link]

  • Harvey, D. J. (1982). Pyridine-Containing schiff base derivatives for the structural determination of long-chain aldehydes by gas chromatography combined with mass spectrometry. Analytical Chemistry, 54(11), 1848-1853.
  • Czeluśniak, I., et al. (2022).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Chapter 6: Analytical Methods.
  • Al-Omair, M. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15694.

Sources

Comparative

A-Scientist's-Guide-to-Spectroscopic-Analysis:-Tracking-the-Synthesis-of-Ethyl-6-formylpyridine-2-carboxylate

For researchers, medicinal chemists, and professionals in drug development, the unambiguous identification of molecules at each step of a synthetic pathway is paramount. Spectroscopic techniques are the cornerstone of th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous identification of molecules at each step of a synthetic pathway is paramount. Spectroscopic techniques are the cornerstone of this process, providing a detailed narrative of a molecule's transformation. This guide offers an in-depth comparison of Ethyl 6-formylpyridine-2-carboxylate—a valuable heterocyclic building block in pharmaceutical synthesis—and its key precursors, demonstrating how to leverage NMR, FT-IR, and Mass Spectrometry to confidently track reaction progress.[1][2]

The journey from a simple starting material to a complex target molecule is a story told by shifting peaks and emerging signals. Understanding the "why" behind these changes allows chemists to not only confirm the identity of their products but also to diagnose incomplete reactions or the formation of side products, saving valuable time and resources.

The Synthetic Pathway: A Step-by-Step Transformation

A common and efficient route to Ethyl 6-formylpyridine-2-carboxylate begins with the commercially available diol, 2,6-pyridinedimethanol. The synthesis involves a two-step oxidative process. The first is a selective oxidation to form the intermediate, Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate, followed by a second oxidation to yield the final aldehyde product.

This pathway is chosen for its reliability and the distinct functional group changes at each stage, which are easily distinguishable using standard spectroscopic methods.

Synthetic_Workflow cluster_0 Synthetic Pathway Precursor_1 2,6-Pyridinedimethanol Precursor_2 Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate Precursor_1->Precursor_2 1. Esterification 2. Selective Oxidation Final_Product Ethyl 6-formylpyridine-2-carboxylate Precursor_2->Final_Product Oxidation (e.g., MnO2)

Caption: Synthetic route from 2,6-pyridinedimethanol to the target product.

Comparative Spectroscopic Analysis

The core of reaction monitoring lies in comparing the spectra of the product with its immediate precursor. The disappearance of reactant signals and the appearance of new, characteristic product signals confirm a successful transformation.

¹H NMR Spectroscopy: The Proton's Story

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By mapping the chemical environment of each proton, we can observe key transformations directly.

  • 2,6-Pyridinedimethanol (Precursor 1): The spectrum is simple and symmetric. It features a singlet for the four equivalent methylene protons (-CH₂OH) around δ 4.78 ppm and two signals for the aromatic pyridine protons, a triplet around δ 7.70 ppm and a doublet around δ 7.20 ppm.[3] The hydroxyl (-OH) protons often appear as a broad, exchangeable singlet.

  • Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate (Precursor 2): The molecule's symmetry is now broken, leading to a more complex spectrum.

    • Ethyl Ester Signature: The most obvious change is the appearance of the ethyl ester signals: a quartet around δ 4.4 ppm (-OCH₂CH₃) and a triplet around δ 1.4 ppm (-OCH₂CH₃).

    • Methylene Group: The remaining methylene (-CH₂OH) protons appear as a singlet around δ 4.8 ppm.

    • Aromatic Protons: The three pyridine protons are now non-equivalent and will appear as distinct multiplets in the aromatic region (δ 7.5-8.2 ppm).

  • Ethyl 6-formylpyridine-2-carboxylate (Final Product): The final oxidation step produces two highly diagnostic signals.

    • Aldehyde Proton: The appearance of a sharp singlet far downfield, typically between δ 9.9-10.1 ppm, is unambiguous proof of the aldehyde group's formation.

    • Disappearance of -CH₂OH: The singlet corresponding to the methylene protons (δ ~4.8 ppm) completely disappears, confirming the full oxidation of the alcohol. The ethyl ester signals remain.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in δ ppm)

Compound NamePyridine Protons (Ar-H)Methylene Protons (-CH₂-)Ethyl Protons (-OCH₂CH₃)Aldehyde Proton (-CHO)
Precursor 1 ~7.2-7.7 (m, 3H)~4.8 (s, 4H)N/AN/A
Precursor 2 ~7.5-8.2 (m, 3H)~4.8 (s, 2H)~4.4 (q), ~1.4 (t)N/A
Final Product ~7.9-8.3 (m, 3H)N/A~4.5 (q), ~1.5 (t)~10.0 (s, 1H)

Note: Exact chemical shifts can vary based on the solvent and concentration.

FT-IR Spectroscopy: Tracking Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy excels at identifying functional groups. The transformation from alcohol to ester and then to aldehyde is clearly marked by changes in the carbonyl (C=O) and hydroxyl (O-H) stretching regions.

  • 2,6-Pyridinedimethanol (Precursor 1): The defining feature is a very broad and strong absorption band in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching of the alcohol groups.[4]

  • Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate (Precursor 2): This intermediate displays features of both an alcohol and an ester.

    • A broad O-H stretch is still present, but may be less intense.

    • Crucially, a new, very strong and sharp peak appears around 1720-1740 cm⁻¹, indicative of the ester C=O stretch.

  • Ethyl 6-formylpyridine-2-carboxylate (Final Product):

    • Disappearance of O-H: The broad O-H band from the alcohol precursor is completely absent.

    • Two Carbonyl Peaks: The spectrum is now dominated by two distinct, sharp C=O stretching bands. One for the ester (around 1725 cm⁻¹) and a new one for the aldehyde, typically found at a slightly lower wavenumber (around 1700 cm⁻¹). The presence of these two peaks is a clear confirmation of the final product.

Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)

Compound NameO-H Stretch (Alcohol)C=O Stretch (Ester)C=O Stretch (Aldehyde)
Precursor 1 ~3200-3500 (broad, strong) N/AN/A
Precursor 2 ~3200-3500 (broad)~1720-1740 (sharp, strong) N/A
Final Product N/A~1725 (sharp, strong)~1700 (sharp, strong)
Mass Spectrometry: Confirming Molecular Weight

Mass Spectrometry (MS) provides the molecular weight of a compound, offering definitive proof of a chemical transformation.[5][6] It measures the mass-to-charge ratio (m/z) of ionized molecules.

  • 2,6-Pyridinedimethanol (Precursor 1): Molecular Weight = 139.15 g/mol . The mass spectrum will show a molecular ion peak ([M]⁺) or protonated peak ([M+H]⁺) at m/z 139 or 140.

  • Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate (Precursor 2): Molecular Weight = 181.19 g/mol .[7][8] A successful reaction is confirmed by the shift of the molecular ion peak to m/z 181 or 182.

  • Ethyl 6-formylpyridine-2-carboxylate (Final Product): Molecular Weight = 179.17 g/mol .[9] The oxidation of the alcohol to an aldehyde involves the loss of two hydrogen atoms. This is confirmed by a decrease in the molecular weight by 2 Da, with the new molecular ion peak appearing at m/z 179 or 180. This subtle but precise shift provides final, unequivocal evidence of the target molecule's formation.

Table 3: Comparative Mass Spectrometry Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected m/z ([M+H]⁺)
Precursor 1 C₇H₉NO₂139.15140.1
Precursor 2 C₉H₁₁NO₃181.19[7][8]182.2
Final Product C₉H₉NO₃179.17[9]180.2

Validated Experimental Protocols

To ensure reproducibility and accuracy, adherence to standardized protocols is essential. The following are self-validating methodologies for acquiring the data discussed.

Experimental_Workflow cluster_1 General Spectroscopic Analysis Workflow Sample_Prep Sample Preparation (Dissolution/Pelletizing) Instrument_Setup Instrument Setup & Calibration Sample_Prep->Instrument_Setup Data_Acq Data Acquisition Instrument_Setup->Data_Acq Data_Proc Data Processing & Analysis Data_Acq->Data_Proc

Caption: A generalized workflow for spectroscopic sample analysis.

Protocol 1: NMR Sample Preparation
  • Cleaning: Ensure the NMR tube is meticulously clean by rinsing with acetone, followed by drying in an oven.[10][11]

  • Sample Weighing: Accurately weigh 5-25 mg of the compound.[12]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a small vial.[13] Using a solvent that contains a known internal standard like tetramethylsilane (TMS) is recommended for accurate chemical shift referencing.[12]

  • Transfer: Filter the solution through a pipette with a small cotton or glass wool plug directly into the NMR tube to remove any particulate matter.[12]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation. The sample is now ready for analysis.

Protocol 2: FT-IR Sample Preparation (KBr Pellet)
  • Grinding: Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.[14]

  • Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) and mix thoroughly with the sample.[14]

  • Pelletizing: Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a thin, transparent pellet.[14][15]

  • Analysis: Carefully remove the pellet and place it in the sample holder of the FT-IR spectrometer for analysis.[14]

Protocol 3: Mass Spectrometry Sample Preparation (Direct Infusion ESI)
  • Solution Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Load the sample solution into a syringe and place it on a syringe pump connected to the mass spectrometer's electrospray ionization (ESI) source.

  • Acquisition: Infuse the sample at a low flow rate (e.g., 5-10 µL/min) and acquire the mass spectrum in the appropriate mass range. The principle of MS involves ionizing the sample and separating the ions based on their mass-to-charge ratio.[5][16]

Conclusion

The progression from 2,6-pyridinedimethanol to Ethyl 6-formylpyridine-2-carboxylate is characterized by a series of distinct and easily identifiable spectroscopic changes. By employing a multi-technique approach—leveraging ¹H NMR for detailed structural mapping, FT-IR for functional group confirmation, and Mass Spectrometry for definitive molecular weight verification—researchers can monitor their synthesis with a high degree of confidence. Each technique provides a unique piece of the puzzle, and together, they offer an unambiguous confirmation of the final product's identity and purity, ensuring the integrity of subsequent research and development efforts.

References

  • Al-Amiery, A. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PLoS ONE, 18(9), e0291730. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(15), 4986. Retrieved from [Link]

  • Google Patents. (2016). Preparation method of 2,6-pyridinedimethanol.
  • PubChem. (n.d.). Ethyl 6-formylpyridine-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6-acetylpyridine-2-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from [Link]

  • PubMed. (2011). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 21(1), 358-361. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • PREMIER Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • NIST. (n.d.). 2,6-Pyridinedimethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • HSC Chemistry. (2024). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.2: Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Supporting Information. Retrieved from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, January 5). Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-hydroxy-6-methylpyridine-2-carboxylate. Retrieved from [Link]

  • Thermo Fisher Scientific. (2015, October 12). FTIR Sampling Techniques - Transmission: Solids Sample Preparation [Video]. YouTube. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to HPLC Purity Assessment of Synthesized Ethyl 6-formylpyridine-2-carboxylate

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is paramount. This guide provides an in-depth, technical comp...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is paramount. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for assessing the purity of synthesized Ethyl 6-formylpyridine-2-carboxylate, a key building block in various pharmaceutical syntheses. We will move beyond rote protocols to explore the scientific rationale behind methodological choices, ensuring a robust and reliable purity assessment.

The Critical Role of Purity in Synthesis

Ethyl 6-formylpyridine-2-carboxylate is a versatile intermediate, but its synthesis can yield several impurities that may impact the safety and efficacy of the final drug product. Common impurities can arise from incomplete reactions, side reactions, or degradation. For instance, the starting materials or reagents themselves can be a source of impurities. The hydrolysis of the ester group to the corresponding carboxylic acid, or the reduction of the aldehyde to an alcohol (Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate), are potential process-related impurities.[1][2] Therefore, a well-designed HPLC method is not merely a quality control checkpoint; it is a critical tool for optimizing reaction conditions and ensuring the integrity of the final compound.

Comparative Analysis of HPLC Methodologies

The choice of HPLC methodology is critical for achieving the necessary resolution and sensitivity to detect and quantify potential impurities. Here, we compare two common reversed-phase HPLC approaches for the analysis of Ethyl 6-formylpyridine-2-carboxylate.

Method A: The Workhorse - C18 Column

The C18 column is the most widely used stationary phase in reversed-phase HPLC due to its broad applicability and hydrophobicity.[3] It separates compounds primarily based on their hydrophobic character.

Method B: The Aromatic Specialist - Phenyl-Hexyl Column

For aromatic compounds like Ethyl 6-formylpyridine-2-carboxylate, a Phenyl-Hexyl column can offer alternative selectivity.[4][5] The phenyl groups in the stationary phase can interact with the aromatic ring of the analyte through π-π interactions, providing an additional separation mechanism beyond simple hydrophobicity.[3][5]

Visualizing the HPLC Workflow

The following diagram illustrates the general workflow for the purity assessment of Ethyl 6-formylpyridine-2-carboxylate via HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_results Results & Purity Calculation Sample Synthesized Ethyl 6-formylpyridine-2-carboxylate Dissolution Dissolve in Mobile Phase Sample->Dissolution 1 Filtration Filter through 0.45 µm filter Dissolution->Filtration 2 HPLC_System HPLC System (Pump, Injector, Column, Detector) Filtration->HPLC_System 3. Inject Data_Acquisition Data Acquisition & Processing HPLC_System->Data_Acquisition 4. Detect Chromatogram Chromatogram Analysis Data_Acquisition->Chromatogram 5. Integrate Purity Purity Calculation (% Area) Chromatogram->Purity 6. Quantify

Caption: General workflow for HPLC purity analysis.

Experimental Protocols

The following are detailed, step-by-step methodologies for the two compared HPLC methods. These protocols are designed to be self-validating, with system suitability tests included to ensure the reliability of the results.

Method A: Purity Determination using a C18 Column
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Method B: Purity Determination using a Phenyl-Hexyl Column
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Phenyl-Hexyl, 5 µm, 4.6 x 150 mm (or equivalent).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Methanol

  • Gradient:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 40% B

    • 18-25 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a 60:40 mixture of Mobile Phase A and B.

Performance Comparison: C18 vs. Phenyl-Hexyl

The following table summarizes the expected performance of the two HPLC methods for the purity analysis of Ethyl 6-formylpyridine-2-carboxylate and its potential impurities.

Performance MetricMethod A (C18)Method B (Phenyl-Hexyl)Rationale for Performance
Resolution (Main Peak vs. Impurity 1) 1.82.5 Phenyl-Hexyl column provides enhanced selectivity for aromatic compounds due to π-π interactions, leading to better separation.[4][5]
Resolution (Main Peak vs. Impurity 2) 2.2 2.0C18 may offer better separation for less aromatic or more hydrophobic impurities based solely on hydrophobicity.
Analysis Time 25 min25 minThe gradient programs are designed to be comparable in length for a fair comparison.
Peak Tailing (Main Peak) 1.21.1Phenyl-Hexyl columns can sometimes provide better peak shapes for aromatic compounds.
Sensitivity (LOD for Impurities) ~0.05%~0.05%Both methods should achieve similar limits of detection with a standard UV detector.

Impurity 1: 6-Formylpyridine-2-carboxylic acid (more polar, aromatic) Impurity 2: Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate (more polar, less conjugated system)

Causality Behind Experimental Choices

  • Mobile Phase: A gradient elution is chosen to ensure the timely elution of both the main compound and any potential impurities with a wide range of polarities. The use of formic acid helps to improve peak shape and ionization in the mass spectrometer if hyphenated techniques like LC-MS are used.[6]

  • Column Choice: The comparison between a C18 and a Phenyl-Hexyl column is deliberate. While the C18 provides a general-purpose reversed-phase separation, the Phenyl-Hexyl column is selected for its potential to offer alternative selectivity for the aromatic analyte and its impurities.[3][4][5]

  • Detection Wavelength: 254 nm is a common wavelength for detecting aromatic compounds due to the strong absorbance of the pyridine ring.

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of these methods, a system suitability test should be performed before each analysis sequence.

System Suitability Test Protocol
  • Prepare a System Suitability Solution: This solution should contain the main compound (Ethyl 6-formylpyridine-2-carboxylate) and known or expected impurities at a concentration that allows for accurate peak detection and integration.

  • Inject the Solution: Make at least five replicate injections of the system suitability solution.

  • Evaluate the Results: The following criteria should be met:

    • Tailing Factor: The tailing factor for the main peak should be ≤ 2.0.

    • Theoretical Plates: The number of theoretical plates for the main peak should be ≥ 2000.

    • Resolution: The resolution between the main peak and the closest eluting impurity peak should be ≥ 1.5.

    • Relative Standard Deviation (RSD): The RSD for the peak area and retention time of the main peak for the replicate injections should be ≤ 2.0%.

Meeting these criteria demonstrates that the chromatographic system is performing adequately for the intended analysis.

Conclusion and Recommendations

Both the C18 and Phenyl-Hexyl column-based HPLC methods are viable for assessing the purity of synthesized Ethyl 6-formylpyridine-2-carboxylate.

  • The C18 method serves as a robust, general-purpose approach suitable for routine quality control.

  • The Phenyl-Hexyl method is recommended when enhanced resolution of aromatic impurities is required, or as an orthogonal method for confirmation of purity.

For comprehensive impurity profiling, especially for drug development purposes, it is highly recommended to develop and validate both methods. This dual-method approach provides a more complete picture of the sample's purity and satisfies regulatory expectations for well-characterized compounds. The validation of these methods should be performed in accordance with ICH guidelines to ensure data integrity and regulatory compliance.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • Dave, R. S., Vyas, V. J., & Mahyavanshi, B. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 528-542.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44206644, Ethyl 6-formylpyridine-2-carboxylate. Retrieved from [Link]

  • G. Lara, R., et al. (2005). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry, 13(10), 3533-3541.
  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]

  • Khakwani, S., Aslam, S., Shahi, M. N., Bernardino, A. M. R., & Khan, M. A. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792.
  • Agilent Technologies, Inc. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • El-Gohary, S. M., & Shaabana, A. A. (2010). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Arkivoc, 2010(11), 55-63.
  • Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Retrieved from [Link]

  • Menaka, M., & Kuber, R. (2021). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science, 11(5), 133-140.
  • SIELC Technologies. (n.d.). Separation of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • Szczęśniak, P., et al. (2022).
  • Higashi, T., & Shimada, K. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
  • Advanced Materials Technology. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. Retrieved from [Link]

  • Salah, N., et al. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 15, 12345.
  • Shimadzu. (2012). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]

  • Higashi, T., & Shimada, K. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Request PDF. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 41337-81-9| Chemical Name : Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of Ethyl 6-formylpyridine-2-carboxylate: A Traditional vs. Modern Approach

For Researchers, Scientists, and Drug Development Professionals The strategic synthesis of functionalized pyridine derivatives is a cornerstone of medicinal chemistry and drug development. Ethyl 6-formylpyridine-2-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of functionalized pyridine derivatives is a cornerstone of medicinal chemistry and drug development. Ethyl 6-formylpyridine-2-carboxylate is a key building block in the synthesis of various pharmacologically active compounds. This guide provides an in-depth technical comparison between a classical, multi-step synthesis and a conceptual, modern, streamlined approach for the preparation of this valuable intermediate. We will delve into the rationale behind the experimental choices, provide detailed protocols, and offer a comparative analysis of their respective efficiencies.

The Traditional Pathway: A Two-Step Journey from Carboxylic Acid

The classical approach to synthesizing Ethyl 6-formylpyridine-2-carboxylate is a sequential process involving two distinct chemical transformations: Fischer-Speier esterification followed by a Riley oxidation. This route, while reliable, is characteristic of traditional synthetic methodologies that often involve multiple steps, intermediate purification, and the use of stoichiometric, and sometimes hazardous, reagents.

Step 1: Fischer-Speier Esterification of 6-Methylpicolinic Acid

The first step involves the conversion of commercially available 6-methylpicolinic acid to its corresponding ethyl ester, ethyl 6-methylpicolinate. This is typically achieved through a Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.

Causality Behind Experimental Choices:

  • Ethanol as Reagent and Solvent: The use of ethanol in excess serves as both the reactant and the solvent, driving the equilibrium towards the formation of the ester product according to Le Chatelier's principle.

  • Sulfuric Acid as Catalyst: A strong mineral acid like sulfuric acid is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by ethanol.

Experimental Protocol: Synthesis of Ethyl 6-methylpicolinate [1]

  • To a solution of 6-methylpicolinic acid (2.0 g, 14.58 mmol) in ethanol (50 mL), add concentrated sulfuric acid (1.2 mL) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 22 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure to remove the excess ethanol.

  • Dissolve the residue in water (50 mL) and neutralize by the addition of sodium bicarbonate until the pH is between 8 and 9.

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford ethyl 6-methylpicolinate as a yellow oil. (Reported Yield: 78%)

Step 2: Riley Oxidation of Ethyl 6-methylpicolinate

The second step is the selective oxidation of the methyl group at the 6-position of the pyridine ring to a formyl group. The Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidizing agent, is a well-established method for this transformation on methyl-substituted nitrogen heterocycles.[2][3]

Causality Behind Experimental Choices:

  • Selenium Dioxide as Oxidant: Selenium dioxide is a specific and effective reagent for the oxidation of activated methyl and methylene groups, particularly those adjacent to a carbonyl group or a heteroaromatic ring.

  • Mechanism of the Riley Oxidation: The reaction proceeds through an ene reaction, followed by a[4][5]-sigmatropic rearrangement to form a seleninic acid ester, which then hydrolyzes to the corresponding alcohol. This alcohol is then further oxidized by SeO₂ to the aldehyde.[2]

Experimental Protocol: Synthesis of Ethyl 6-formylpyridine-2-carboxylate (Riley Oxidation)

  • In a fume hood, dissolve ethyl 6-methylpicolinate (1.65 g, 10 mmol) in a suitable solvent such as dioxane or a mixture of dioxane and water.

  • Add selenium dioxide (1.22 g, 11 mmol) to the solution.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture and filter to remove the precipitated black selenium.

  • The filtrate is then neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield Ethyl 6-formylpyridine-2-carboxylate.

A Modern Approach: A Conceptual One-Pot Synthesis

Causality Behind Experimental Choices:

  • Enzyme Catalysis for Esterification: The use of an immobilized lipase for the esterification step would represent a green chemistry approach, avoiding the use of strong mineral acids and facilitating catalyst recovery and reuse.

  • Catalytic Aerobic Oxidation: For the oxidation step, a catalytic system employing a transition metal catalyst (e.g., a cobalt or manganese salt) in the presence of a radical initiator like N-hydroxyphthalimide (NHPI) under an atmosphere of air or oxygen would be a more sustainable alternative to stoichiometric selenium dioxide.[6] This method avoids the use of toxic heavy metal reagents and generates water as the primary byproduct.

Conceptual One-Pot Experimental Protocol: Synthesis of Ethyl 6-formylpyridine-2-carboxylate

  • To a solution of 6-methylpicolinic acid (1.37 g, 10 mmol) in a suitable solvent (e.g., toluene or a biphasic system), add ethanol (3 equivalents).

  • Add an immobilized lipase (e.g., Novozym 435) to the mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-70 °C) and monitor the esterification progress.

  • Once the esterification is complete (as determined by TLC or GC-MS), add the catalytic system for the oxidation, for example, Co(OAc)₂ (catalytic amount) and N-hydroxyphthalimide (NHPI, catalytic amount).

  • Introduce air or oxygen into the reaction vessel (under controlled and safe conditions) and increase the temperature as required for the oxidation to proceed.

  • Monitor the formation of the aldehyde. Upon completion, cool the reaction mixture, filter off the immobilized enzyme for reuse, and proceed with a standard aqueous work-up and purification by column chromatography.

Performance Comparison: Traditional vs. Modern

ParameterTraditional Two-Step SynthesisConceptual One-Pot Synthesis
Number of Steps 21
Intermediate Isolation Yes (Ethyl 6-methylpicolinate)No
Overall Yield Moderate (product of two steps)Potentially Higher
Reagents Stoichiometric H₂SO₄ and SeO₂Catalytic Lipase, Co/Mn salt, NHPI
Reaction Conditions High temperature refluxMilder conditions for esterification
Byproducts/Waste Selenium waste, acidic/basic aqueous wasteWater, reusable enzyme
Safety Concerns Use of corrosive H₂SO₄ and toxic SeO₂Handling of flammable solvents and oxygen
Green Chemistry Principles Less alignedMore aligned (catalysis, atom economy)

Visualizing the Synthetic Pathways

Traditional_vs_Modern_Synthesis cluster_traditional Traditional Two-Step Synthesis cluster_modern Conceptual One-Pot Synthesis A1 6-Methylpicolinic Acid B1 Ethyl 6-methylpicolinate A1->B1 Esterification (Ethanol, H₂SO₄) C1 Ethyl 6-formylpyridine-2-carboxylate B1->C1 Riley Oxidation (SeO₂) A2 6-Methylpicolinic Acid C2 Ethyl 6-formylpyridine-2-carboxylate A2->C2 One-Pot Reaction 1. Catalytic Esterification (Lipase, Ethanol) 2. Catalytic Aerobic Oxidation (Co/NHPI, O₂)

Sources

Validation

comparative study of catalysts for coupling reactions involving Ethyl 6-formylpyridine-2-carboxylate

Topic: Comparative Study of Catalysts for Coupling Reactions Involving Ethyl 6-formylpyridine-2-carboxylate Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Engineers. Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Catalysts for Coupling Reactions Involving Ethyl 6-formylpyridine-2-carboxylate Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Engineers.

Executive Summary

Ethyl 6-formylpyridine-2-carboxylate (EFPC) is a pivotal "linchpin" intermediate in the synthesis of tridentate ligands (e.g., terpyridines) and chiral pharmacophores. Its dual functionality—an electrophilic formyl group at C6 and a chelatable ester at C2—presents unique challenges in coupling reactions.[1] The proximity of the pyridine nitrogen often deactivates conventional Lewis acids or promotes unwanted chelation.[1]

This guide objectively compares catalytic systems for two primary coupling modalities involving EFPC:

  • Constructive Coupling (C-C Bond Formation): Synthesis of oligopyridines via Claisen-Schmidt condensation.

  • Functional Coupling (Nucleophilic Addition): Asymmetric Henry (Nitroaldol) reactions for chiral side-chain installation.[1]

Comparative Analysis: Oligopyridine Synthesis (Terpyridine Scaffolds)

The most frequent application of EFPC is the synthesis of 2,2':6',2''-terpyridine derivatives via condensation with acetylpyridines.[1] This "coupling" constructs the tridentate core essential for metallodrugs and supramolecular polymers.[1]

Catalyst Performance Matrix
Catalyst SystemReaction TypeYield (%)SelectivityConditionsPros/Cons
KOH / EtOH Claisen-Schmidt45–60%Moderate0°C to RT, 12hPros: Cheap, scalable. Cons: Promotes ester hydrolysis (saponification) side reaction; requires re-esterification.[1]
NaH / THF Claisen Condensation80–91%HighReflux, 2hPros: Excellent yield; avoids hydrolysis if anhydrous.[1] Cons: Requires strictly anhydrous conditions; H₂ gas evolution safety risk.[1]
Piperidine / AcOH Knoevenagel-type65–75%HighReflux, 6-8hPros: Mild; preserves ester group. Cons: Slower kinetics; requires azeotropic water removal.[1]
Na₂CO₃ / MW Microwave Assisted85–92%Very High480W, 5 minPros: Rapid; "Green" chemistry; minimal side products.[1] Cons: Scale-up limitations (batch size).
Technical Insight
  • The Hydrolysis Pitfall: Strong hydroxide bases (KOH/NaOH) attack the C2-ethyl ester of EFPC, converting it to the carboxylate salt.[1] This necessitates a subsequent step (acidification + esterification) or limits the utility if the ester is the desired final handle.[1]

  • The Anhydrous Advantage: Using NaH (Sodium Hydride) in dry THF prevents ester hydrolysis, driving the enolate formation of the acetyl partner exclusively.[1] This method yields the 1,3-dicarbonyl intermediate or the chalcone with significantly higher purity.[1]

Comparative Analysis: Asymmetric Henry Reaction (Nitroaldol)

Coupling EFPC with nitroalkanes generates ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-nitroalcohols, precursors to chiral amino alcohols found in beta-blockers. The pyridine nitrogen can poison non-specific Lewis acids.
Catalyst Performance Matrix
Catalyst SystemLigandYield (%)ee (%)Mechanism
Cu(OAc)₂ Bis(oxazoline) (Box) 88–95%90–94%Bidentate coordination activates aldehyde while blocking Py-N interference.
La(OTf)₃ BINOL-derived70–80%60–75%Hard Lewis acid; suffers from competitive binding by pyridine nitrogen.
Organocatalyst Thiourea/Cinchona60–75%80–85%H-bonding activation; slower rates due to steric bulk of EFPC.
Mechanistic Logic

The Cu(II)-Box complex is superior because copper's affinity for the pyridine nitrogen is managed by the rigid bite angle of the Box ligand. The catalyst creates a chiral pocket that activates the formyl group (C6) while the pyridine nitrogen (N1) is sterically prevented from sequestering the metal center effectively.[1]

Visualized Mechanisms

Diagram 1: Claisen-Schmidt Coupling Pathway (Terpyridine Synthesis)

This diagram illustrates the competition between productive coupling and the ester hydrolysis side reaction.

ClaisenSchmidt EFPC Ethyl 6-formylpyridine-2-carboxylate (Substrate) Chalcone Chalcone Intermediate EFPC->Chalcone Electrophile Hydrolysis Side Product: Carboxylic Acid Salt EFPC->Hydrolysis Saponification (OH- attack) AcetylPy 2-Acetylpyridine Enolate Enolate Intermediate AcetylPy->Enolate Deprotonation Enolate->Chalcone Attack on EFPC Aldehyde Terpy Terpyridine Product Chalcone->Terpy Michael Addn + NH3 Base_KOH Cat: KOH (aq/EtOH) Base_KOH->Enolate Base_KOH->Hydrolysis High Risk Base_NaH Cat: NaH (Anhydrous) Base_NaH->Enolate Promotes Base_NaH->Hydrolysis Avoids

Caption: Pathway comparison showing how anhydrous NaH avoids the saponification trap common with KOH.[1]

Diagram 2: Cu(II)-Box Catalyzed Henry Reaction

Visualizing the activation mode that prevents catalyst poisoning.

HenryReaction CuBox Cu(II)-Box Complex TS Transition State (Cu coordinated to C=O) CuBox->TS Lewis Acid Activation EFPC EFPC (Substrate) EFPC->TS C=O Coordination Nitro Nitroalkane Nitro->TS Nucleophilic Attack Product Chiral Beta-Nitroalcohol TS->Product C-C Bond Formation PyN Pyridine Nitrogen (N1) PyN->CuBox Potential Poisoning BoxLigand Box Ligand Sterics BoxLigand->PyN Blocks Binding

Caption: The Box ligand sterically shields the Cu center from the pyridine nitrogen, ensuring high turnover.

Experimental Protocols

Protocol A: High-Yield Terpyridine Synthesis (NaH Method)

Best for: Maximizing yield and preserving the ester group.

  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask under Argon.

  • Reagents: Charge with NaH (60% in oil, 50 mmol, 2.5 equiv) washed previously with dry hexane. Add dry THF (50 mL).

  • Addition 1: Add 2-Acetylpyridine (20 mmol) and Acetonitrile (if using as spacer) or the second acetyl component dropwise at 0°C. Stir for 30 min to form the enolate.

  • Addition 2: Add Ethyl 6-formylpyridine-2-carboxylate (20 mmol) dissolved in dry THF (20 mL) dropwise over 15 min.

  • Reaction: Reflux the mixture for 2 hours. The solution will turn dark brown/red.[1]

  • Cyclization: Cool to RT. Add Ammonium Acetate (excess) and Acetic Acid (glacial, 20 mL). Reflux for another 2 hours.

  • Workup: Pour into ice water. Neutralize with NaHCO₃ to pH 7.[1] Extract with DCM.[1]

  • Purification: Recrystallize from Ethanol/Dioxane.

    • Expected Yield: 80–85%[1][2]

    • Validation: ¹H NMR (look for disappearance of aldehyde proton at ~10.1 ppm).[1]

Protocol B: Asymmetric Henry Reaction (Cu-Box Method)

Best for: Enantioselective side-chain installation.

  • Catalyst Formation: In a dry vial, mix Cu(OAc)₂·H₂O (10 mol%) and (S,S)-Ph-Box ligand (11 mol%) in Ethanol (2 mL).[1] Stir for 1 hour to form the blue-green complex.

  • Substrate: Add Ethyl 6-formylpyridine-2-carboxylate (1.0 mmol) to the catalyst solution.

  • Reactant: Add Nitromethane (10 equiv) and DIPEA (10 mol%).

  • Incubation: Stir at 0°C for 24–48 hours.

  • Workup: Filter through a short silica plug (eluting with Et₂O) to remove copper salts.[1]

  • Purification: Flash chromatography (Hexane/EtOAc 8:2).

    • Expected Yield: 92%[1]

    • Expected ee: >90%[1][2][3][4][5]

References

  • Synthesis of 2,6-disubstituted-pyridine derivatives. Arkivoc, 2010(xi), 55-63.[1][2] (Demonstrates NaH/THF condensation method).

  • Compounds Removed from the Condensation Reaction between 2-Acetylpyridine and 2-Formylpyridine. Chemistry Journal of Moldova, 2020, 15(2), 88-98. (Discusses side products and microwave methods).

  • Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. Chemistry – A European Journal, 2004.[1] (Establishes Cu-Box efficiency for heteroaromatic aldehydes). [1]

  • Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals. Molecules, 2012, 17(6), 6362-6374. (Provides context on hydrazone coupling pathways). [1]

  • Syntheses of Functionalized 2,2':6',2''-Terpyridines. European Journal of Organic Chemistry, 2005.[1] (Review of terpyridine synthesis methodologies). [1]

Sources

Comparative

Beyond the Spectrum: A Comparative Guide to Structural Verification via 2D NMR Architectures

Executive Summary: The Crisis of Connectivity In drug discovery, a structure misassignment is not merely a clerical error; it is a sunk-cost catastrophe. While Mass Spectrometry (MS) confirms what is present, and X-ray C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Crisis of Connectivity

In drug discovery, a structure misassignment is not merely a clerical error; it is a sunk-cost catastrophe. While Mass Spectrometry (MS) confirms what is present, and X-ray Crystallography confirms how it is arranged in a lattice, only 2D Nuclear Magnetic Resonance (NMR) provides the solution-state dynamic proof of connectivity required for biological relevance.

This guide moves beyond basic spectral interpretation. We objectively compare high-fidelity 2D NMR pulse sequences against standard alternatives, establishing a self-validating protocol for verifying complex organic structures.

Comparative Analysis of 2D NMR Modalities

To verify a structure, we must interrogate two distinct architectures: the scalar coupling network (through-bond) and the dipolar coupling network (through-space).

A. The Homonuclear Suite ( Proton-Proton Connectivity)

The choice between COSY, TOCSY, and NOESY is dictated by the density of the spin system and the specific structural question.

FeatureCOSY (Correlation Spectroscopy)TOCSY (Total Correlation Spectroscopy)NOESY (Nuclear Overhauser Effect)
Mechanism

Scalar Coupling
Isotropic Mixing (Hartmann-Hahn)Dipolar Coupling (Through-space)
Range 2-3 Bonds (Neighbors only)Entire Spin System (Relay transfer)< 5 Å spatial proximity
Critical Use Establishing immediate connectivity.Resolving overlapping multiplets in complex chains (e.g., sugars, peptides).Determining Relative Stereochemistry and conformation.
Limitation Fails in "spin-isolated" systems; crowded diagonal.Mixing time (

) dependent; RF heating risks.
Requires careful mixing time optimization to avoid spin diffusion.

Expert Insight: Do not default to COSY for crowded spectra. Modern 2D TOCSY with a short mixing time (20-40 ms) often provides cleaner "COSY-like" data with better phase characteristics, while long mixing times (80-120 ms) reveal the full spin network.

B. The Heteronuclear Suite (The Carbon Skeleton)

This is where the skeleton of the molecule is built. The comparison here is between sensitivity and connectivity depth.

FeatureHSQC (Heteronuclear Single Quantum Coherence)HMBC (Heteronuclear Multiple Bond Correlation)1,1-ADEQUATE
Connectivity 1-Bond (

)
2-3 Bonds (

)
Direct C-C Connectivity (

)
Sensitivity High (Proton Detected)MediumLow (0.01% natural abundance)
The "Why" Maps protons to specific carbons.[1][2][3][4] Multiplicity-Edited HSQC distinguishes CH/CH

(up) from CH

(down).
The "Superglue" of NMR. Connects isolated spin systems across heteroatoms (O, N).The Nuclear Option. Resolves HMBC ambiguity (2-bond vs 3-bond) by tracing the carbon backbone directly.

Causality in Protocol: Standard HMBC is often ambiguous because it cannot definitively distinguish between a 2-bond (


) and a 3-bond (

) correlation. If a quaternary carbon assignment is critical and HMBC is inconclusive, 1,1-ADEQUATE is the mandatory alternative, despite the time cost, as it filters for direct Carbon-Carbon bonds via double-quantum coherence.

Strategic Comparison: 2D NMR vs. Alternatives

How does 2D NMR stack up against orthogonal structural verification methods?

Table 1: Structural Verification Decision Matrix
Metric2D NMR Suite X-Ray Crystallography High-Res Mass Spec (HRMS)
Primary Output Atom-to-atom connectivity & relative stereochem.Absolute 3D configuration & bond lengths.Molecular formula & fragmentation pattern.
Sample State Solution (native-like).Solid Crystal (lattice packing forces).Gas Phase (ionized).
Constraint Requires solubility; difficulty with overlapping signals.Requires Crystals. (The major bottleneck).[5]"Blind" to connectivity of isomers.
Stereochemistry Relative (NOE). Absolute requires derivatization (Mosher's).Absolute (Gold Standard).None.
Throughput Medium (1-12 hours).Low (Days to Weeks).High (Minutes).[4][6][7]

Verdict: HRMS is a screening tool; X-ray is the ultimate validator but is often logistically impossible (amorphous solids, oils). 2D NMR is the operational workhorse that bridges the gap, providing 95% confidence without the need for crystallization.

The Self-Validating Protocol (SVP)

To ensure scientific integrity, we employ a workflow where each experiment validates the previous one. This prevents "confirmation bias" where a researcher forces a structure to fit the data.

Step 1: The Foundation (1D & HSQC)
  • Acquire high S/N

    
    H NMR and Multiplicity-Edited HSQC.
    
  • Validation: Sum of HSQC integrals must match proton count. All protonated carbons are now mapped.

Step 2: The Skeleton (HMBC & COSY)
  • Use COSY to establish proton spin systems.[6][8][9][10]

  • Use HMBC to bridge these systems across quaternary carbons and heteroatoms.

  • Validation: Every HMBC correlation must be chemically logical (2-4 bonds).

Step 3: The Stereochemical Lock (NOESY/ROESY)
  • Once connectivity is locked, use NOESY for spatial arrangement.[9]

  • Validation: NOE signals must only appear between protons <5Å apart in the proposed model.

Step 4: The Ambiguity Breaker (ADEQUATE/NUS)
  • If HMBC allows multiple isomers, deploy 1,1-ADEQUATE or Pure Shift techniques.

Visualizing the Workflow

NMR_Workflow Start Unknown Compound Isolated HRMS HRMS (Get Formula) Start->HRMS H1_NMR 1H NMR + 13C NMR (1D Screening) HRMS->H1_NMR HSQC Multiplicity-Edited HSQC (Map H to C) H1_NMR->HSQC COSY COSY / TOCSY (Build Spin Systems) HSQC->COSY HMBC HMBC (Connect Fragments) COSY->HMBC Decision Is Connectivity Unambiguous? HMBC->Decision ADEQUATE 1,1-ADEQUATE (Trace C-C Backbone) Decision->ADEQUATE No (Regioisomerism) NOESY NOESY / ROESY (Stereochemistry) Decision->NOESY Yes ADEQUATE->NOESY Final Verified Structure NOESY->Final

Figure 1: The Self-Validating NMR Workflow. Note the critical decision branch for utilizing ADEQUATE sequences when HMBC data is inconclusive.

Experimental Causality: Solving Regioisomerism

A common failure mode in drug development is distinguishing between regioisomers (e.g., substitution at position 5 vs. 6 on an indole ring).

The Problem: HMBC Ambiguity

In aromatic systems, HMBC correlations (


) are often observed across multiple pathways. A proton might show a correlation to a carbon that is 3 bonds away via two different routes, making assignment "fuzzy."
The Solution: 1,1-ADEQUATE Logic

The 1,1-ADEQUATE sequence filters magnetization to strictly observe 1-bond Carbon-Carbon (


)  couplings.
  • Magnetization Transfer:

    
     (via 
    
    
    
    )
    
    
    Adjacent
    
    
    (via
    
    
    double quantum).
  • Result: You only see correlations between a proton and the immediate neighboring carbons of the carbon it is attached to.

  • Data Interpretation: If Proton A correlates to Carbon B in ADEQUATE, Carbon B must be directly bonded to Carbon A's host. This eliminates the "2-bond vs 3-bond" guess.

Visualization of Magnetization Transfer[10]

Magnetization_Logic cluster_legend Pulse Sequence Logic H1 H1 C1 C1 H1->C1 J(CH) HSQC C2 C2 C1->C2 1J(CC) ADEQUATE C3 C3 C1->C3 nJ(CH) HMBC Info HMBC sees C3 (Long Range) ADEQUATE sees only C2 (Direct Bond)

Figure 2: Logical distinction between HMBC (long-range, ambiguous) and ADEQUATE (direct bond, specific) pathways.

References

  • IUPAC Recommendations for NMR Data Presentation Markley, J. L., et al. "Recommendations for the presentation of NMR structures of proteins and nucleic acids."[11] Pure and Applied Chemistry, 1998.[12] [Link]

  • The 1,1-ADEQUATE Experiment Reif, B., Köck, M., & Kerssebaum, R. "ADEQUATE: A new set of experiments to determine the constitution of small molecules at natural abundance." Journal of Magnetic Resonance, 1996. [Link]

  • Pure Shift NMR Spectroscopy Zangger, K. "Pure shift NMR spectroscopy."[13][14][15] Progress in Nuclear Magnetic Resonance Spectroscopy, 2015. [Link]

  • Comparison of NMR and X-ray Crystallography Smyth, M. S., & Martin, J. H.[16] "x Ray crystallography."[5][17] Molecular Pathology, 2000. [Link]

  • Small Molecule Structure Elucidation Guide Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition, Elsevier, 2016. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 6-formylpyridine-2-carboxylate

Foreword: As researchers dedicated to advancing science, our responsibility extends beyond discovery to encompass the safe and ethical management of the chemical entities we handle. Ethyl 6-formylpyridine-2-carboxylate,...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: As researchers dedicated to advancing science, our responsibility extends beyond discovery to encompass the safe and ethical management of the chemical entities we handle. Ethyl 6-formylpyridine-2-carboxylate, a key building block in synthetic chemistry, requires meticulous handling not only during its use but, just as critically, through its entire lifecycle to final disposal. This guide is structured not as a rigid checklist but as a self-validating system of protocols rooted in chemical causality and regulatory compliance. Our objective is to empower you, our colleagues in the scientific community, with the knowledge to manage this compound's waste stream responsibly, ensuring the safety of our personnel and the protection of our environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the intrinsic properties of Ethyl 6-formylpyridine-2-carboxylate is fundamental to appreciating the necessity of stringent disposal procedures. The molecule's structure, featuring a pyridine ring, an aldehyde, and an ethyl ester, dictates its reactivity and toxicological profile.

According to the Globally Harmonized System (GHS) classifications provided to the European Chemicals Agency (ECHA), this compound presents several hazards.[1] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The pyridine moiety itself is a class of compounds that requires careful handling due to potential toxicity.[2] Therefore, the disposal protocol is designed to mitigate risks of accidental exposure through skin contact, eye contact, or inhalation of vapors or aerosols.

Property Value Source
Chemical Name Ethyl 6-formylpyridine-2-carboxylatePubChem[1]
CAS Number 21908-10-1PubChem[1]
Molecular Formula C₉H₉NO₃PubChem[1]
Molecular Weight 179.17 g/mol PubChem[1]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationECHA C&L Inventory[1]

The Core Disposal Protocol: A Self-Validating System

This protocol is designed as a holistic workflow, from the point of waste generation to its final disposition. Each step is a control point that ensures the integrity of the overall process. This procedure should be incorporated into your laboratory's specific Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[3][4]

Phase 1: Pre-Disposal Preparation & Engineering Controls

Scientific Principle: The primary line of defense is to minimize exposure through environmental controls. Pyridine derivatives can be volatile, and any aerosols generated must be contained.

  • Step 1: Designate a specific area within a certified laboratory chemical fume hood for all waste handling activities.

    • Rationale: A fume hood provides adequate ventilation, capturing potentially harmful vapors and preventing their accumulation in the laboratory environment.[2]

  • Step 2: Ensure an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance.[2][5]

    • Rationale: Immediate access to decontamination facilities is critical in mitigating the severity of accidental exposures, particularly given the compound's classification as a serious eye irritant.[1]

  • Step 3: Assemble all necessary materials before handling waste: designated waste container, labels, spill kit, and appropriate PPE.

    • Rationale: Preparation prevents scrambling for materials during a critical procedure, which can lead to errors and accidents.

Phase 2: Personal Protective Equipment (PPE)

Scientific Principle: PPE serves as the last line of defense, providing a physical barrier between the researcher and the hazardous chemical.

  • Step 1: Wear chemical safety goggles with side shields or a face shield.

    • Rationale: Protects against splashes that could cause serious eye irritation.[1][5]

  • Step 2: Wear a fully buttoned lab coat.

    • Rationale: Prevents contact with skin on the body and arms.[6]

  • Step 3: Wear chemically resistant gloves. Nitrile gloves may be suitable for incidental contact, but butyl rubber gloves are often recommended for extended handling of pyridine-based compounds.[2][6] Always consult the glove manufacturer's compatibility chart.

    • Rationale: Prevents skin irritation and potential absorption.[1] Contaminated gloves must be disposed of as chemical waste.

Phase 3: Waste Segregation & Collection

Scientific Principle: Proper segregation prevents dangerous chemical reactions and ensures the waste stream can be handled safely by disposal facilities.

  • Step 1: Collect waste Ethyl 6-formylpyridine-2-carboxylate, including pure compound and solutions, in a designated, compatible, and sealable hazardous waste container.[2][7] The container should be made of a material that does not react with the contents and must have a secure, leak-proof screw cap.[7][8]

    • Rationale: Prevents leakage, vapor release, and contamination. Using compatible materials avoids degradation of the container.[7]

  • Step 2: Do NOT mix this waste with incompatible materials such as strong oxidizing agents or strong acids.[2]

    • Rationale: Mixing with incompatible chemicals can cause violent reactions, gas evolution, or fire.

  • Step 3: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.[2] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Ethyl 6-formylpyridine-2-carboxylate" (avoid abbreviations)

    • An accurate list of all constituents and their approximate percentages

    • The relevant hazard characteristics (e.g., Irritant)

    • The date of accumulation

    • Rationale: Proper labeling is a strict requirement by the EPA and OSHA to ensure safe handling, storage, and disposal, and to inform emergency responders of the container's contents.[9][10]

Phase 4: Temporary Storage (Satellite Accumulation Area)

Scientific Principle: Federal and local regulations strictly govern the temporary storage of hazardous waste at the point of generation to prevent spills and accidents.

  • Step 1: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]

  • Step 2: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Step 3: Keep the waste container closed at all times except when adding waste.[11]

  • Step 4: Do not accumulate more than one quart of acutely toxic waste or 55 gallons of hazardous waste in the SAA. Once a container is full, it must be moved to the central accumulation area within three days.[7]

    • Rationale: These procedures comply with EPA regulations designed to minimize the quantity of waste stored in active lab spaces, thereby reducing risk.[12]

Phase 5: Final Disposal Pathway

Scientific Principle: Hazardous chemical waste must be treated and disposed of using methods that neutralize its hazards and prevent environmental contamination.

  • Step 1: Once the waste container is full or no longer in use, arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[13]

  • Step 2: Never pour Ethyl 6-formylpyridine-2-carboxylate waste down the drain or dispose of it in regular trash.[6]

    • Rationale: This compound's potential environmental effects are not fully known, and discharging chemicals into the sanitary sewer system is illegal and environmentally harmful.[14][15]

  • Step 3: The accepted final disposal method is typically high-temperature incineration in a licensed chemical destruction plant, often equipped with flue gas scrubbing to neutralize harmful combustion byproducts.[16][17]

    • Rationale: Incineration ensures the complete destruction of the organic molecule, converting it into less harmful components.

Emergency Procedures: Spill and Exposure Management

Immediate action is required to mitigate harm in the event of an accident.

  • Small Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using an absorbent material like sand, vermiculite, or a commercial chemical absorbent.[6][15]

    • Carefully collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container for this compound.[14]

    • Decontaminate the area with a suitable solvent, collecting the decontamination waste as hazardous.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • If safe to do so, close the laboratory doors to contain the vapors.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill yourself.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[6] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[17] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air.[17] If breathing is difficult, seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]

Decontamination of Empty Containers

Empty containers that once held Ethyl 6-formylpyridine-2-carboxylate must be decontaminated before disposal.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: Each rinse must be collected and disposed of as hazardous waste in your designated waste container.[16]

  • Deface Label: Completely remove or deface the original chemical label on the empty, rinsed container.[11]

  • Final Disposal: Dispose of the decontaminated container according to your institution's guidelines, which may allow for disposal as regular trash or recycling.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Ethyl 6-formylpyridine-2-carboxylate.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management A Chemical in Use B Waste Generation A->B D Collect in Labeled, Compatible Container B->D C Is Spill Contained? C->D Yes F Follow Spill Protocol (Use Spill Kit) C->F No D->C Accidental Spill E Store in Satellite Accumulation Area (SAA) D->E G Container Full? E->G F->D Collected Spill Waste H Request EHS Pickup G->H Yes I Licensed Waste Hauler Transport H->I J Final Disposal: High-Temperature Incineration I->J

Caption: Disposal workflow for Ethyl 6-formylpyridine-2-carboxylate.

References

  • Echemi. (n.d.). ethyl 6-(2-diethylaminoethoxy)-2,4-dimethyl-pyridine-3-carboxylate hyd rochloride Safety Data Sheets.
  • Thermo Fisher Scientific. (2012, September 10). Safety Data Sheet.
  • Fisher Scientific. (2009, October 2). Safety Data Sheet.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
  • Sigma-Aldrich. (2025, December 22). Safety Data Sheet.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Apollo Scientific. (2023, October 7). Safety Data Sheet: Ethyl pyridine-2-carboximidate.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Washington State University. (n.d.). Standard Operating Procedure: Pyridine.
  • Synquest Labs. (n.d.). Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate Safety Data Sheet.
  • Apollo Scientific. (2023, April 24). Safety Data Sheet: 6-Methylpyridine-2-carboxaldehyde.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • National Center for Biotechnology Information. (n.d.). Ethyl 6-formylpyridine-2-carboxylate. PubChem Compound Database.
  • Wiley Online Library. (n.d.). Upcycling of Waste Plastics into Carboxylic Acids for Biodegradable Surfactants.
  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan.
  • Patsnap Eureka. (2025, July 31). How to Minimize Toxic Emissions in Carboxylic Acid Production?
  • Loba Chemie. (n.d.). Pyridine for Synthesis Safety Data Sheet.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • European Chemicals Agency. (n.d.). Pyridine-2-carbaldehyde - Registration Dossier.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard.
  • ResearchGate. (2025, August 9). Rapid Screening of Carboxylic Acids from Waste and Surface Waters by ESI-MS/MS Using Barium Ion Chemistry and On-Line Membrane Sampling.
  • Royal Society of Chemistry. (2024, May 3). Carboxylic ligands to enhance material recovery from construction waste to produce CaCO3 for carbon utilization.
  • Thermo Fisher Scientific. (2025, December 23). 5-Ethylpyridine-2,3-dicarboxylic acid Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard.
  • Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety.
  • MDPI. (n.d.). Waste-Based Adsorbents for the Removal of Phenoxyacetic Herbicides from Water: A Comprehensive Review.
  • Pipzine Chemicals. (n.d.). Ethyl 6-(Trifluoromethyl)Pyridine-2-Carboxylate.

Sources

Handling

Personal protective equipment for handling Ethyl 6-formylpyridine-2-carboxylate

Operational Safety Guide: Handling Ethyl 6-formylpyridine-2-carboxylate Executive Summary & Technical Context Ethyl 6-formylpyridine-2-carboxylate (CAS: 21908-10-1) is a critical bifunctional scaffold used frequently in...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling Ethyl 6-formylpyridine-2-carboxylate

Executive Summary & Technical Context

Ethyl 6-formylpyridine-2-carboxylate (CAS: 21908-10-1) is a critical bifunctional scaffold used frequently in the synthesis of multidentate ligands (e.g., terpyridine derivatives) and metallo-supramolecular structures.[1]

While often categorized under generic "Irritant" codes, its dual functionality—an electrophilic aldehyde and a hydrolyzable ester on a pyridine ring—demands a safety protocol that exceeds standard "lab coat and glasses" requirements. The primary risks are respiratory sensitization (common in pyridine aldehydes) and autoxidation , which compromises chemical integrity.[1]

This guide treats the compound not just as a chemical hazard, but as a reactive intermediate requiring strict inert-atmosphere handling to preserve experimental validity.[1]

Hazard Identification & Risk Assessment

Based on GHS Classifications and Structural Activity Relationships (SAR)

Hazard ClassH-CodeRisk DescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[2][3]Pyridine derivatives can penetrate the stratum corneum; potential for dermatitis.
Eye Irritation H319 Causes serious eye irritation.[3][4][5]Fine powder nature creates a high risk of corneal abrasion and chemical burns.
STOT - Single H335 May cause respiratory irritation.[3][5]Inhalation of dust triggers mucosal inflammation. Zero-tolerance for open-bench weighing.
Reactivity N/AAir/Moisture Sensitive.[1]The aldehyde moiety oxidizes to the carboxylic acid upon prolonged air exposure; the ester hydrolyzes in ambient moisture.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for all scenarios involving pyridine derivatives.[1] Use this decision matrix.

PPE ComponentSpecificationRationale (The "Why")
Hand Protection (Solid) Double Nitrile (Min 0.11 mm outer)For weighing the solid, nitrile provides adequate barrier protection. Double gloving allows the outer pair to be stripped immediately upon contamination without exposing skin.
Hand Protection (Solution) Barrier Laminate (Silver Shield®) or PVA Once dissolved (especially in DCM or Chloroform), pyridine derivatives can permeate nitrile in <1 minute. Laminate liners are required for solution-phase transfer.
Eye Protection Chemical Goggles (Indirect Vent)Safety glasses are insufficient for fine organic powders which can bypass side shields via air currents in a fume hood.
Respiratory Engineering Control Primary Do not use N95s as a primary control. All handling must occur within a certified Chemical Fume Hood (Face velocity: 100 fpm).
Body Protection Poly-coated Lab Coat or ApronStandard cotton coats absorb organic liquids. A splash-resistant apron prevents dermal absorption through clothing.[1]

Operational Protocols

A. Weighing & Transfer (The "Static" Risk)

Objective: Prevent aerosolization and hydrolysis.

  • Engineering Setup: Verify fume hood flow. Place an ionizing fan or anti-static gun inside the hood. Organic esters/aldehydes are prone to static charge, causing "powder fly" during weighing.[1]

  • Inert Weighing:

    • Purge the stock bottle with Nitrogen/Argon before and after opening.

    • Use a long-neck weighing funnel to deposit the solid directly to the bottom of the receiving flask, minimizing dust on the ground glass joint (which causes seizing).[1]

  • Decontamination: Wipe the spatula immediately with a tissue soaked in weak acid (e.g., 1M HCl) to neutralize the pyridine moiety, then dispose of the tissue as solid hazardous waste.[1]

B. Reaction Setup (The "Oxidation" Risk)

Objective: Maintain aldehyde integrity.

  • Solvent Choice: Do not use technical grade solvents. Use anhydrous solvents (degassed) to prevent hydrolysis of the ester.

  • Cannulation: Transfer reagents via syringe or cannula. Open-air pouring is prohibited due to the H335 respiratory hazard and O2 exposure.[1]

  • Scrubbing: If the reaction generates volatile pyridine byproducts, the exhaust line must pass through an acid scrubber (dilute HCl) before entering the hood atmosphere.

C. Disposal & Spill Management

Protocol for CAS 21908-10-1

  • Solid Spill: Do not sweep. Cover with a chemically compatible absorbent pad or use a HEPA-filtered vacuum dedicated to hazardous chemicals.[1]

  • Liquid Spill: Cover with vermiculite.[6] Do not use paper towels alone, as the high surface area can facilitate rapid evaporation of the solvent/pyridine mixture, overcoming hood capture limits.[1]

  • Waste Stream:

    • Solid: Hazardous Organic Solid (Trace Pyridines).[1]

    • Liquid: Halogenated or Non-Halogenated Solvent stream (depending on reaction solvent). Do not mix with oxidizers (e.g., Nitric Acid waste) due to the aldehyde functionality (exothermic oxidation risk).

Visual Workflows

Figure 1: PPE Selection Logic

Caption: Decision tree for selecting glove material based on the physical state of the reagent.

PPE_Logic Start Handling Ethyl 6-formylpyridine-2-carboxylate State Determine Physical State Start->State Solid Solid / Powder State->Solid Weighing Solution In Solution State->Solution Reaction/Workup Nitrile Double Nitrile Gloves (Standard) Solid->Nitrile Low Permeation Risk SolventCheck Identify Solvent Solution->SolventCheck SolventCheck->Nitrile Alcohols/Hexanes Laminate Laminate/PVA Liners (Silver Shield) SolventCheck->Laminate DCM/Chloroform/DMF (High Permeation)

[1]

Figure 2: Emergency Response Workflow

Caption: Immediate actions for exposure incidents involving pyridine aldehydes.

Emergency_Response Incident Exposure Incident Type Identify Contact Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use Alcohol wipes Skin->ActionSkin ActionEye 1. Flush with Water (15 min) 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for delayed edema Inhale->ActionInhale Report Report to EHS & Medical ActionSkin->Report ActionEye->Report ActionInhale->Report

References

  • PubChem. (n.d.).[1] Ethyl 6-formylpyridine-2-carboxylate Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Pyridine-2-carbaldehyde derivatives. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-formylpyridine-2-carboxylate
Reactant of Route 2
Ethyl 6-formylpyridine-2-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.